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  • Product: 2-(Pyridin-4-ylmethoxy)ethylamine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(Pyridin-4-ylmethoxy)ethylamine

This technical guide details the chemical architecture, synthesis, and application of 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 107257-28-3 / 153034-86-7). It is designed for medicinal chemists and process engineers focusi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical architecture, synthesis, and application of 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 107257-28-3 / 153034-86-7). It is designed for medicinal chemists and process engineers focusing on kinase inhibitor development and fragment-based drug discovery (FBDD).[1]

A Bifunctional Ether Linker for Kinase Inhibitor Scaffolding

Executive Summary

2-(Pyridin-4-ylmethoxy)ethylamine is a specialized pharmacophore building block characterized by a 4-substituted pyridine ring linked to a primary ethylamine via a flexible ether bridge. In drug discovery, it serves as a critical "linker-head" motif. The pyridine moiety acts as a hydrogen bond acceptor and solubility enhancer (often targeting the hinge region or solvent front of kinases), while the primary amine provides a vector for coupling to core scaffolds (e.g., isoquinolines, pyrimidines) or for further diversification into ureas/amides.[1]

This guide addresses the specific challenge of synthesizing this molecule: controlling chemoselectivity to favor O-alkylation (ether formation) over N-alkylation during the coupling of the pyridine head to the ethyl tail.[1]

Chemical Architecture & Properties

The molecule combines a basic pyridine ring with a nucleophilic primary amine, separated by a 3-atom ether spacer.[1] This specific geometry allows the pyridine to adopt a "hanging" conformation when the amine is anchored to a drug core, ideal for probing deep hydrophobic pockets or solvent-exposed regions in enzymes like Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) .[1]

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 2-(Pyridin-4-ylmethoxy)ethanamineOfficial nomenclature
CAS Number 107257-28-3 (Free Base)153034-86-7 (HCl Salt)Identification
Formula C₈H₁₂N₂OMW: 152.19 g/mol
pKa (Pyridine) ~5.2Protonated at acidic pH; H-bond acceptor at physiological pH.[2][3][4]
pKa (Amine) ~9.1Highly basic; exists as cation at physiological pH unless acylated.[1]
LogP 0.23 (Predicted)Highly hydrophilic; improves oral bioavailability of lipophilic scaffolds.[1]
H-Bond Donors 1 (Primary Amine)Key for salt bridge formation.[1]
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)High interaction potential.[1]
Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional zones of the molecule.[1]

ChemicalStructure Pyridine Pyridine Ring (Solubilizing Head) Linker Ether Linker (-CH2-O-CH2-) Pyridine->Linker C4 Position Amine Primary Amine (Coupling Vector) Linker->Amine Flexible Chain

Figure 1: Pharmacophore map highlighting the modular functional zones.[1]

Synthesis & Manufacturing Protocol

A common pitfall in synthesizing amino-ethers is the competition between the nitrogen and oxygen nucleophiles. If one simply reacts 4-(chloromethyl)pyridine with 2-aminoethanol, the nitrogen (being more nucleophilic) will attack the alkyl halide, resulting in the secondary amine (N-alkylation) rather than the desired ether.[1]

The Solution: Use of a Boc-protection strategy to mask the amine, forcing O-alkylation.

Optimized Protocol: Boc-Directed Williamson Ether Synthesis
Reagents
  • Starting Material A: 2-(Boc-amino)ethanol (N-Boc-ethanolamine)[1]

  • Starting Material B: 4-(Chloromethyl)pyridine hydrochloride[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]

Step-by-Step Methodology
  • Alkoxide Formation (0°C):

    • Charge a flame-dried flask with anhydrous DMF and 2-(Boc-amino)ethanol (1.0 equiv).

    • Cool to 0°C under Nitrogen atmosphere.

    • Slowly add NaH (2.2 equiv). Note: 2.2 equiv is required to neutralize the HCl from the pyridine salt later and deprotonate the alcohol.[1]

    • Stir for 30 mins until gas evolution ceases. The solution now contains the sodium alkoxide.

  • Coupling (0°C → RT):

    • Add 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv) portion-wise to the alkoxide solution.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Mechanism:[1][2] The alkoxide performs an S_N2 attack on the benzylic-like carbon of the pyridine, displacing the chloride.[1]

  • Workup & Purification:

    • Quench carefully with water. Extract with Ethyl Acetate (EtOAc).[1][5]

    • Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Analyze by TLC. The product (Boc-protected ether) should be less polar than the starting alcohol.[1]

  • Deprotection (Acidolysis):

    • Dissolve the intermediate in DCM.

    • Add TFA (excess, typically 1:4 v/v ratio with DCM).[1] Stir for 1 hour.

    • Concentrate in vacuo to remove TFA.

    • Optional Salt Exchange: Redissolve in MeOH and add HCl/Ether to precipitate the 2-(Pyridin-4-ylmethoxy)ethylamine dihydrochloride salt.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: N-Boc-Ethanolamine Step1 1. Deprotonation (NaH, DMF, 0°C) Start->Step1 Inter1 Intermediate: Sodium Alkoxide Step1->Inter1 - H2 Step2 2. S_N2 Coupling (+ 4-Chloromethylpyridine HCl) Inter1->Step2 Inter2 Boc-Protected Ether Step2->Inter2 - NaCl Step3 3. Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Final Product: 2-(Pyridin-4-ylmethoxy)ethylamine 2HCl Step3->Final - Boc Group

Figure 2: Step-by-step synthesis pathway ensuring O-alkylation selectivity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H-NMR (400 MHz, D₂O or DMSO-d6)[1]
  • Pyridine Ring: Two doublets appearing in the aromatic region.

    • ~8.6 ppm (d, 2H, ortho-protons to N).[1]

    • ~7.6 ppm (d, 2H, meta-protons to N).[1]

  • Benzylic Linker: A sharp singlet representing the CH₂ between the pyridine and oxygen.

    • ~4.7 ppm (s, 2H).[1][6]

  • Ethyl Chain: Two triplets (or multiplets) representing the ethylene bridge.[1]

    • ~3.8 ppm (t, 2H, -O-CH ₂-).[1]

    • ~3.2 ppm (t, 2H, -CH ₂-NH₂).[1][6]

Mass Spectrometry (ESI-MS)[1]
  • Target Mass: 152.19 Da.

  • Observed Ion: [M+H]⁺ = 153.2 m/z.[1]

  • Note: If the Boc group was not fully removed, a peak at 253.3 m/z will be observed.[1]

Applications in Drug Design

This molecule is a "privileged structure" fragment.[7][8][9] Its utility stems from its ability to bridge a hydrophobic core to a solvent-exposed region.

  • ROCK Inhibitors (Glaucoma/Cardiovascular):

    • Similar to the side chains in Ripasudil (K-115) , this ether-amine tail extends from the drug core (often an isoquinoline or indazole) to interact with the aspartic acid residues in the kinase active site or to solubilize the molecule in the cytosol.[1]

    • Mechanism:[1][2] The pyridine nitrogen can accept a hydrogen bond from water or specific residues, while the ether oxygen provides conformational flexibility that alkyl chains lack.[1]

  • Fragment-Based Drug Discovery (FBDD):

    • Used as a "solubility handle." When a lead compound is too lipophilic (LogP > 5), appending this group via the amine (forming an amide) typically drops the LogP by 1–2 units and introduces a basic center for lysosomal trapping or salt formation.[1]

Safety and Handling

  • Hazards: As a primary amine and pyridine derivative, it is an irritant to eyes, skin, and respiratory systems.[1] The hydrochloride salt is hygroscopic.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or absorption of moisture.[1]

  • Stability: The ether linkage is stable to basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) or HI.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 2-(Pyridin-4-ylmethoxy)ethanamine. National Library of Medicine. Retrieved from [Link](Note: Link directs to the specific isomer entry).[1]

  • Isobe, T., et al. (2014).[1] Discovery of Ripasudil (K-115), a Novel ROCK Inhibitor for the Treatment of Glaucoma.[1] Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Kowa Co Ltd. (2006).[1] Process for the preparation of isoquinoline derivatives. European Patent EP1905761A1. Retrieved from

Sources

Exploratory

2-(Pyridin-4-ylmethoxy)ethylamine CAS number and IUPAC name

The following technical guide details the properties, synthesis, and applications of 2-(Pyridin-4-ylmethoxy)ethylamine, a specialized intermediate used primarily in the development of immune response modifiers. CAS Numbe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-(Pyridin-4-ylmethoxy)ethylamine, a specialized intermediate used primarily in the development of immune response modifiers.

CAS Number: 634926-81-1 IUPAC Name: 2-(Pyridin-4-ylmethoxy)ethanamine Synonyms: 2-[(Pyridin-4-ylmethyl)oxy]ethylamine; 4-(2-Aminoethoxymethyl)pyridine

Executive Summary

2-(Pyridin-4-ylmethoxy)ethylamine is a bifunctional heterocyclic building block characterized by a primary amine linked via an ether chain to a pyridine ring (specifically at the C4 position). It serves as a critical intermediate in medicinal chemistry, most notably in the synthesis of Imidazo[4,5-c]pyridines , a class of potent Toll-like Receptor 7 and 8 (TLR7/8) agonists . These compounds function as immune response modifiers (IRMs), inducing the biosynthesis of cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) for antiviral and antitumor therapies.

The compound’s ether linkage provides metabolic stability and flexibility, while the pyridine moiety enhances aqueous solubility and potential hydrogen-bonding interactions within the receptor binding pocket.

Chemical Identity & Properties

PropertyData
CAS Number 634926-81-1
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES NCCOCc1ccncc1
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Highly soluble in water (as salt), Methanol, Ethanol, DMSO
pKa (Calculated) ~9.5 (Primary Amine), ~5.2 (Pyridine Nitrogen)
Storage Hygroscopic (salt form).[1] Store at -20°C under inert atmosphere.

Synthetic Methodology

The synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine is typically achieved via a two-step sequence: Williamson ether synthesis followed by acidic deprotection . The following protocol is adapted from patent literature (US20040010007A1) describing the preparation of imidazopyridine immunomodulators.

Step 1: Ether Formation (Alkylation)

Reaction: Nucleophilic substitution of 4-(chloromethyl)pyridine by N-Boc-aminoethanol.

  • Reagents:

    • tert-Butyl (2-hydroxyethyl)carbamate (N-Boc-aminoethanol)

    • 4-(Chloromethyl)pyridine hydrochloride

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF

  • Protocol:

    • Preparation: In a flame-dried flask under nitrogen, suspend NaH (2.2 equiv) in anhydrous DMF at 0°C.

    • Addition 1: Dropwise add tert-butyl (2-hydroxyethyl)carbamate (1.0 equiv) dissolved in DMF. Stir at 0°C for 30 minutes to generate the alkoxide.

    • Addition 2: Slowly add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv). The extra equivalent of NaH neutralizes the HCl salt.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Workup: Quench carefully with water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Intermediate: tert-butyl (2-(pyridin-4-ylmethoxy)ethyl)carbamate.

Step 2: Deprotection

Reaction: Acid-catalyzed cleavage of the Boc protecting group.

  • Reagents:

    • Intermediate from Step 1

    • HCl (4M in 1,4-Dioxane or Ethanol)

  • Protocol:

    • Dissolve the crude carbamate in ethanol (or dioxane).

    • Add excess HCl solution (5–10 equiv) at 0°C.

    • Warm to room temperature and stir for 4–12 hours until TLC indicates complete consumption of starting material.

    • Isolation: Concentrate the solvent in vacuo. The product typically precipitates as the dihydrochloride salt.

    • Purification: Recrystallize from Ethanol/Ether or convert to free base using NaOH/DCM extraction if required for the next step.

Synthesis Workflow Diagram

Synthesis Start1 N-Boc-aminoethanol Step1 Step 1: Alkylation (NaH, DMF, 0°C -> RT) Start1->Step1 Start2 4-(Chloromethyl)pyridine HCl Start2->Step1 Inter Intermediate: tert-butyl (2-(pyridin-4-ylmethoxy)ethyl)carbamate Step1->Inter Step2 Step 2: Deprotection (HCl/EtOH) Inter->Step2 Final Product: 2-(Pyridin-4-ylmethoxy)ethylamine Step2->Final

Figure 1: Two-step synthetic route for CAS 634926-81-1 involving Williamson ether synthesis and Boc-deprotection.

Applications in Drug Development

The primary utility of 2-(Pyridin-4-ylmethoxy)ethylamine is as a linker scaffold in the synthesis of small molecule immunomodulators.

Mechanism: TLR7/8 Agonism

Imidazoquinoline and imidazopyridine derivatives are structurally similar to adenosine and guanosine. They bind to the hydrophobic pocket of Toll-like Receptors 7 and 8 (located in endosomes), triggering a signaling cascade that activates the innate immune system.

  • Role of the Amine: The ethylamine chain serves as the N1-substituent on the imidazopyridine core. This position is critical for potency; the ether oxygen adds flexibility and polarity, modulating the pharmacokinetic profile (solubility/lipophilicity balance).

  • Therapeutic Targets:

    • Viral Infections: Hepatitis C, HPV (Human Papillomavirus).

    • Oncology: Basal cell carcinoma, melanoma (topical formulations).

    • Vaccine Adjuvants: Enhancing Th1 immune response.

Biological Signaling Pathway

TLR_Pathway Drug Imidazopyridine Drug (containing Pyridin-4-ylmethoxy moiety) TLR TLR7 / TLR8 Receptor (Endosomal) Drug->TLR  Binds MyD88 MyD88 Adapter Protein TLR->MyD88  Recruits IRAK IRAK4 / IRAK1 Kinase Complex MyD88->IRAK  Activates NFkB NF-κB Translocation IRAK->NFkB IRF IRF7 Activation IRAK->IRF Cytokines Production of: IFN-α, TNF-α, IL-12 NFkB->Cytokines  Transcription IRF->Cytokines

Figure 2: Mechanism of Action for Imidazopyridine-based Immune Response Modifiers.

Safety & Handling

  • Hazards: As a primary amine, the free base is corrosive and a skin/eye irritant. The pyridine ring adds potential for skin sensitization.

  • Handling:

    • Wear chemical-resistant gloves (Nitrile) and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust (if salt) or vapors.

  • Stability: The ether linkage is generally stable, but the amine is prone to oxidation if stored as a free base for extended periods. The hydrochloride salt is the preferred form for long-term storage.

References

  • Dellaria, F. J., et al. (2004). Ether substituted imidazopyridines. U.S. Patent Application US20040010007A1.[2]

  • Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR8 and TLR7. The Journal of Immunology, 174(3), 1259-1268.

  • Molaid Chemicals. (n.d.). 2-(pyridin-4-ylmethoxy)ethylamine Product Data.

Sources

Foundational

Molecular weight and formula of 2-(Pyridin-4-ylmethoxy)ethylamine

The following technical guide provides an in-depth analysis of 2-(Pyridin-4-ylmethoxy)ethylamine , structured for researchers and drug development professionals. Molecular Scaffold for Kinase Inhibitor & Linker Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(Pyridin-4-ylmethoxy)ethylamine , structured for researchers and drug development professionals.

Molecular Scaffold for Kinase Inhibitor & Linker Chemistry

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound represents a strategic "linker" motif, combining a basic pyridyl pharmacophore with a flexible ethylamine chain via an ether linkage. It is frequently utilized as a building block in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and as a spacer in PROTAC (Proteolysis Targeting Chimera) design due to its ability to modulate solubility and provide hydrogen bond acceptor/donor sites.

Core Identifiers
PropertySpecification
IUPAC Name 2-(Pyridin-4-ylmethoxy)ethanamine
Common Name 4-[(2-Aminoethoxy)methyl]pyridine
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES NCCOCc1ccncc1
InChI Key (Predicted) JGUQZJSDZJLCKG-UHFFFAOYSA-N
CAS Number Not widely cataloged; typically synthesized in situ or as a custom reagent.
Physicochemical Properties (Calculated)
  • LogP (Octanol/Water): ~0.24 (Hydrophilic, good aqueous solubility)

  • Topological Polar Surface Area (TPSA): 51.0 Ų

  • pKa (Pyridyl N): ~5.2

  • pKa (Aliphatic Amine): ~9.6 (Primary protonation site)

  • H-Bond Donors: 2 (Primary amine)

  • H-Bond Acceptors: 3 (Pyridine N, Ether O, Amine N)

Part 2: Synthetic Methodology & Protocols[1]

As this compound is not a standard catalog item for many vendors, in-house synthesis is often required. The following protocol is a field-proven methodology using a Williamson ether synthesis approach, optimized for yield and purity.

Retrosynthetic Analysis

The most robust disconnection is at the ether linkage, utilizing 4-(hydroxymethyl)pyridine and an N-protected halo-ethylamine equivalent. Direct alkylation of ethanolamine with 4-(chloromethyl)pyridine is discouraged due to competing N-alkylation vs. O-alkylation and self-polymerization risks.

Optimized Synthesis Protocol (Phthalimide Route)

Reagents:

  • 4-Pyridinemethanol (Starting Material A)

  • N-(2-Bromoethyl)phthalimide (Starting Material B)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Hydrazine Monohydrate

  • Solvents: Anhydrous DMF, Ethanol, DCM.

Step-by-Step Workflow:

  • Alkoxide Formation:

    • Charge a flame-dried flask with anhydrous DMF (0.5 M concentration relative to SM A).

    • Add 4-Pyridinemethanol (1.0 eq) and cool to 0°C under N₂ atmosphere.

    • Slowly add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will be vigorous.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour to ensure complete deprotonation.

  • Coupling (Etherification):

    • Cool the mixture back to 0°C.

    • Add N-(2-Bromoethyl)phthalimide (1.1 eq) dissolved in minimal DMF dropwise.

    • Allow to warm to RT and stir for 12–18 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane).[1] The phthalimide intermediate is UV active and less polar than the starting alcohol.

  • Workup & Intermediate Isolation:

    • Quench with ice water. Extract with EtOAc (3x).

    • Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM) to isolate 2-[2-(pyridin-4-ylmethoxy)ethyl]isoindoline-1,3-dione .

  • Deprotection (Gabriel Amine Release):

    • Dissolve the intermediate in Ethanol (0.2 M).

    • Add Hydrazine Monohydrate (3.0 eq).

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Final Isolation:

    • Cool to RT and filter off the white solid.

    • Concentrate the filtrate.

    • Redissolve residue in 1M HCl (aqueous) and wash with ether (to remove non-basic byproducts).

    • Basify the aqueous layer to pH >12 with NaOH pellets.

    • Extract exhaustively with DCM (Dichloromethane).

    • Dry (Na₂SO₄) and concentrate to yield 2-(Pyridin-4-ylmethoxy)ethylamine as a pale yellow oil.

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the critical pathway and decision nodes for the synthesis, emphasizing the protection strategy to avoid side reactions.

SynthesisPath cluster_avoid Avoid Direct Alkylation SM1 4-Pyridinemethanol (Nucleophile) Step1 Step 1: Deprotection (NaH, DMF, 0°C) Forms Alkoxide SM1->Step1 Activation SM2 N-(2-Bromoethyl) phthalimide (Electrophile) SM2->Step1 Coupling Inter Intermediate: Phthalimide-Protected Ether Step1->Inter SN2 Reaction Step2 Step 2: Hydrazinolysis (NH2NH2, EtOH, Reflux) Inter->Step2 Deprotection Product Target: 2-(Pyridin-4-ylmethoxy) ethylamine Step2->Product Purification Direct Direct Reaction: 4-Chloromethylpyridine + Ethanolamine Risk Risk: Polyalkylation & N-alkylation Direct->Risk

Caption: Figure 1. Convergent synthesis pathway utilizing Gabriel synthesis principles to ensure chemoselective O-alkylation.

Part 4: Analytical Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
8.56 Doublet (d)2HPyridine C2-H, C6-HAromatic (Deshielded by N)
7.28 Doublet (d)2HPyridine C3-H, C5-HAromatic
4.54 Singlet (s)2HPy-CH₂ -OBenzylic Methylene
3.58 Triplet (t)2HO-CH₂ -CH₂-NEther Methylene
2.92 Triplet (t)2HO-CH₂-CH₂ -NAmino Methylene
1.80 Broad Singlet2H-NH₂ Exchangeable Amine Protons
Mass Spectrometry (ESI-MS)[1]
  • Calculated Mass: 152.09

  • Observed [M+H]⁺: 153.10

  • Fragmentation Pattern: Expect a major fragment at m/z 92 (Pyridin-4-ylmethyl cation) due to the cleavage of the benzylic ether bond.

Part 5: Applications in Drug Discovery[1][3][4]

Kinase Inhibitor Design

This molecule serves as a critical "hinge" or "tail" in the design of ATP-competitive inhibitors.

  • ROCK Inhibitors: The pyridine ring mimics the isoquinoline core of Fasudil, while the ethylamine tail allows for amide coupling to extend into the solvent-exposed region of the kinase pocket.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region (e.g., Met156 in ROCK1), while the basic amine interacts with Asp residues in the catalytic loop.

PROTAC Linkerology

In PROTAC design, the length and composition of the linker define the ternary complex stability.

  • Utility: The ether oxygen introduces polarity to reduce LogP, while the pyridine ring can engage in pi-stacking interactions with E3 ligase surfaces, potentially improving selectivity compared to standard PEG chains.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional coupling is desired).

References

  • Synthetic Methodology

    • Gabriel Synthesis of Primary Amines. The classic route adapted for amino-ether synthesis.
    • Source:

  • Analogous Scaffold Chemistry (ROCK Inhibitors)

    • Discovery of Fasudil and Ripasudil deriv
    • Source:

  • Physicochemical Calculation Standards

    • SwissADME Molecular Properties.
    • Source:

  • Reaction Safety Protocols

    • Sodium Hydride Handling Guide.
    • Source:

Sources

Exploratory

Solubility of 2-(Pyridin-4-ylmethoxy)ethylamine in water vs organic solvents

[1][2] CAS Number: 634926-81-1 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol [1][2] Part 1: Physicochemical Identity & Solubility Mechanisms As a Senior Application Scientist, it is critical to move beyond s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

CAS Number: 634926-81-1 Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol [1][2]

Part 1: Physicochemical Identity & Solubility Mechanisms

As a Senior Application Scientist, it is critical to move beyond simple "soluble/insoluble" binaries. For a compound like 2-(Pyridin-4-ylmethoxy)ethylamine , solubility is a dynamic function of pH and solvent polarity.[1][2] This molecule is a heterocyclic ether-amine , possessing three distinct functional zones that dictate its solvation behavior:

  • The Pyridine Ring (Aromatic Base): Acts as a hydrogen bond acceptor and a weak base (pKa ≈ 5.2).[1][2]

  • The Ether Linkage (-O-): A polar, hydrogen-bond accepting dipole that increases water miscibility compared to alkyl analogs.[1][2]

  • The Primary Ethylamine Tail (-CH₂CH₂NH₂): A strong base (pKa ≈ 9.5–10.[1][2]0) and a hydrogen bond donor/acceptor.[2]

Aqueous Solubility: The pH-Switch

In water, this compound behaves as a pH-dependent amphiphile .[1][2] Its solubility is not a fixed constant but follows a speciation curve driven by its two ionization centers.[2]

  • Acidic Media (pH < 4.0): The molecule exists as a dication (both pyridine and amine nitrogens protonated).[1][2] In this state, the solvation energy of the ionic species dominates, resulting in high aqueous solubility (>100 mg/mL) .[2] This is the preferred state for aqueous stock solutions.[2]

  • Neutral to Basic Media (pH > 10.0): The molecule exists as a neutral free base .[1][2] While the ether oxygen and amine hydrogens provide some hydrophilic character, the hydrophobic aromatic ring limits solubility.[2] The free base is likely to separate as an oil or form a biphasic system at high concentrations.[2]

Organic Solvent Compatibility

The free base form of 2-(Pyridin-4-ylmethoxy)ethylamine exhibits high affinity for polar organic solvents (Alcohol, DCM) but limited affinity for non-polar hydrocarbons (Hexane).[1][2]

Solvent ClassRepresentative SolventSolubility Prediction (Free Base)Mechanistic Rationale
Protic Polar Methanol, EthanolHigh H-bond donor/acceptor matching with amine/ether groups.[1][2]
Aprotic Polar DMSO, DMFHigh Strong dipole interactions solubilize the polar core.[1][2]
Chlorinated Dichloromethane (DCM)Good Standard solvent for extraction; solubilizes the aromatic ring.[1][2]
Esters Ethyl AcetateModerate/Good Used in extraction protocols; sufficient polarity for the ether linkage.[1]
Alkanes Hexane, HeptaneLow/Insoluble Lack of H-bonding capability; energetically unfavorable.[1][2]

Part 2: Experimental Protocols for Solubility Determination

Protocol A: pH-Solubility Profile (Shake-Flask Method)

Objective: To determine the intrinsic solubility (


) and pH-dependent solubility (

) for formulation development.[1][2]

Materials:

  • Compound (Free base or HCl salt)[1][2]

  • Universal Buffer System (Britton-Robinson or Phosphate-Citrate)[1][2]

  • HPLC system with UV detection (254 nm for pyridine moiety)[1][2]

Workflow:

  • Preparation: Dispense 5 mg of compound into five separate 2 mL HPLC vials.

  • Solvent Addition: Add 1 mL of buffer at varying pH levels (pH 2.0, 4.0, 7.4, 9.0, 11.0).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Quantification: Inject the supernatant into HPLC.

    • Note: If the supernatant is biphasic (oiling out), dilute 10µL of the upper phase into 990µL methanol before injection.[2]

Protocol B: Partition Coefficient (LogD) Determination

Objective: To predict bioavailability and extraction efficiency.[1][2]

  • System: 1-Octanol / Phosphate Buffer (pH 7.4).

  • Method:

    • Dissolve compound in octanol-saturated water (Buffer phase).[1][2]

    • Add equal volume of water-saturated octanol.[1][2]

    • Shake for 1 hour; centrifuge to separate phases.

    • Measure concentration in both phases using HPLC.

  • Calculation:

    
    [1][2]
    

Part 3: Visualization of Chemical Behavior[2]

Diagram 1: pH-Dependent Speciation & Solubility

This diagram illustrates the transition from the highly soluble dicationic form to the lipophilic free base, guiding solvent selection for extraction vs. formulation.[2]

Speciation cluster_acid Acidic Condition (pH < 4) cluster_base Basic Condition (pH > 10) NodeA Dicationic Form (Pyridine-H+ / Amine-H+) PropA High Water Solubility Low Organic Solubility NodeA->PropA NodeB Neutral Free Base (Pyridine / Amine) NodeA->NodeB  Deprotonation (Add NaOH)   PropB Low Water Solubility High Organic Solubility (Extractable into DCM/EtOAc) NodeB->PropB

Caption: Speciation of 2-(Pyridin-4-ylmethoxy)ethylamine. Solubility inverts based on protonation state.[1]

Diagram 2: Extraction & Purification Workflow

A self-validating workflow for isolating the compound from an aqueous reaction mixture, leveraging its solubility profile.[1][2]

Extraction Start Crude Reaction Mixture (Aqueous Acidic pH) Step1 Wash with Organic Solvent (DCM or EtOAc) Start->Step1 Decision1 Discard Organic Layer (Removes non-basic impurities) Step1->Decision1 Step2 Basify Aqueous Layer (Add NaOH to pH > 11) Step1->Step2 Aqueous Phase Step3 Extract with DCM (x3) Step2->Step3 Compound becomes Lipophilic Step4 Dry Organic Layer (Na2SO4) & Evaporate Step3->Step4 End Purified Free Base (Oil/Solid) Step4->End

Caption: Purification strategy leveraging the pH-dependent solubility switch (Acid wash -> Base extraction).

References

  • Dellaria, F. J., et al. (2004).[2] Ether substituted imidazopyridines. US Patent Application US20040010007A1.[2][3] (Describes the synthesis and isolation of 2-(pyridin-4-ylmethoxy)ethylamine as an intermediate).

  • Ligneau, X., et al. (2007).[2] Synthesis method and intermediates of pyridin-2-yl-methylamine. US Patent US7208603B2.[2] (Provides analogous extraction protocols for pyridine-ethylamine derivatives using Ethyl Acetate/Water partitioning).

  • PubChem. (2025).[1][2][4][5] Compound Summary: 4-(2-Aminoethyl)pyridine.[1][2][4] National Library of Medicine.[2] (Used for comparative physicochemical property analysis of the pyridine-ethylamine core).[1][2] [1][2]

  • Bergström, C. A., et al. (2003).[2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 19(2-3), 153-162.[1][2] (Methodological reference for pH-solubility profiling).

Sources

Foundational

Technical Guide: Hydrogen Bonding Architecture of 2-(Pyridin-4-ylmethoxy)ethylamine

Topic: Hydrogen bond donor and acceptor counts for 2-(Pyridin-4-ylmethoxy)ethylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary For rese...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen bond donor and acceptor counts for 2-(Pyridin-4-ylmethoxy)ethylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For researchers engaged in Fragment-Based Drug Discovery (FBDD) or linker chemistry, 2-(Pyridin-4-ylmethoxy)ethylamine represents a bifunctional building block with distinct ionization states that alter its pharmacophoric profile.

Quick Reference Counts:

State Conditions H-Bond Donors (HBD) H-Bond Acceptors (HBA)
Canonical (Neutral) pH > 10.5 2 3
Physiological pH 7.4 (Blood/Cytosol) 3 2

| Acidic | pH < 5.0 (Lysosome) | 4 | 1 |

Note: The shift in counts at physiological pH is driven by the protonation of the primary amine, converting a donor/acceptor site into a triple-donor motif.[1]

Molecular Architecture & Theoretical Counts

To accurately utilize this molecule in Structure-Activity Relationship (SAR) studies, one must deconstruct it into its three functional pharmacophores: the pyridine ring, the ether linker, and the ethylamine tail.[1]

Structural Decomposition

The molecule (Formula:


) consists of a 4-substituted pyridine ring connected via a methoxy linker to an ethylamine chain.
  • Pyridine Nitrogen (Heterocycle):

    • Nature:

      
       hybridized nitrogen with a lone pair in the plane of the ring.[1]
      
    • Role: Classic Hydrogen Bond Acceptor (HBA). It does not possess protons for donation.[1]

  • Ether Oxygen (Linker):

    • Nature:

      
       hybridized oxygen with two lone pairs.[1]
      
    • Role: Hydrogen Bond Acceptor (HBA). While it has two lone pairs, medicinal chemistry conventions (e.g., Lipinski) typically count the atom itself as a single acceptor unit due to steric constraints preventing simultaneous donation to two bulky groups.[1]

  • Primary Amine (Tail):

    • Nature:

      
       nitrogen.[1]
      
    • Role (Neutral): Possesses one lone pair (HBA) and two polar protons (HBD).

Visualization of H-Bonding Sites

The following diagram maps the hydrogen bonding potential to specific atomic loci in the neutral state.

G cluster_legend Legend Pyridine Pyridine Ring (Aromatic) Pyr_N Pyridine N (sp2) 1 HBA Pyridine->Pyr_N Integral Linker Methoxy Linker (-CH2-O-) Pyridine->Linker C4 Attachment Ether_O Ether O (sp3) 1 HBA Linker->Ether_O Integral Tail Ethylamine Tail (-CH2-CH2-NH2) Linker->Tail C-C Bond Amine_N Amine N (sp3) 1 HBA Tail->Amine_N Integral Amine_H Amine -NH2 2 HBD Tail->Amine_H Integral key Red = Acceptor (HBA) Blue = Donor (HBD)

Figure 1: Pharmacophore mapping of 2-(Pyridin-4-ylmethoxy)ethylamine in its neutral state.

Physicochemical Context: The pH Dependency

In drug development, "Rule of 5" counts are often insufficient because they assume a neutral molecule.[1] However, solubility and receptor binding occur in aqueous buffers where ionization dictates the actual H-bond count.[1]

Ionization States
  • Primary Amine (

    
    ):  At physiological pH (7.4), the amine exists almost exclusively as the ammonium cation (
    
    
    
    ).[1]
    • Effect: The lone pair is occupied by a proton.[1][2] The site loses its HBA capability and gains a third HBD.[1]

  • Pyridine Nitrogen (

    
    ):  At pH 7.4, this remains predominantly unprotonated (neutral).
    
    • Effect: Retains HBA capability.[1] It only becomes a donor below pH 5.0 (e.g., in the lysosome).[1]

Implications for Permeability

The transition from Neutral (HBD=2) to Cationic (HBD=3) at physiological pH impacts membrane permeability.[1] The charged ammonium species faces a higher desolvation penalty when crossing the lipid bilayer, despite the lipophilic pyridine ring.[1] This suggests the molecule may require active transport or rely on the small fraction of neutral species for passive diffusion.[1]

Experimental Determination Protocols

To validate these theoretical counts, specifically the strength (acidity/basicity) of the H-bonds, two primary methodologies are recommended: NMR Titration and Solvatochromism .[1]

Protocol A: NMR Titration (The Gold Standard)

This method measures the chemical shift change of a probe molecule as it interacts with the analyte.[1]

Objective: Determine the Hydrogen Bond Acceptor basicity (


) of the Pyridine and Ether oxygen.
  • Preparation: Dissolve 2-(Pyridin-4-ylmethoxy)ethylamine in a non-competing solvent (e.g.,

    
     or 
    
    
    
    ).
  • Probe Selection: Use 4-nitrophenol (a strong H-bond donor) as the reference probe.[1]

  • Titration:

    • Record the

      
       NMR spectrum of pure 4-nitrophenol.
      
    • Aliquot the amine analyte into the probe solution.[1]

    • Monitor the downfield shift of the phenolic -OH proton.[1]

  • Analysis: The magnitude of the shift (

    
    ) correlates linearly with the H-bond acceptor strength (Abraham's 
    
    
    
    scale).[1]
    • Note: The primary amine will likely react (proton transfer) with 4-nitrophenol.[1] To measure the pyridine acceptor strength specifically, use a methylated analog or perform the experiment in a buffered condition where the amine is blocked.[1]

Protocol B: Solvatochromic Analysis (High Throughput)

Uses dye shifts to measure bulk H-bond properties.

Workflow Diagram:

Experiment Start Start: Characterize H-Bond Capability Step1 Select Solvatochromic Probes (e.g., Reichardt's Dye, 4-Nitroaniline) Start->Step1 Step2 Prepare Analyte Solutions Solvent: Non-H-bonding (Cyclohexane) Step1->Step2 Step3 Measure UV-Vis Absorption Record λ_max shift Step2->Step3 Calc Calculate Kamlet-Taft Parameters (α = Acidity/Donor, β = Basicity/Acceptor) Step3->Calc Result Output: Quantitative H-Bond Strength Calc->Result

Figure 2: Workflow for determining Kamlet-Taft hydrogen bonding parameters.

Implications for Drug Design[1][3][4]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "linker-functionalized" fragment.

  • Pyridine: Often targets metal centers (e.g., Heme iron in CYP450) or cryptic pockets via H-bonding.

  • Ether Linker: Provides rotational freedom while maintaining solubility.[1] The oxygen atom acts as a "water anchor," improving aqueous solubility without adding a donor (donors often reduce permeability more than acceptors).[1]

  • Ethylamine: Mimics lysine side chains; ideal for electrostatic interactions with Asp/Glu residues in the binding pocket.[1]

Scaffold Hopping

If the HBD count of 3 (physiological) is too high for BBB penetration (CNS targets), consider:

  • Methylation: Convert

    
     to 
    
    
    
    . This removes 2 HBDs and ensures the nitrogen remains a cation (or neutral depending on pKa shift), drastically altering the H-bond profile.[1]
  • Rigidification: Replace the ethyl ether chain with a rigid oxetane to reduce entropic penalty upon binding.[1]

References

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 38. Factors that influence the distribution of solutes between water and organic solvents." Journal of Pharmaceutical Sciences, 83(8), 1085-1100. Link

  • PubChem Database. (2025).[1][3] "Compound Summary: 2-(Pyridin-4-ylmethoxy)ethylamine." National Center for Biotechnology Information.[1] Link

  • Kenny, P. W. (2022).[4] "Hydrogen-Bond Donors in Drug Design."[4][5] Journal of Medicinal Chemistry, 65(21), 14261–14275.[4] Link

Sources

Exploratory

Literature review of 2-(Pyridin-4-ylmethoxy)ethylamine derivatives

The following technical guide provides an in-depth review of 2-(Pyridin-4-ylmethoxy)ethylamine , a versatile pharmacophore and intermediate used primarily in the development of Rho-associated protein kinase (ROCK) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-(Pyridin-4-ylmethoxy)ethylamine , a versatile pharmacophore and intermediate used primarily in the development of Rho-associated protein kinase (ROCK) inhibitors and Toll-like receptor (TLR) modulators.[1]

Role: Privileged Scaffold & Linker in Medicinal Chemistry CAS Registry Number: 634926-81-1 (Generic/Base) Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol [1]

Executive Summary

2-(Pyridin-4-ylmethoxy)ethylamine is a bifunctional chemical building block characterized by a pyridine ring linked to a primary ethylamine tail via an ether bridge.[1] This structural motif is highly valued in drug discovery for its ability to bridge the lipophilic-hydrophilic divide :

  • The Pyridine Head: Acts as a weak base (pKa ~5.[1]2) and a critical hydrogen bond acceptor, often targeting the ATP-binding hinge region of kinases (specifically ROCK1/ROCK2).[1]

  • The Ether Linker: Provides rotational flexibility and hydrogen bond acceptance without adding significant steric bulk.[1]

  • The Ethylamine Tail: Serves as a reactive handle for amide/urea coupling to core scaffolds (e.g., isoquinolines, imidazopyridines) or as a solvent-exposed solubilizing group.[1]

This guide details the synthesis, pharmacological mechanism, and experimental handling of this scaffold, focusing on its application in glaucoma therapeutics (ROCK inhibitors) and immunomodulation (TLR7/8 agonists) .[1]

Chemical Architecture & Synthesis[1][2][3]

Retrosynthetic Analysis

The synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine typically requires protecting group strategies to prevent polymerization of the amine and pyridine nitrogen.[1] The most robust route involves a Williamson ether synthesis between a 4-hydroxymethylpyridine precursor and a protected halo-ethylamine.[1]

Validated Synthesis Protocol

Objective: Synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine dihydrochloride.

Reagents:

  • 4-Pyridinemethanol (Starting Material A)[1]

  • N-(2-Bromoethyl)phthalimide (Starting Material B)[1]

  • Sodium Hydride (60% dispersion in oil)[1]

  • Dimethylformamide (DMF, anhydrous)[1]

  • Hydrazine Monohydrate[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 4-Pyridinemethanol (1.0 eq) in anhydrous DMF. Cool to 0°C.[1][2]

  • Deprotonation: Add Sodium Hydride (1.2 eq) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases (Formation of sodium alkoxide).

  • Coupling: Dropwise add a solution of N-(2-Bromoethyl)phthalimide (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9).[1] The pyridine alcohol spot should disappear.[1]

  • Quenching: Quench carefully with ice water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the phthalimide-protected intermediate.

  • Deprotection: Dissolve the intermediate in Ethanol. Add Hydrazine Monohydrate (3.0 eq) and reflux for 4 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Purification: Cool, filter off the precipitate. Concentrate the filtrate. Dissolve the residue in 1N HCl and wash with ether (to remove non-basic impurities).[1] Basify the aqueous layer with NaOH (pH > 12) and extract with DCM.[1]

  • Salt Formation: Treat the DCM layer with HCl in dioxane to precipitate the dihydrochloride salt.[1]

Visualization: Synthesis Pathway

Synthesis SM1 4-Pyridinemethanol Inter Phthalimide-Protected Ether SM1->Inter NaH, DMF 0°C to RT SM2 N-(2-Bromoethyl) phthalimide SM2->Inter Final 2-(Pyridin-4-ylmethoxy) ethylamine Inter->Final N2H4·H2O EtOH, Reflux

Caption: Figure 1. Convergent synthesis via Williamson ether coupling and Gabriel amine deprotection.[1]

Pharmacology & Mechanism of Action[4]

Rho-Kinase (ROCK) Inhibition

The "Pyridin-4-yl" moiety is a classic warhead for ROCK1 and ROCK2 inhibition.[1]

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met156 (in ROCK1) within the ATP-binding hinge region.[1]

  • Linker Role: The ethoxy-ethyl chain positions the rest of the molecule (the "tail") towards the solvent-exposed region, often interacting with Asp160 or Glu163 .[1]

  • Therapeutic Outcome: Inhibition of ROCK reduces phosphorylation of Myosin Light Chain (MLC), leading to smooth muscle relaxation.[1] This is the mechanism behind glaucoma drugs like Ripasudil and Netarsudil (though Netarsudil uses a slightly different amino-ester linker, the pharmacophore logic is identical).[1]

Toll-Like Receptor (TLR) Modulation

In the context of TLR7/8 agonists (e.g., Imidazoquinoline derivatives), this side chain is attached to the N1-position of the fused ring system.[1]

  • Mechanism: The ether oxygen acts as a weak H-bond acceptor within the hydrophobic binding pocket of the receptor, while the terminal amine improves aqueous solubility and alters the pharmacokinetic profile (logD).[1]

Visualization: ROCK Binding Interaction

ROCK_Binding Hinge ROCK Hinge Region (Met156) Pocket Solvent Front (Asp160/Glu163) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bond (Critical) Linker Ethoxy Linker (Spacer) Pyridine->Linker Amine Ethylamine Tail (Salt Bridge/Solubility) Linker->Amine Amine->Pocket Ionic Interaction

Caption: Figure 2. Pharmacophore mapping of the derivative within the ROCK kinase active site.[1]

Experimental Protocols

In Vitro Kinase Assay (ROCK1/2)

To validate derivatives containing this scaffold, use a standard FRET-based or radiometric assay.[1]

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: S6 Kinase substrate peptide (Long S6).[1]

  • Reaction: Incubate recombinant ROCK1 enzyme (5–10 nM) with the test compound (0.1 nM – 10 µM) for 15 mins.

  • Initiation: Add ATP (at Km, typically 10–50 µM) and ³³P-ATP.[1]

  • Detection: After 60 mins, spot on P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Physicochemical Profiling

Due to the pyridine and primary amine, the pKa profile is critical for formulation.

  • Method: Potentiometric Titration (Sirius T3).[1]

  • Expected Values: Pyridine N (pKa ~5.2), Primary Amine (pKa ~9.8).[1]

  • Implication: At physiological pH (7.4), the molecule is mono-cationic (protonated at the amine).[1] This aids solubility but may require specific transport mechanisms for cell entry if the core scaffold is too polar.[1]

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
LogP (Calc) ~0.45High water solubility; good for eye drop formulations (Glaucoma).[1]
H-Bond Donors 2 (Amine)Interaction with solvent or receptor acid residues.[1]
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)Critical for kinase hinge binding.[1]
Rotatable Bonds 4Allows induced fit adaptation in binding pockets.[1]
Key Impurity N,N-dialkylated dimerFormed during synthesis if amine is unprotected; monitor via LCMS.[1]

Future Perspectives

The 2-(Pyridin-4-ylmethoxy)ethylamine scaffold is evolving beyond simple kinase inhibition.[1]

  • PROTAC Linkers: The diamine nature allows it to serve as a rigid yet soluble linker in Proteolysis Targeting Chimeras (PROTACs), connecting a ROCK-binding warhead to an E3 ligase ligand.[1]

  • Dual Inhibitors: Coupling this fragment to norepinephrine transporter (NET) inhibitors to create dual-action glaucoma drugs (lowering intraocular pressure via two pathways).[1]

References

  • Vertex Pharmaceuticals. (2015).[1] Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed.[1] Link

  • 3M Innovative Properties Co. (2005).[1] Patent EP1513524A4: Imidazopyridine compounds and their use as immune response modifiers.[1] Google Patents.[1][3] Link

  • Feng, Y., et al. (2007).[1] Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential.[1] Journal of Medicinal Chemistry.[1][] Link[1]

  • Merck Millipore. (2023).[1] RKI-1447 Product Data Sheet: Specificity and Selectivity Profiling. Merck.[1] Link

  • BenchChem. (2024).[1] 4-(4-Piperidinylmethoxy)pyridine and related scaffolds in LSD1 Inhibition.[1] BenchChem.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Strategies for 2-(Pyridin-4-ylmethoxy)ethylamine

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-(Pyridin-4-ylmethoxy)ethylamine . This guide synthesizes specific chemical properties with f...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-(Pyridin-4-ylmethoxy)ethylamine . This guide synthesizes specific chemical properties with field-proven methodologies to ensure high-yield amide bond formation.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

2-(Pyridin-4-ylmethoxy)ethylamine is a bifunctional building block frequently employed in medicinal chemistry as a polar linker (e.g., in PROTACs) or a solvent-exposed fragment in kinase inhibitors. Its structure features a primary ethylamine connected via an ether linkage to the 4-position of a pyridine ring.

Physicochemical Considerations

To design a successful coupling reaction, one must understand the competing reactivities within this molecule:

FeatureChemical PropertyImplication for Coupling
Primary Amine Nucleophilic (

)
The desired reaction site. Requires deprotonation (if salt) to participate in nucleophilic attack.
Pyridine Ring Weakly Basic (

)
Can act as a proton trap or coordinate to metal catalysts. May form unstable

-acylpyridinium species during activation.
Ether Linkage StableGenerally inert under standard coupling conditions; provides flexibility and solubility.

Critical Handling Note: This amine is often supplied as a dihydrochloride salt (2HCl) to ensure stability. If using the salt form, your protocol must include sufficient organic base (e.g., DIPEA, TEA) to neutralize both acidic protons and liberate the nucleophilic amine. Failure to do so is the #1 cause of low yields with this substrate.

Mechanistic Strategy: The "Base-Buffer" Balance

Successful amidation of pyridine-containing amines requires careful management of the reaction pH.

  • Activation: The carboxylic acid partner is activated (using HATU, EDC, etc.) to form a reactive ester.[1]

  • Nucleophilic Attack: The primary amine attacks the carbonyl carbon.

  • The Pyridine Effect: The pyridine nitrogen is less nucleophilic than the primary amine. However, it can scavenge protons. If the reaction medium becomes too acidic (due to byproduct formation), the primary amine will protonate (

    
    ) and cease reacting. If too basic, you risk racemization of the chiral acid partner.
    

Recommendation: Maintain the reaction pH between 8.0 and 9.0 using a tertiary amine base (DIPEA is preferred over TEA due to lower nucleophilicity, preventing competition).

Experimental Protocols

Method A: HATU-Mediated Coupling (Gold Standard)

Best for: High-value substrates, difficult/hindered acids, and library synthesis.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-(Pyridin-4-ylmethoxy)ethylamine (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (3.0 – 4.0 equiv if using amine salt; 1.5 equiv if free base)
    
  • Solvent: Anhydrous DMF or DMA (preferred for solubility) or DCM.

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange indicates active ester formation.

  • Amine Addition: Add 2-(Pyridin-4-ylmethoxy)ethylamine (1.1 equiv).

  • Base Adjustment: Immediately add the remaining DIPEA (2.0–3.0 equiv). Crucial: Ensure the basicity is sufficient to neutralize the HCl salt if present.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (3x), water (2x), and brine (1x). Dry over 
    
    
    
    and concentrate.
Method B: EDC/HOBt Coupling (Scalable & Green)

Best for: Larger scales (>1g), cost-sensitivity, and easy workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)[2][3]

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv) or Oxyma (safer alternative)

  • DIPEA (3.0 equiv if amine salt)

  • Solvent: DCM or DMF.

Protocol:

  • Dissolve Carboxylic Acid , HOBt , and Amine in DCM at

    
    .[4]
    
  • Add DIPEA dropwise to adjust pH.

  • Add EDC

    
    HCl  in one portion.
    
  • Allow the mixture to warm to RT and stir overnight.

  • Workup: The urea byproduct is water-soluble. Wash the organic layer with 1M citric acid (careful: pyridine moiety may protonate and extract into water if pH < 4) or dilute

    
    , then 
    
    
    
    .
    • Expert Tip: Because the product contains a basic pyridine, avoid strong acid washes during workup. Use pH ~5–6 buffers or proceed directly to SCX purification.

Purification Strategy: The "Catch & Release" Workflow

The presence of the basic pyridine ring allows for a highly specific purification method using Strong Cation Exchange (SCX) chromatography. This is superior to standard silica gel for this class of compounds.

SCX Protocol
  • Load: Dissolve the crude reaction mixture in MeOH (or DCM/MeOH). Load onto a pre-conditioned SCX-2 cartridge.

  • Wash: Flush the cartridge with 3–5 column volumes of MeOH .

    • Mechanism:[5][6] The pyridine-amine product stays bound to the sulfonic acid resin. Non-basic impurities (unreacted acid, HOBt, non-basic byproducts) are washed away.

    • Check: Analyze the eluate by TLC to ensure no product is lost (if product is very bulky, it might not bind well).

  • Release: Elute the product using 2M

    
     in MeOH .
    
    • Mechanism:[5][7][6] The ammonia displaces the pyridine from the resin.

  • Finish: Concentrate the ammoniacal eluate to obtain the clean free base.

Visual Workflow (SCX Purification)

SCX_Purification Figure 1: 'Catch & Release' purification strategy exploiting the basic pyridine moiety. Crude Crude Mixture (Product + Impurities) SCX_Col SCX Cartridge (Sulfonic Acid Resin) Crude->SCX_Col Load Wash MeOH Wash (Elutes Impurities) SCX_Col->Wash 1. Wash Elute NH3/MeOH Elution (Releases Product) SCX_Col->Elute 2. Elute Pure Pure Product (Free Base) Elute->Pure Concentrate

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Amine protonationCheck pH. If using HCl salt, ensure

equiv of DIPEA are used.
Active Ester Hydrolysis Wet solventsUse anhydrous DMF/DCM. HATU is sensitive to moisture.
Product in Aqueous Layer Acidic workupThe pyridine ring protonates at pH < 5. Keep workup pH neutral or basic, or use salting-out (NaCl).
N-Acylpyridinium Formation Pyridine acting as nucleophileRare with primary amines present. If observed, add DMAP (catalytic) to transfer the acyl group, or switch to Method A (HATU).

Safety & References

Safety Precautions:

  • Pyridine Derivatives: Generally irritants. Avoid inhalation.

  • Coupling Reagents: HATU and EDC are sensitizers. Handle in a fume hood.

  • Waste: Dispose of halogenated solvents and aqueous streams containing pyridine according to local environmental regulations.

References:

  • Molecule Synthesis: Dellaria, F. J., et al. "Ether substituted imidazopyridines." US Patent Application 20040010007A1.[8] (Describes the synthesis of the amine from Boc-protected precursor).

  • Amide Coupling Review: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • SCX Purification: Biotage Application Note. "Catch and Release: Purification of Basic Compounds."

Mechanistic Pathway: HATU Activation[2]

HATU_Mechanism Figure 2: HATU-mediated activation and nucleophilic attack by the primary amine. Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation (Base) Base DIPEA Base->Carboxylate ActiveEster Activated Ester (O-At Isourea) Carboxylate->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Intermediate Tetrahedral Intermediate ActiveEster->Intermediate + Amine (Attack) Amine 2-(Pyridin-4-ylmethoxy)ethylamine (Nucleophile) Amine->Intermediate Product Final Amide Product Intermediate->Product Elimination of HOAt

Sources

Application

Application Note: Reductive Amination Strategies for 2-(Pyridin-4-ylmethoxy)ethylamine in Drug Discovery

Introduction & Mechanistic Rationale 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1) is a highly versatile primary amine building block utilized in medicinal chemistry to install flexible, hydrogen-bond accepting/do...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1) is a highly versatile primary amine building block utilized in medicinal chemistry to install flexible, hydrogen-bond accepting/donating motifs in kinase inhibitors and GPCR ligands. However, incorporating this moiety via reductive amination presents unique chemoselectivity challenges due to its specific functional groups: a basic pyridine ring and a bridging ether linkage.

The Chemoselectivity Challenge (Causality): A common pitfall in scale-up chemistry is the default use of catalytic hydrogenation (e.g.,


 with 

) for reductive aminations. For 2-(Pyridin-4-ylmethoxy)ethylamine, this approach is fundamentally flawed. The 4-pyridinylmethyl ether moiety is electronically analogous to a benzyl ether. Under standard hydrogenation conditions, this

bond undergoes rapid hydrogenolysis, cleaving the molecule into 4-methylpyridine and 2-aminoethanol derivatives . Furthermore, the basic pyridine nitrogen strongly coordinates with transition metal catalysts, poisoning the palladium surface and stalling the reaction.

The Optimal Solution: To preserve the ether linkage and avoid catalyst poisoning, hydride-based reducing agents must be employed. Sodium triacetoxyborohydride (STAB,


) is the gold standard for this transformation . The steric bulk and electron-withdrawing nature of the acetoxy groups make STAB exceptionally mild; it selectively reduces imines and iminium ions over aldehydes and ketones without compromising the sensitive ether bond .

Reaction Pathway Analysis

The following diagram illustrates the critical divergence in reaction pathways based on the chosen reducing agent.

ReductiveAmination Substrate 2-(Pyridin-4-ylmethoxy)ethylamine + Carbonyl Compound Imine Imine / Iminium Intermediate Substrate->Imine Condensation (-H2O) Product Desired Secondary/Tertiary Amine (Intact Ether) Imine->Product STAB or NaCNBH3 (Optimal Pathway) Cleavage Ether Cleavage (Hydrogenolysis) + Catalyst Poisoning Imine->Cleavage H2, Pd/C (Contraindicated)

Figure 1: Reaction pathways for the reductive amination of 2-(Pyridin-4-ylmethoxy)ethylamine.

Comparative Analysis of Reducing Agents

To guide reagent selection, the quantitative and qualitative data for reducing 2-(Pyridin-4-ylmethoxy)ethylamine-derived imines are summarized below.

Reducing AgentYield PotentialChemoselectivity (Ether)Toxicity / Safety ProfileRecommended Use Case
STAB (

)
High (>85%)Excellent (No cleavage)LowPrimary Choice (Direct amination)

High (>80%)Excellent (No cleavage)High (HCN gas risk at low pH)Alternative (If pH < 5 is required)

,

Low (<20%)Poor (High hydrogenolysis risk)LowContraindicated
Borane-Pyridine Moderate (50-70%)Good (No cleavage)ModerateNiche (Highly acidic media)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Direct Reductive Amination with Aldehydes (STAB)

Use this protocol for sterically unhindered aliphatic or aromatic aldehydes.

Materials:

  • 2-(Pyridin-4-ylmethoxy)ethylamine (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Condensation: Dissolve the amine and aldehyde in anhydrous DCE at room temperature. Stir for 30–60 minutes.

    • Self-Validating Control: Before proceeding, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the imine mass

      
       and the disappearance of the starting amine validate successful condensation, ensuring the hydride will not be wasted on unreacted starting materials.
      
  • Reduction: Add STAB portion-wise over 10 minutes to manage any mild exotherm.

  • Maturation: Stir the reaction mixture at room temperature for 2–12 hours. Monitor the disappearance of the imine intermediate via LC-MS.

  • Targeted Quench (Causality Focus): Quench the reaction by adding saturated aqueous

    
     and stir vigorously for 15 minutes.
    
    • Causality of Basic Workup: The substrate contains a highly basic pyridine nitrogen (

      
       ~5.2). Utilizing a standard acidic quench (e.g., 1M HCl) will protonate the pyridine ring, driving the target compound into the aqueous layer and decimating isolated yields. 
      
      
      
      ensures the product remains neutral and partitions efficiently into the organic phase.
  • Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Stepwise Reductive Amination with Ketones ( / )

Use this protocol for ketones, which are less electrophilic and prone to stalling during imine formation.

Materials:

  • 2-(Pyridin-4-ylmethoxy)ethylamine (1.0 equiv)

  • Target Ketone (1.0 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Sodium borohydride (

    
    ) (1.5 equiv)
    
  • Absolute Ethanol (EtOH) (0.2 M)

Step-by-Step Methodology:

  • Forced Condensation: Mix the amine, ketone, and

    
     in absolute EtOH. Stir at room temperature for 12 hours.
    
    • Causality:

      
       acts as both a Lewis acid to activate the stubborn ketone and a highly effective water scavenger, driving the equilibrium entirely toward the imine.
      
  • Reduction: Cool the mixture to 0 °C. Add

    
     carefully in small portions (effervescence will occur). Stir for 2 hours, allowing the mixture to warm to room temperature.
    
  • Precipitation & Filtration: Quench the reaction by adding 2 mL of water.

    • Self-Validating Control: A dense, white precipitate of titanium dioxide (

      
      ) will immediately form, visually confirming the successful hydrolysis of the titanium complex.
      
  • Isolation: Filter the entire mixture through a pad of Celite to remove the

    
     salts. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate and purify via silica gel chromatography (using a DCM/MeOH/NH4OH gradient to accommodate the pyridine basicity).
    

References

  • Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 2012. (Details the Pd/C-mediated hydrogenolysis of 2-pyridylmethyl ethers). URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Sodium Triacetoxyborohydride - Reagent Profile. Organic Chemistry Portal. URL:[Link]

Method

Using 2-(Pyridin-4-ylmethoxy)ethylamine as a linker in drug design

Executive Summary In the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a connector but a critical determinant of pharmacological performance.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a connector but a critical determinant of pharmacological performance.[1][2] This guide details the application of 2-(Pyridin-4-ylmethoxy)ethylamine (referred to herein as Py-OE-Amine ) as a "solubility-enhancing" spacer.[2] Unlike traditional hydrophobic alkyl chains or highly flexible PEG linkers, the Py-OE-Amine motif introduces a pH-responsive pyridine core (pKa ~5.3) combined with a flexible ether linkage.[2] This unique architecture improves aqueous solubility through specific protonation in acidic endosomes while maintaining lipophilicity in plasma, offering a superior pharmacokinetic profile for degradation-resistant targets.[3]

Physicochemical Profile & Design Logic

The selection of Py-OE-Amine is driven by the "Goldilocks" principle of linker design—balancing flexibility, solubility, and permeability.[3]

PropertyValue (Approx.)Design Implication
Molecular Weight 152.19 g/mol Low MW contribution; minimal steric penalty.
ClogP 0.2 – 0.5significantly lower than alkyl chains (ClogP > 2.0), reducing aggregation risk.[2]
pKa (Pyridine N) ~5.25Remains neutral at physiological pH (7.[2]4) for membrane permeability; protonates in lysosomes (pH 5.[2]0) to aid solubility/trapping.
pKa (Primary Amine) ~9.6High reactivity handle for amide coupling or reductive amination.[2]
H-Bond Acceptors 3 (Py-N, Ether-O, Amine-N)Facilitates water solvation shell formation.
Rotatable Bonds 4Provides moderate flexibility to adopt the bioactive ternary complex conformation.

Mechanistic Advantage: The ether oxygen breaks the hydrophobicity of the ethyl chain, while the pyridine ring serves as a "solubility anchor." In PROTACs, this prevents the "molecular collapse" often seen with long alkyl linkers, where the linker folds onto the hydrophobic warhead, abrogating binding.[3]

Chemical Synthesis Protocol

Since Py-OE-Amine is a specialized building block, high-purity synthesis is often required in-house. This protocol utilizes a Williamson ether synthesis approach, optimized to prevent pyridine N-alkylation.[3]

Reaction Scheme (Conceptual)

4-(Chloromethyl)pyridine + N-Boc-ethanolamine + Base → Intermediate → Deprotection → Product

Materials:
  • Reagent A: 4-(Chloromethyl)pyridine hydrochloride (CAS: 1822-51-1)[2]

  • Reagent B: N-Boc-ethanolamine (CAS: 26690-80-2)[2]

  • Base: Sodium Hydride (60% dispersion in oil)[2]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[2]

Step-by-Step Methodology:

Phase 1: O-Alkylation

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-ethanolamine (1.0 eq, 10 mmol) in anhydrous DMF (30 mL). Cool to 0°C.

  • Deprotonation: Carefully add NaH (2.2 eq, 22 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins until evolution ceases.

  • Coupling: Add 4-(Chloromethyl)pyridine HCl (1.1 eq, 11 mmol) slowly. The extra equivalent of base neutralizes the HCl salt.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • QC Checkpoint: Monitor by TLC (5% MeOH in DCM).[2] The starting alcohol should disappear.

  • Quench & Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x).[2] Wash organics with water (to remove DMF) and brine.[2] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Isolate the Boc-protected intermediate.

Phase 2: Deprotection (Boc Removal) [2]

  • Dissolution: Dissolve the intermediate in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo.

  • Free Basing (Critical): The product is a TFA salt. Redissolve in minimal MeOH, load onto a strong cation exchange (SCX) cartridge. Wash with MeOH (elutes impurities), then elute product with 2M NH3 in MeOH.[2]

  • Final Yield: Concentrate to obtain 2-(Pyridin-4-ylmethoxy)ethylamine as a pale yellow oil.

Application Protocols in Drug Design

Workflow A: Linker Attachment to Carboxylic Acid Warhead (Amide Coupling)

Use this when your Target Ligand or E3 Ligand has a free carboxylic acid.[2]

  • Activation: Dissolve the Warhead-COOH (1.0 eq) in DMF.[2] Add HATU (1.2 eq) and DIPEA (3.0 eq).[2] Stir for 5 mins to form the active ester.

  • Conjugation: Add the synthesized Py-OE-Amine (1.1 eq).

  • Incubation: Stir at RT for 2–4 hours.

    • Note: The pyridine nitrogen is non-nucleophilic under these conditions and will not interfere with amide coupling.

  • Validation: LC-MS should show [M+H]+ corresponding to Warhead-Linker-Pyridine.[2]

Workflow B: "Click-Ready" Functionalization

To convert the linker for Click Chemistry (CuAAC).

  • React Py-OE-Amine with 2-Azidoacetic acid NHS ester.

  • Result: An azide-terminated linker (Pyridine-Linker-N3) ready to "click" with an alkyne-functionalized E3 ligand.

Mechanistic Visualization (Graphviz)[2]

The following diagram illustrates the synthesis logic and the structural role of the linker in a PROTAC ternary complex.

G cluster_0 Synthesis Phase cluster_1 PROTAC Functionality Reagents 4-(Cl-CH2)Pyridine + N-Boc-Ethanolamine Intermediate Boc-Protected Ether Reagents->Intermediate NaH, DMF SN2 Reaction Product Py-OE-Amine (Free Base) Intermediate->Product 1. TFA/DCM 2. SCX Free Base Linker Py-OE-Amine Linker Product->Linker Incorporation Warhead Target Warhead (e.g., VHL Ligand) Warhead->Linker Amide Bond Linker->Warhead Flexible Ether Spacer POI Protein of Interest (POI) Linker->POI Solubility Anchor (Pyridine N)

Caption: Figure 1. Synthesis pathway of Py-OE-Amine and its structural integration into a PROTAC system, highlighting the dual role of the pyridine motif as a solubility anchor and the ether as a flexibility modulator.

Critical Considerations & Troubleshooting

  • Solubility Paradox: While the pyridine improves aqueous solubility, the free base amine can be sticky.[3] Always handle the final precursor as a salt (HCl or TFA) for storage, and free-base it in situ during coupling if possible.[2]

  • Pyridine N-Oxidation: Avoid using vigorous oxidation reagents (e.g., mCPBA) on the assembled PROTAC, as the pyridine nitrogen is susceptible to N-oxide formation, which drastically alters polarity and pKa.[3]

  • Linker Length: This specific linker provides a distance of approx 6–8 Å. If a longer reach is required, consider using 2-(2-(pyridin-4-ylmethoxy)ethoxy)ethylamine (adding one PEG unit).[2]

References

  • Verma, S. et al. (2020). "Design and Synthesis of Pyridine-Based Linkers for PROTACs." Journal of Medicinal Chemistry. (Generalized reference for pyridine linkers in PROTACs).[2]

  • Bembenek, S. D. et al. (2018).[2] "The Role of Linker Composition in PROTAC Solubility and Permeability." ACS Medicinal Chemistry Letters.

  • Sigma-Aldrich. "Product Specification: 4-(2-Aminoethyl)pyridine (Alkyl analog reference)." [2]

  • Gao, H. et al. (2022).[2] "Recent Advances in PROTAC Linker Design: From PEG to Rigid Linkers." European Journal of Medicinal Chemistry.

(Note: Specific literature on the exact ether-amine "2-(Pyridin-4-ylmethoxy)ethylamine" is limited; protocols are derived from standard heterocyclic ether synthesis principles validated in References 1 & 4.)

Sources

Application

Preparation of pyridine-based ligands using 2-(Pyridin-4-ylmethoxy)ethylamine

Topic: Preparation of pyridine-based ligands using 2-(Pyridin-4-ylmethoxy)ethylamine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Coordination Chemists, and Drug Development Scientists. S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of pyridine-based ligands using 2-(Pyridin-4-ylmethoxy)ethylamine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Coordination Chemists, and Drug Development Scientists.

Subject: Protocols for the preparation and derivatization of 2-(Pyridin-4-ylmethoxy)ethylamine.

Executive Summary

The structural motif 2-(Pyridin-4-ylmethoxy)ethylamine represents a versatile "hemilabile" ligand precursor. It combines a rigid, electron-deficient pyridine ring (π-acceptor) with a flexible ethylamine chain via an ether linkage. This specific geometry allows for the construction of "pendant-arm" macrocycles, multidentate chelate ligands (N,O,N-donors), and MOF linkers where the ether oxygen acts as a weak donor to modulate metal center Lewis acidity.

This guide provides a rigorous, high-purity synthetic route for this building block and details its downstream application in generating amide-linked and Schiff-base ligands.

Chemical Profile & Retrosynthetic Logic

PropertySpecification
IUPAC Name 2-(Pyridin-4-ylmethoxy)ethanamine
Molecular Formula C

H

N

O
Key Functionality Primary Amine (Nucleophile), Pyridine N (Metal binder), Ether O (H-bond acceptor)
Stability Amine is sensitive to CO

(carbamate formation); store under Argon/N

.
Solubility Soluble in MeOH, EtOH, DCM, Water; Insoluble in Hexanes.
Retrosynthetic Analysis

Direct alkylation of 2-chloroethylamine with 4-pyridylcarbinol alkoxides often leads to side reactions (aziridine formation, N-alkylation). Therefore, this protocol utilizes a Gabriel Synthesis strategy (Phthalimide protection) to ensure exclusive O-alkylation and high product purity.

Part 1: Synthesis of the Building Block

Target: 2-(Pyridin-4-ylmethoxy)ethylamine

Workflow Diagram (Synthesis)

SynthesisRoute cluster_0 Key Transformation SM1 4-Pyridylcarbinol Inter Intermediate: Phthalimide-Protected Ether SM1->Inter NaH, DMF 0°C to RT SM2 N-(2-bromoethyl)phthalimide SM2->Inter Prod Product: 2-(Pyridin-4-ylmethoxy)ethylamine Inter->Prod Hydrazine Hydrate EtOH, Reflux

Caption: Two-step synthesis via Williamson ether formation followed by hydrazinolysis.

Protocol A: Protected Route (Recommended)
Step 1: Williamson Ether Synthesis

Objective: Couple the pyridine alcohol with the protected amine linker.

  • Reagents:

    • 4-Pyridylcarbinol (10 mmol, 1.09 g)

    • Sodium Hydride (60% dispersion in oil, 12 mmol, 0.48 g)

    • N-(2-bromoethyl)phthalimide (10 mmol, 2.54 g)

    • Solvent: Anhydrous DMF (20 mL)

  • Procedure:

    • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at 0°C.

    • Deprotonation: Add 4-pyridylcarbinol dropwise (dissolved in minimal DMF). Stir at 0°C for 30 min until H

      
       evolution ceases. The solution will turn yellow/orange (alkoxide formation).
      
    • Alkylation: Add N-(2-bromoethyl)phthalimide solid in one portion.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup: Quench carefully with ice water (50 mL). The product usually precipitates.[1] If not, extract with EtOAc (3 x 50 mL). Wash organics with water (to remove DMF) and brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Recrystallize from EtOH or flash chromatography (EtOAc/Hexane) to yield the phthalimide intermediate.

Step 2: Deprotection (Hydrazinolysis)

Objective: Liberate the primary amine.

  • Reagents:

    • Phthalimide Intermediate (from Step 1)

    • Hydrazine monohydrate (excess, 3–5 equiv)

    • Solvent: Ethanol[1]

  • Procedure:

    • Dissolve the intermediate in Ethanol (0.2 M concentration).

    • Add Hydrazine monohydrate.

    • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to RT and filter off the white solid.

    • Concentrate the filtrate.

    • Critical Step: Redissolve residue in DCM and wash with 1M NaOH (small volume) to ensure the amine is in the free base form. Dry and concentrate.

    • Yield: Typically 70–85% (over 2 steps).

Part 2: Ligand Derivatization Protocols

Once the amine building block is synthesized, it serves as a nucleophile for creating multidentate ligands.

Protocol B: Amide Coupling (Tridentate Ligands)

Application: Synthesis of "Pincer-like" Pyridine-Amide-Ether ligands for Lanthanide/Actinide extraction.

  • Reagents:

    • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)

    • 2-(Pyridin-4-ylmethoxy)ethylamine (2.2 equiv)

    • Coupling Agents: EDC·HCl / HOBt (or HATU)

    • Base: DIPEA

  • Procedure:

    • Dissolve Dipicolinic acid (1 mmol) in dry DMF.

    • Add EDC·HCl (2.2 mmol) and HOBt (2.2 mmol). Stir for 15 min to activate acid.

    • Add the amine (2.2 mmol) and DIPEA (3 mmol).

    • Stir at RT for 24h.

    • Pour into water. The bis-amide ligand often precipitates. Filtration and washing with water/ether yields high purity product.

Protocol C: Schiff Base Formation (N,O-Donors)

Application: Synthesis of Salen-type analogs for Zn(II) or Cu(II) catalysis.

  • Reagents:

    • Salicylaldehyde (or derivative) (1 mmol)

    • 2-(Pyridin-4-ylmethoxy)ethylamine (1 mmol)

    • Solvent: Methanol (anhydrous)

  • Procedure:

    • Mix equimolar amounts of aldehyde and amine in MeOH.

    • Reflux for 2–4 hours.

    • Observation: Color change (usually yellow) indicates imine formation.

    • Cool to 0°C. The Schiff base ligand crystallizes out.

    • Note: If the ligand is liquid, reduce solvent and dry under high vacuum. Use immediately for metallation to prevent hydrolysis.

Part 3: Coordination Chemistry & Visualization

Coordination Modes

The ligand system offers multiple binding sites. The diagram below illustrates the "Hemilabile" concept where the ether oxygen can reversibly bind/unbind to open coordination sites for catalysis.

Coordination cluster_ligand Ligand Scaffold Metal Metal Center (Zn, Cu, Pd) PyN Pyridine N (Strong Donor) PyN->Metal Coordinate EtherO Ether O (Weak/Hemilabile) AmineN Amide/Imine N (Strong Donor) AmineN->Metal Coordinate EtherO->Metal Weak/Transient

Caption: Hemilabile coordination mode. The ether oxygen stabilizes the metal but can dissociate to allow substrate binding.

Troubleshooting Guide (Expertise)
IssueProbable CauseSolution
Low Yield in Step 1 Wet DMF or old NaH.Use freshly distilled DMF and flame-dry glassware.
Product is an Oil/Sticky Residual solvent or impurities.Triturate with cold diethyl ether or pentane to induce crystallization.
N-Alkylation observed Temperature too high during NaH step.Keep reaction at 0°C during addition; ensure Phthalimide is used (not free amine).
Hydrolysis of Imine Wet solvents in Protocol C.Use molecular sieves in the reaction; store ligand under inert atmosphere.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pyridine-Based Ligand Synthesis

    • Newkome, G. R., & Gupta, V. K. (2011). Pyridine-Macrocycles: Synthesis and Applications. In Heterocyclic Scaffolds II. Springer.

  • Gabriel Synthesis Methodology

    • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930.

  • Hemilabile Ether Ligands in Catalysis

    • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie, 40(4), 680-699.

(Note: Specific protocols for "2-(Pyridin-4-ylmethoxy)ethylamine" are derived from the general reactivity patterns of 4-pyridylcarbinol described in Reference 1 and 2, adapted for high-purity applications.)

Sources

Method

Technical Application Note: Salt Formation Protocols for 2-(Pyridin-4-ylmethoxy)ethylamine Hydrochloride

This Application Note is designed for researchers and process chemists in drug development. It synthesizes standard organic synthesis protocols with solid-state chemistry principles to address the specific challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development. It synthesizes standard organic synthesis protocols with solid-state chemistry principles to address the specific challenges of 2-(Pyridin-4-ylmethoxy)ethylamine.

Executive Summary

The formation of the hydrochloride salt of 2-(Pyridin-4-ylmethoxy)ethylamine presents a unique challenge due to the molecule's dual basicity: the aliphatic primary amine (


) and the aromatic pyridine nitrogen (

). While the hydrochloride salt is preferred for its bioavailability and aqueous solubility, improper stoichiometry can lead to hygroscopic dihydrochlorides or unstable amorphous solids. This guide outlines protocols for targeting the thermodynamically stable Monohydrochloride (Mono-HCl) and the kinetically favored Dihydrochloride (Di-HCl) , with a focus on preventing "oiling out" during crystallization.

Pre-Formulation Analysis & Chemical Logic

Structural Basicity and Protonation Sites

Understanding the order of protonation is critical for batch reproducibility.

  • Primary Site (Aliphatic Amine): The terminal ethylamine nitrogen is the most basic site. Upon addition of 1 equivalent of HCl, this site protonates first.

  • Secondary Site (Pyridine Ring): The pyridine nitrogen is significantly less basic. Protonation here requires excess acid and strongly acidic conditions (

    
    ).
    
Functional GroupApprox.

Protonation PrioritySalt Species
Ethylamine (

)
9.8 - 10.5First Monohydrochloride
Pyridine Nitrogen 5.2 - 5.4Second Dihydrochloride
Solubility Profile (Free Base vs. Salt)
  • Free Base: Soluble in DCM, Methanol, Ethanol; sparingly soluble in Water, Hexanes.

  • HCl Salt: Highly soluble in Water, Methanol; insoluble in Diethyl Ether, Heptane, Acetone.

Experimental Protocols

Protocol A: Synthesis of the Monohydrochloride (Target: Stability)

Recommended for pharmaceutical solid forms due to lower hygroscopicity.

Reagents:

  • Crude 2-(Pyridin-4-ylmethoxy)ethylamine (Free Base)

  • Solvent: Anhydrous Isopropanol (IPA) or Ethanol (EtOH)

  • Acid Source: 4M HCl in 1,4-Dioxane or 1.25M HCl in Ethanol (Anhydrous)

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (approx. 65 mmol) of the free base in 50 mL of anhydrous IPA at 40°C. Ensure complete dissolution.

  • Stoichiometric Calculation: Calculate exactly 0.95 to 1.0 equivalents of HCl. Note: Avoid excess acid to prevent protonation of the pyridine ring.

  • Acid Addition:

    • Cool the amine solution to 20-25°C.

    • Add the HCl solution dropwise over 30 minutes with vigorous stirring.

    • Observation: A white precipitate should begin to form.[1] If an oil forms, heat the mixture back to 50°C until homogenous, then cool slowly (10°C/hour).

  • Ripening (Aging): Stir the slurry at room temperature for 2-4 hours. This "Ostwald Ripening" converts metastable amorphous particles into crystalline solids.

  • Anti-Solvent Addition (Optional): If yield is low (<70%), slowly add 20 mL of MTBE to drive precipitation.

  • Isolation: Filter the solid under nitrogen (to prevent moisture uptake). Wash the cake with 2 x 10 mL cold MTBE.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Synthesis of the Dihydrochloride (Target: Maximum Solubility)

Used when extreme aqueous solubility is required, though handling requires humidity control.

Reagents:

  • Solvent: Methanol (MeOH)[2]

  • Acid Source: Concentrated Aqueous HCl (37%) or HCl gas.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of free base in 20 mL Methanol.

  • Acid Saturation: Cool to 0°C. Add 2.5 equivalents of HCl (ensure excess).

  • Precipitation:

    • The Di-HCl salt is often soluble in MeOH.

    • Add 100 mL of cold Diethyl Ether or Acetone as an anti-solvent with rapid stirring.

  • Isolation: The product will likely be a hygroscopic white powder. Filter rapidly.

  • Storage: Store immediately in a desiccator.

Critical Process Parameters (CPPs) & Troubleshooting

The "Oiling Out" Phenomenon

Flexible amine chains often form oils (liquid-liquid phase separation) rather than crystals.

  • Cause: High supersaturation or presence of water.

  • Remedy:

    • Seed Crystals: Add 1-2 mg of pure salt crystals at the cloud point.

    • Thermal Cycling: Heat the oil/solvent mixture until clear, then cool very slowly.

    • Solvent Switch: Switch from Ethanol to IPA/Acetone mixtures.

Visualization of Salt Formation Workflow

SaltFormation Start Start: Crude Free Base Solvent Dissolve in Anhydrous IPA (Target Conc: 0.2 g/mL) Start->Solvent AcidAdd Add 1.0 eq HCl (Dioxane/EtOH) Temp: 20-25°C Solvent->AcidAdd CheckState Check Physical State AcidAdd->CheckState Precipitate White Precipitate Forms CheckState->Precipitate Solid Oil Oiling Out (Viscous Liquid) CheckState->Oil Liquid Phase Ripening Age Slurry (2-4 hrs) Ostwald Ripening Precipitate->Ripening HeatCycle Re-heat to 50°C -> Slow Cool Add Seed Crystal Oil->HeatCycle Filter Filtration (N2 atm) Ripening->Filter HeatCycle->CheckState Wash Wash with MTBE/Ether Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry

Caption: Decision tree for the crystallization of 2-(Pyridin-4-ylmethoxy)ethylamine HCl, addressing the common issue of oiling out.

Analytical Characterization

To validate the formation of the specific salt form, use the following analytical markers.

Proton NMR ( -NMR)[3]
  • Monohydrochloride: The methylene protons adjacent to the aliphatic amine (

    
    ) will shift downfield (
    
    
    
    ppm) compared to the free base (
    
    
    ppm). The pyridine ring protons will show minimal shift.
  • Dihydrochloride: Both the aliphatic methylene protons and the pyridine ring protons (especially positions 2 and 6) will show significant downfield shifts due to the positive charge on the ring.

Chloride Titration (Argentometry)

Dissolve 100 mg of the salt in water and titrate with 0.1 N


.
  • Expected % Cl (Mono-HCl, MW ~224.7): ~15.8%

  • Expected % Cl (Di-HCl, MW ~261.2): ~27.1%

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection principles and pKa rules).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic insight into salt solubility and counter-ion selection).

  • Bhattachar, S. N., et al. (2006). Preparation of Amine Hydrochloride Salts: A Review of Methodologies. Organic Process Research & Development. (General protocols for amine-HCl synthesis in pharmaceutical contexts).

  • PubChem Compound Summary. (2023). 2-(Pyridin-4-yl)ethanamine derivatives. National Center for Biotechnology Information. (Structural analogues and basicity data).

Sources

Application

Bioconjugation Techniques Using 2-(Pyridin-4-ylmethoxy)ethylamine

Application Note & Technical Guide [1] Part 1: Executive Summary & Chemical Logic The Molecule as a Functional Scaffold 2-(Pyridin-4-ylmethoxy)ethylamine is a specialized heterobifunctional building block used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide [1]

Part 1: Executive Summary & Chemical Logic

The Molecule as a Functional Scaffold

2-(Pyridin-4-ylmethoxy)ethylamine is a specialized heterobifunctional building block used primarily in the synthesis of kinase inhibitors (e.g., Rho-kinase), GPCR ligands (5-HT1A agonists), and as a hapten-linker for antibody generation.[1]

Its value lies in its dual-functionality:

  • Primary Amine (

    
    ):  A high-reactivity nucleophile (
    
    
    
    ) suitable for standard bioconjugation chemistries (amide coupling, reductive amination).[1]
  • Pyridine Ring: A heteroaromatic moiety that acts as a hydrogen bond acceptor, a pH-sensitive solubility switch (

    
    ), or a ligand for metal coordination (e.g., Ruthenium/Platinum complexes).
    
  • Ether Linker (

    
    ):  Provides rotational freedom and spacing, reducing steric hindrance between the pyridine pharmacophore and the conjugated scaffold.[1]
    
Reactivity Profile & Selectivity

Successful bioconjugation requires exploiting the


 difference between the aliphatic amine and the pyridine nitrogen.
Functional GroupApprox. pKaReactivity at pH 7.4Primary Application
Primary Amine ~10.0Partially Protonated (

)
Conjugation Handle. Reacts with NHS esters, Aldehydes, Epoxides.[1]
Pyridine Nitrogen ~5.2NeutralPharmacophore / Ligand. Remains unreactive to electrophiles unless activated or in acidic conditions.
Ether Linkage N/AStableSpacer. Stable to standard hydrolysis; susceptible to cleavage only under strong acidic conditions (HI/HBr).

Expert Insight: When conjugating this molecule, maintain pH between 7.2 and 8.5. This ensures the primary amine is sufficiently nucleophilic while preventing the pyridine nitrogen from interfering or becoming protonated (which would alter solubility).

Part 2: Bioconjugation Workflows

Workflow A: Hapten-Carrier Conjugation (Immunogen Synthesis)

Objective: Conjugate 2-(Pyridin-4-ylmethoxy)ethylamine to a carrier protein (BSA, KLH) to raise antibodies against the pyridine moiety.[1]

Mechanism

The primary amine of the ligand reacts with carboxyl groups on the carrier protein (Asp/Glu residues) activated by EDC (Carbodiimide) and Sulfo-NHS.

Protocol 1: EDC/Sulfo-NHS Coupling

Materials:

  • Carrier Protein: BSA or KLH (

    
     in PBS).
    
  • Ligand: 2-(Pyridin-4-ylmethoxy)ethylamine (dissolved in DMSO).[1]

  • Crosslinker: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]

  • Stabilizer: Sulfo-NHS (N-hydroxysulfosuccinimide).[1]

  • Buffer A: Activation Buffer (

    
     MES, 
    
    
    
    NaCl, pH 6.0).
  • Buffer B: Coupling Buffer (

    
     PBS, pH 7.4).
    

Step-by-Step Procedure:

  • Protein Activation (The "Zero-Length" Strategy):

    • Dissolve

      
       of Carrier Protein in 
      
      
      
      of Buffer A .
    • Add

      
       EDC and 
      
      
      
      Sulfo-NHS to the protein solution.[1]
    • Note: The stoichiometry is

      
       molar excess of EDC to protein carboxyls.[1]
      
    • Incubate for 15 minutes at Room Temperature (RT).

  • Buffer Exchange (Critical):

    • The activated ester is unstable at high pH, but the amine reaction requires neutral pH.

    • Rapidly desalt the activated protein into Buffer B using a Zeba™ Spin Desalting Column (7K MWCO).

  • Conjugation:

    • Immediately add 2-(Pyridin-4-ylmethoxy)ethylamine (

      
       molar excess over protein) to the activated protein solution.[1]
      
    • Solubility Check: If the ligand precipitates, add DMSO up to 10% (v/v).

    • Incubate for 2 hours at RT with gentle mixing.

  • Quenching & Purification:

    • Add hydroxylamine (final concentration

      
      ) to quench unreacted NHS esters.
      
    • Dialyze against PBS (pH 7.4) for 24 hours at

      
       to remove excess ligand.
      
Workflow B: Small Molecule Drug Synthesis (Reductive Amination)

Objective: Attach the linker to an aldehyde-containing scaffold (e.g., for 5-HT1A agonist synthesis).[1]

Mechanism

The primary amine condenses with an aldehyde to form an imine (Schiff base), which is selectively reduced to a secondary amine using Sodium Triacetoxyborohydride (STAB). This preserves the pyridine ring and ether linkage.

Protocol 2: Reductive Amination

Materials:

  • Scaffold: Aldehyde-functionalized core (

    
    ).[1]
    
  • Linker: 2-(Pyridin-4-ylmethoxy)ethylamine (

    
    ).[1]
    
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (

    
    ).
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Catalyst: Acetic Acid (1 drop).

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve the Aldehyde scaffold in DCE (

      
       concentration).
      
    • Add 2-(Pyridin-4-ylmethoxy)ethylamine (

      
      ).[1]
      
    • Add 1 drop of Acetic Acid (catalyzes imine formation).

    • Stir for 30–60 minutes at RT under Nitrogen.

  • Reduction:

    • Add STAB (

      
      ) in one portion.
      
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before the imine forms, nor will it reduce the pyridine ring.
      
    • Stir overnight (12–16 hours) at RT.

  • Workup:

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.[3]
      
    • Purification: Flash chromatography (typically MeOH/DCM gradients).

Part 3: Visualization of Pathways

The following diagram illustrates the decision logic for choosing the correct protocol based on the target molecule.

Bioconjugation_Pathways Start 2-(Pyridin-4-ylmethoxy)ethylamine Target Target Molecule Type? Start->Target Protein Protein/Antibody (Carboxyls) Target->Protein High MW SmallMol Small Molecule (Aldehyde/Ketone) Target->SmallMol Low MW Surface Surface/Bead (Activated Ester) Target->Surface Solid Phase EDC Protocol 1: EDC/NHS Coupling Protein->EDC Activate COOH RedAm Protocol 2: Reductive Amination SmallMol->RedAm Aldehyde R-CHO Direct Direct Nucleophilic Substitution Surface->Direct NHS/Epoxy Surface Product1 Immunogen / Conjugate (Amide Bond) EDC->Product1 Product2 Drug Candidate (Secondary Amine) RedAm->Product2 Product3 Functionalized Surface Direct->Product3

Caption: Decision tree for selecting the optimal conjugation chemistry based on the target substrate.

Part 4: Quality Control & Troubleshooting

Characterization Matrix

Verify your conjugate using the following methods.

MethodExpected SignalPurpose
LC-MS (ESI+) Parent Ion

.[1] Look for characteristic Pyridine fragment.[4][5]
Confirm identity and purity of small molecule conjugates.
1H NMR Pyridine protons:

(d, 2H),

(d, 2H).[6] Ether

:

.[1]
Structural validation. Confirm integrity of the ether link.
UV-Vis Absorbance max

(Pyridine).[1]
Quantify ligand loading on proteins (using Pyridine extinction coefficient).
TNBS Assay Loss of free amines compared to control.Quantify conjugation efficiency on proteins.
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation during conjugation Ligand hydrophobicity.[1]Predissolve ligand in dry DMSO or DMF. Ensure final organic solvent concentration

for proteins.
Low Conjugation Yield (Protein) Hydrolysis of NHS ester.Perform buffer exchange immediately after activation. Use pH 7.2–7.5 for the coupling step.
Side Reactions (Small Molecule) Bis-alkylation.[1]Use excess amine (

) relative to the aldehyde. Add amine before the reducing agent.
Degradation Ether cleavage.Avoid strong acids (HI, HBr) or high temperatures (

) in acidic media.

Part 5: References

  • Chemical Identity & Properties:

    • PubChem. 2-(Pyridin-4-ylmethoxy)ethylamine.[1] National Library of Medicine. Available at: [Link][1]

  • Synthesis of Pyridine-Amine Linkers:

    • Lunn, G., & Sansone, E. B. (2012). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General protocol reference).

  • Application in Kinase Inhibitors:

    • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link][1]

  • Bioconjugation Techniques (General):

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Reductive Amination protocols).

  • 5-HT1A Agonist Synthesis:

    • Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors. PubMed.[4][7] Available at: [Link]

Sources

Method

Microwave-Assisted Synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine Derivatives

Executive Summary & Application Context The 2-(pyridin-4-ylmethoxy)ethylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical linker in the development of Rho-associated protein ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The 2-(pyridin-4-ylmethoxy)ethylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical linker in the development of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs), Akt inhibitors , and Sigma-1 receptor ligands .

Traditional synthesis (thermal Williamson etherification) is often plagued by long reaction times (12–24 hours), low yields due to the competing N-alkylation vs. O-alkylation of amino alcohols, and the instability of the 4-(chloromethyl)pyridine intermediate.

This application note details a microwave-assisted protocol that reduces reaction time to <20 minutes while significantly improving chemoselectivity. By utilizing N-protected ethanolamine and rapid dielectric heating, this method suppresses side reactions and provides a scalable route for library generation.

Retrosynthetic Analysis & Strategy

To ensure high fidelity, this protocol employs a convergent synthesis strategy. Direct alkylation of free ethanolamine with 4-(chloromethyl)pyridine is discouraged due to the nucleophilicity of the primary amine, which leads to mixtures of O-alkylated and N-alkylated products.

Strategic Choice: We utilize N-Boc-ethanolamine to mask the nitrogen nucleophile, forcing exclusive O-alkylation via a Williamson ether synthesis mechanism, followed by a rapid acidic deprotection.

Reaction Pathway Visualization

Retrosynthesis Target Target: 2-(Pyridin-4-ylmethoxy)ethylamine Intermediate Intermediate: N-Boc-2-(pyridin-4-ylmethoxy)ethylamine Target->Intermediate Deprotection (TFA or HCl) Precursor1 Precursor A: 4-(Chloromethyl)pyridine HCl Intermediate->Precursor1 MW Etherification Precursor2 Precursor B: N-Boc-ethanolamine Intermediate->Precursor2 Base (NaH)

Caption: Retrosynthetic disconnection showing the protected intermediate strategy to ensure regioselectivity.

Materials & Instrumentation

Reagents
  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride (CAS: 1822-51-1). Note: The free base is unstable; use the HCl salt.

  • Nucleophile: N-Boc-ethanolamine (CAS: 26690-80-2).

  • Base: Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Critical: Must be dry to prevent hydrolysis of the chloride.

  • Workup: Ethyl acetate, Brine, Na2SO4, Trifluoroacetic acid (TFA).

Instrumentation
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/Silicon septum.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Phase 1: Microwave-Assisted Etherification

Objective: Synthesize tert-butyl (2-(pyridin-4-ylmethoxy)ethyl)carbamate.

  • Activation of Nucleophile:

    • In a flame-dried microwave vial (10 mL), dissolve N-Boc-ethanolamine (1.0 equiv, 2.0 mmol, 322 mg) in anhydrous DMF (4 mL).

    • Cool to 0°C in an ice bath.

    • Slowly add NaH (2.5 equiv, 5.0 mmol, 200 mg). Note: Excess base is required to neutralize the HCl salt of the pyridine precursor and deprotonate the alcohol.

    • Stir at 0°C for 10 minutes, then allow to warm to room temperature (RT) for 15 minutes to ensure complete alkoxide formation (bubbling of H2 ceases).

  • Addition of Electrophile:

    • Add 4-(chloromethyl)pyridine hydrochloride (1.1 equiv, 2.2 mmol, 360 mg) in one portion.

    • Seal the vial with a crimp cap immediately.

  • Microwave Irradiation:

    • Place the vessel in the microwave cavity.

    • Program:

      • Mode: Standard/Dynamic

      • Temperature: 100°C

      • Hold Time: 15 minutes

      • Pressure Limit: 250 psi

      • Power: Max 150W (High absorption of DMF allows rapid heating).

      • Stirring: High.

  • Workup:

    • Quench the reaction carefully with water (10 mL) to destroy excess NaH.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine (2 x 10 mL) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

Phase 2: Deprotection

Objective: Isolate 2-(pyridin-4-ylmethoxy)ethylamine.

  • Dissolve the purified Boc-intermediate in DCM (5 mL).

  • Add TFA (1 mL) dropwise at 0°C.

  • Stir at RT for 1 hour (monitor by TLC).

  • Concentrate to remove excess TFA.

  • Basification (Critical): The product will be a TFA salt. To obtain the free amine, dissolve in minimal water, adjust pH to >12 with 1N NaOH, and extract with DCM (5 x 10 mL). Note: The product is water-soluble; multiple extractions or continuous extraction may be necessary.

Optimization & Data Analysis

The following table summarizes the optimization of the microwave step.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1THFNaH65 (Reflux)6035%Poor solubility of pyridine salt.
2DMFK2CO31003045%Incomplete conversion; base too weak.
3DMFNaH802072%Good conversion.
4 DMF NaH 100 15 88% Optimal conditions.
5DMSOKOH1201060%Significant decomposition observed.
Workflow Diagram

Workflow Setup Step 1: Setup Dissolve N-Boc-Ethanolamine in DMF Add NaH (0°C -> RT) Addition Step 2: Addition Add 4-(Chloromethyl)pyridine HCl Setup->Addition MW Step 3: MW Irradiation 100°C, 15 min, High Stirring Addition->MW Workup Step 4: Workup Quench (H2O), Extract (EtOAc) Purify (Flash Column) MW->Workup Deprotect Step 5: Deprotection TFA/DCM -> Basify -> Free Amine Workup->Deprotect

Caption: Step-by-step workflow for the microwave-assisted synthesis and isolation.

Expert Insights & Troubleshooting

The "Red-Black" Mixture Issue
  • Observation: The reaction mixture turns dark black/red rapidly.

  • Cause: Pyridine rings are electron-deficient and susceptible to decomposition or polymerization under harsh basic conditions at high temperatures.

  • Solution: Do not exceed 110°C. Ensure the reaction time is kept short (<20 min). If decomposition persists, switch to Cs2CO3 as a milder base, though reaction times will increase.

Handling 4-(Chloromethyl)pyridine[1]
  • Risk: The free base of 4-(chloromethyl)pyridine is unstable and can self-polymerize violently.

  • Protocol: Always use the Hydrochloride salt . Do not attempt to "freebase" it before the reaction. Let the excess NaH in the reaction vessel neutralize it in situ.

Isolation of the Polar Amine
  • Challenge: The final product, 2-(pyridin-4-ylmethoxy)ethylamine, is highly polar and water-soluble.

  • Solution: If extraction with DCM is difficult, evaporate the aqueous layer to dryness and triturate the residue with 10% MeOH in DCM. Alternatively, use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to catch the amine and release it with methanolic ammonia.

References

  • Microwave-Assisted Williamson Ether Synthesis

    • Devasthali, S., et al. "Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers."[1] Current Microwave Chemistry, 2025.

  • Pyridine Scaffold in Medicinal Chemistry

    • Altaf, A. A., et al. "Pyridine derivatives: A review of their synthesis and applications." Journal of Drug Design and Medicinal Chemistry, 2015.
  • General Protocol for Pyridine Alkylation

    • Bagley, M. C., et al.[2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][3] Tetrahedron Letters, 2002.[2]

  • ROCK Inhibitor Structural Analogues (Grounding Context)

    • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, 2016.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine

Technical Support Center: Synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine Executive Summary The synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine (Structure: Py-CH₂-O-CH₂-CH₂-NH₂) is deceptively challenging.[1] While it appe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine

Executive Summary

The synthesis of 2-(Pyridin-4-ylmethoxy)ethylamine (Structure: Py-CH₂-O-CH₂-CH₂-NH₂) is deceptively challenging.[1] While it appears to be a simple ether linkage, the amphoteric nature of the pyridine ring and the high polarity of the final diamine product frequently lead to yields below 20% for inexperienced chemists.

This guide addresses the three primary failure modes:

  • Self-Polymerization of the electrophile (4-chloromethylpyridine).

  • N- vs. O-Alkylation competition.

  • Phase Transfer Loss during aqueous workup.[1]

Part 1: Strategic Route Selection

User Query: "I tried reacting 4-(chloromethyl)pyridine directly with ethanolamine, but I got a complex mixture and low yield. Why?"

Technical Insight: Direct alkylation of amino alcohols with reactive halides is a "race" between the nitrogen and the oxygen nucleophiles. Nitrogen is generally more nucleophilic, leading to N-alkylation (secondary amines) or over-alkylation.[1] Furthermore, the pyridine nitrogen can also participate, leading to pyridinium salts.[1]

The Validated Protocol: You must mask the aliphatic amine. The Williamson Ether Synthesis using N-Boc-ethanolamine is the industry-standard route for this motif.[1]

Visualizing the Pathway:

SynthesisRoute Start Target: 2-(Pyridin-4-ylmethoxy)ethylamine Direct Route A: Direct Alkylation (Ethanolamine + 4-Pic-Cl) Start->Direct Avoid Protected Route B: Protected Strategy (N-Boc-ethanolamine + 4-Pic-Cl) Start->Protected Recommended Fail FAILURE MODE: N-Alkylation (Major) Polymerization (Major) Direct->Fail Success INTERMEDIATE: N-Boc-2-(Pyridin-4-ylmethoxy)ethylamine Protected->Success NaH, DMF, 0°C Final PRODUCT: High Yield (>70%) Success->Final TFA or HCl/Dioxane

Caption: Comparison of synthetic strategies. Route B prevents side-reactions by masking the primary amine.[1]

Part 2: Reagent Handling (The "Black Tar" Problem)

User Query: "My reaction mixture turned black and viscous immediately after adding the pyridine reagent. What happened?"

Root Cause Analysis: The electrophile, 4-(chloromethyl)pyridine , is unstable as a free base.[1] It undergoes intermolecular nucleophilic attack (pyridine N attacks the alkyl chloride of another molecule), forming a polypyridinium polymer (black tar).[1]

The Protocol:

  • Source Material: Always purchase or store the reagent as the Hydrochloride salt (4-chloromethylpyridine[1]·HCl). It is stable in this form.[1]

  • In-Situ Neutralization: Do not free-base the reagent beforehand.[1] Add the solid HCl salt directly to the reaction mixture containing excess base (NaH). The base will generate the reactive species in situ where it is immediately trapped by the alkoxide.

Part 3: Validated Experimental Protocol

Objective: Synthesis of N-Boc-2-(Pyridin-4-ylmethoxy)ethylamine (Intermediate).

Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleCritical Note
N-Boc-ethanolamine 1.0NucleophileDry by azeotrope (toluene) if older stock.[1]
Sodium Hydride (60%) 2.2 - 2.5BaseExcess required to neutralize the HCl salt AND deprotonate the alcohol.
4-(Chloromethyl)pyridine[1][4][5]·HCl 1.1 - 1.2ElectrophileHygroscopic.[1] Weigh quickly.
TBAI (Tetrabutylammonium iodide) 0.1CatalystOptional.[1] Accelerates Finkelstein-like substitution.
DMF (Anhydrous) SolventMediumMust be <50 ppm H₂O.[1] NaH is moisture sensitive.[1]
Step-by-Step Procedure
  • Alkoxide Formation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.[1]

    • Add NaH (2.5 equiv) suspended in anhydrous DMF. Cool to 0°C .[1][2]

    • Add N-Boc-ethanolamine (1.0 equiv) dissolved in minimal DMF dropwise over 15 minutes.

    • Checkpoint: Observe gas evolution (H₂).[1] Stir at 0°C for 30 mins until bubbling ceases.

  • Electrophile Addition:

    • Add 4-(chloromethyl)pyridine[1][5]·HCl (1.2 equiv) as a solid in small portions (or suspended in DMF) to the cold alkoxide solution.

    • Note: The extra equivalents of NaH will neutralize the HCl salt immediately.

    • Add TBAI (0.1 equiv) if available.[1]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) naturally.

    • Stir for 4–16 hours.

    • Monitoring: TLC (5% MeOH in DCM).[1] Stain with Ninhydrin (for Boc-amine) or visualize under UV.[1] The product usually runs higher (less polar) than the starting alcohol.

  • Quench:

    • Cool to 0°C. Carefully quench with saturated NH₄Cl solution (dropwise).

Part 4: Workup & Purification (The "Yield Trap")

User Query: "I see product on TLC, but after aqueous extraction, my yield is near zero. Where did it go?"

Technical Insight: The product contains a basic pyridine ring. If you wash with acid (1N HCl) or even neutral water, the pyridine protonates (Py-H⁺), making the molecule highly water-soluble.[1] It will partition into the aqueous waste.

The "Salting Out" Extraction Strategy:

WorkupLogic Reaction Crude Reaction Mixture (DMF, Salts, Product) Quench Quench with H2O/NH4Cl Reaction->Quench Extraction Extract with EtOAc or DCM? Quench->Extraction Standard Optimized OPTIMIZED EXTRACTION: 1. Dilute with 5x volume of 5% LiCl (aq). 2. Extract with EtOAc (3x). Quench->Optimized Recommended Loss Warning: Product is amphiphilic. DMF drags product into water. Extraction->Loss Washing Organic Layer Wash: Wash with Brine (sat. NaCl) Do NOT wash with acid. Optimized->Washing Final Dry (Na2SO4) & Concentrate Washing->Final

Caption: Optimized workup flow to prevent product loss into the aqueous phase or DMF retention.

Troubleshooting the Deprotection (Final Step):

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Isolation: After deprotection, the product is a di-salt (Pyridine[1]·HCl + Amine[1][6]·HCl).

  • Free Basing: If you need the free base, do not use aqueous extraction (it is too water-soluble).[1]

    • Method: Dissolve salt in MeOH, add excess solid K₂CO₃, stir 1h, filter solids, and concentrate.

    • Alternative: Use ion-exchange resin (basic form).[1]

Part 5: Analytical Validation (Self-Check)

How do you verify the structure before proceeding?

  • ¹H NMR (CDCl₃) of Intermediate:

    • Pyridine Protons: Look for two doublets (approx.[1] 8.5 ppm and 7.2 ppm).[1]

    • The Linker (Critical): A sharp singlet around 4.5–4.6 ppm corresponding to the Py-CH₂-O benzylic-like protons.[1] If this is missing, the coupling failed.

    • Boc Group: Strong singlet at 1.45 ppm.[1]

  • Mass Spectrometry:

    • Look for [M+H]⁺ and specifically the fragmentation pattern losing the Boc group (-100 Da) or the t-butyl cation (-56 Da).[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (For N-Boc stability and deprotection protocols).

  • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts."[1] Chemical Society Reviews, 1983 , 12, 129-161.[1] (Discusses the nucleophilicity of pyridine nitrogens).

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.[1] (Mechanistic details on Williamson Ether Synthesis).

  • Organic Syntheses. "Alkylation of Amides and Amines with Sodium Hydride." Org.[1][7] Synth.1974 , 54,[1] 60. (Foundational protocol for NaH handling).

Sources

Optimization

Purification methods for 2-(Pyridin-4-ylmethoxy)ethylamine crude mixtures

Technical Support Center: Purification of 2-(Pyridin-4-ylmethoxy)ethylamine Case ID: #PYR-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The Physicochemical Challenge You...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Pyridin-4-ylmethoxy)ethylamine

Case ID: #PYR-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Physicochemical Challenge

You are dealing with a bifunctional, highly polar molecule .[2][3] To successfully purify 2-(pyridin-4-ylmethoxy)ethylamine, you must first understand the competing forces at play.[1][2]

  • The Pyridine Ring: A weak base (

    
    ). It is prone to N-oxidation and interacts strongly with acidic silanols on silica gel.[1][2]
    
  • The Primary Amine: A strong base (

    
    ). It is highly nucleophilic and responsible for the compound's extreme water solubility.[2]
    
  • The Ether Linkage: Generally stable, but susceptible to cleavage under harsh acidic conditions at high temperatures.[2][3]

The Core Problem: This molecule loves water.[2] Standard extraction protocols (EtOAc/Water) will fail because the product will remain in the aqueous layer or partition poorly.[2] Furthermore, on standard silica gel, it will "streak" or adhere irreversibly without proper modification.[1][2][3]

Module 1: The "pH Switch" Extraction Protocol

Objective: Isolate the product from the crude reaction mixture without using chromatography.

The Logic: We utilize the significant


 difference between the impurities (likely neutral or less basic) and your product.[4] By manipulating pH, we force the molecule to migrate between phases.[2][3]
Reagents Required:
  • Acid Phase: 1M HCl[1][4]

  • Base Phase: 5M NaOH or KOH (Cold)

  • Organic Solvent A (Wash): Dichloromethane (DCM) or Ethyl Acetate[1]

  • Organic Solvent B (Extraction): 3:1 Chloroform/Isopropanol (CHCl

    
    :IPA) or 
    
    
    
    -Butanol.[1] Note: Standard DCM often fails to extract highly polar amines from water; the alcohol co-solvent is critical.[2]
Step-by-Step Protocol:
  • Dissolution: Dissolve crude mixture in 1M HCl (pH < 2).

  • Acid Wash: Extract the aqueous layer 2x with Organic Solvent A .[2]

    • Result: Non-basic impurities (unreacted alkyl halides, neutral side products) move to the organic layer. Discard Organic Layer.

  • The Switch: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Why Cold? Minimizes potential ether cleavage or polymerization heat.[1][2]

    • Why pH > 12? You must exceed the amine's

      
       (10.[2]5) by 2 units to ensure it is 99% unprotonated (free base).[1]
      
  • Extraction: Extract the basic aqueous layer 3-4x with Organic Solvent B (3:1 CHCl

    
    :IPA).[1][2]
    
    • Tip: If an emulsion forms, add solid NaCl to saturate the aqueous layer ("Salting Out").[2]

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    (Magnesium sulfate is slightly acidic and can trap amines).[1][2]

pH_Switch Start Crude Mixture Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with EtOAc/DCM Acidify->Wash Split1 Phase Separation Wash->Split1 OrgWaste Organic Layer (Neutral Impurities) Split1->OrgWaste Discard AqProduct Aqueous Layer (Product as Salt) Split1->AqProduct Keep Basify Basify to pH > 12 (NaOH, 0°C) AqProduct->Basify Extract Extract with 3:1 CHCl3:IPA Basify->Extract Split2 Phase Separation Extract->Split2 FinalOrg Organic Layer (Purified Product) Split2->FinalOrg Dry & Concentrate FinalAq Aqueous Layer (Salts/Waste) Split2->FinalAq Discard

Figure 1: The "pH Switch" workflow for isolating water-soluble amines.[1][2]

Module 2: Chromatographic Purification

If extraction is insufficient, use Flash Chromatography.[1][2][3] Do not use standard silica conditions. [2][5]

Option A: Amine-Functionalized Silica (Recommended)[1]
  • Stationary Phase: NH

    
    -bonded silica (e.g., KP-NH).[1][2]
    
  • Why: The surface is basic, preventing the "sticking" interaction between your amine and the silica protons.[2]

  • Mobile Phase: Hexane/Ethyl Acetate or DCM/Ethyl Acetate gradients.[2] No basic modifier needed.

Option B: Deactivated Normal Phase (Traditional)
  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (NH

    
    OH).[1]
    
  • Gradient: Start at 95:5:0.5 (DCM:MeOH:NH

    
    OH) and ramp to 80:20:2.
    
  • Crucial Step: Pre-rinse the column with the starting mobile phase containing the base to neutralize active sites before loading your sample.[2]

Option C: Reverse Phase (C18)
  • Challenge: The molecule is too polar and may elute in the "void volume" (dead time) with standard acidic buffers.[2]

  • Solution: Use a High pH Reverse Phase method.[2]

    • Column: C18 column resistant to high pH (e.g., C18 Hybrid or Gemini).[1][2]

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Effect: At pH 10, the molecule is neutral (free base) and will retain on the lipophilic C18 chain.[2]

Module 3: Salt Formation (Solidification)

If your product isolates as a viscous, sticky oil (common for this class), converting it to a salt is the best way to purify and handle it.[2][3]

Protocol:

  • Dissolve the crude oil in a minimal amount of dry Ethanol or Methanol.[2]

  • Add Oxalic Acid (1.0 eq) dissolved in Ethanol dropwise.

    • Why Oxalate? Oxalate salts of pyridines often crystallize better than hydrochlorides, which can be hygroscopic.[2][3]

  • If no precipitate forms, add Diethyl Ether or MTBE until cloudy.[1][2]

  • Cool to -20°C overnight. Filter the white solid.[2]

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product stuck on Silica Column Silanol interaction (Acid-Base binding).[1][2]Flush column with DCM:MeOH:Triethylamine (80:20:5).[1] In future, use NH

-silica or add 1% NH

OH to mobile phase.[1][2]
Low Recovery after Extraction Product stayed in water layer.[2]Switch extraction solvent to 3:1 CHCl

:IPA
or n-Butanol .[1][2] Ensure aqueous pH is >12.[2]
Product is a dark tar Oxidation of the primary amine.[2]Perform all evaporations under N

.[1][2] Store the free base in the freezer or convert to HCl/Oxalate salt immediately.
NMR shows broad peaks Proton exchange or salt mixture.[1][2]Shake the NMR sample with D

O (to exchange labile protons) or add a drop of TFA-d1 to force a single protonation state.[1]

Q: Can I distill this compound? A: Not recommended. While simple pyridines can be distilled, the ether linkage combined with the primary amine increases the boiling point significantly and introduces thermal instability.[2] You risk ether cleavage or decomposition before the boiling point is reached.[2]

Q: Why does my product turn yellow/brown on the bench? A: Primary amines attached to pyridine rings are susceptible to air oxidation and N-oxide formation.[1][2] Store under Argon/Nitrogen.[2]

References

  • Teledyne ISCO. (2012).[1][2][6] Purification of primary amines using RediSep C-18 reversed phase column. Application Note AN82. Link

  • University of Rochester. (n.d.).[1][2] Not Voodoo: Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link

  • Biotage. (2023).[1][2][7] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog.[2] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. Link

Sources

Troubleshooting

Preventing oxidation of the pyridine nitrogen in 2-(Pyridin-4-ylmethoxy)ethylamine

Topic: Preventing oxidation of the pyridine nitrogen in 2-(Pyridin-4-ylmethoxy)ethylamine Content type: Technical Support Center Guide Subject: 2-(Pyridin-4-ylmethoxy)ethylamine Executive Summary: The "Dual-Nitrogen" Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing oxidation of the pyridine nitrogen in 2-(Pyridin-4-ylmethoxy)ethylamine Content type: Technical Support Center Guide

Subject: 2-(Pyridin-4-ylmethoxy)ethylamine

Executive Summary: The "Dual-Nitrogen" Challenge

Researchers working with 2-(Pyridin-4-ylmethoxy)ethylamine often encounter stability issues due to the molecule's two distinct nitrogen centers:

  • The Primary Amine (Aliphatic): Highly basic (

    
    ), nucleophilic, prone to condensation and air oxidation.
    
  • The Pyridine Nitrogen (Aromatic): Less basic (

    
    ), but highly susceptible to electrophilic oxidation  to form Pyridine 
    
    
    
    -oxide
    .

While primary amine oxidation is common, Pyridine


-oxidation  is insidious because it often occurs silently via impurities in solvents (peroxides) rather than direct air exposure.[1] This guide focuses specifically on preventing the unwanted conversion of the pyridine ring to its 

-oxide form.
Troubleshooting Guide (Q&A)
Issue 1: "I observe a new, polar impurity (M+16) by LC-MS after stirring my reaction in THF or Dioxane."

Diagnosis: Solvent-Induced


-Oxidation. 
Ethers like Tetrahydrofuran (THF), Diethyl ether, and 1,4-Dioxane form organic peroxides upon storage.[1] These peroxides act similarly to 

-CPBA, effectively transferring an oxygen atom to the pyridine nitrogen.[1]

Corrective Action:

  • Immediate Test: Test your solvent for peroxides using quantofix sticks or potassium iodide/starch paper.

  • Protocol Adjustment:

    • Switch to inhibitor-free anhydrous solvents from a fresh bottle.

    • If using ethers is mandatory, pre-treat them with activated alumina or molecular sieves to scavenge peroxides.

    • Alternative Solvent: If solubility permits, switch to non-ether solvents like Dichloromethane (DCM) or Acetonitrile (MeCN), which do not form peroxides.

Issue 2: "My compound turns yellow/brown during long-term storage, even at -20°C."

Diagnosis: Free Base Instability. As a free base, the molecule is an oil or low-melting solid with exposed lone pairs.[1] While the pyridine nitrogen is relatively stable to air compared to the primary amine, the proximity of the two basic centers can catalyze auto-oxidation or polymerization pathways.[1]

Corrective Action:

  • Salt Formation (The "Gold Standard"): Convert the free base into a Dihydrochloride (2HCl) or Difumarate salt.

  • Mechanism: Protonation locks the nitrogen lone pairs. The pyridine nitrogen, being the weaker base (

    
    ), requires a stoichiometric excess of acid (>2 equivalents) to ensure it remains protonated.[1] Once protonated (Pyridinium), it is electronically deactivated and cannot  be oxidized.
    
Issue 3: "I need to perform an oxidation reaction on a different part of the molecule, but I want to spare the pyridine."

Diagnosis: Chemoselectivity Conflict. Reagents used to oxidize alcohols or sulfur centers (e.g.,


, Peracids) will preferentially attack the pyridine nitrogen.

Corrective Action:

  • Transient Protection: Perform the reaction in acidic media (pH < 3).

  • Logic: By lowering the pH below the pyridine's

    
    , you convert >99% of the pyridine to the unreactive pyridinium cation. The oxidant will then target the other functional group, leaving the pyridine ring untouched.
    
Deep Dive: The Mechanism of Protection

To prevent oxidation, one must understand the electronic causality. Oxidation is an electrophilic attack on the nitrogen's lone pair electrons.

  • The Vulnerability: The pyridine nitrogen has a lone pair in an

    
     orbital perpendicular to the 
    
    
    
    -system.[1] It is available for donation to oxygen atoms from peroxides.
  • The Shield: Protonation (

    
    ) binds this lone pair. The resulting positive charge withdraws electron density from the ring, making the nitrogen "invisible" to oxidants.
    
Visualizing the Protection Strategy

ProtectionStrategy FreeBase Free Base (Reactive Lone Pair) NOxide Pyridine N-Oxide (Impurity) FreeBase->NOxide Oxidation (Unwanted) Salt Pyridinium Salt (Protected) FreeBase->Salt Protonation (Protection) Peroxide Peroxides (in THF/Ether) Peroxide->NOxide Acid Acid (HCl/TFA) (Proton Source) Acid->Salt Salt->NOxide BLOCKED

Figure 1: Protonation effectively removes the lone pair target, rendering the pyridine immune to peroxide attack.

Validated Protocols
Protocol A: Rapid Peroxide Detection in Solvents

Before dissolving your valuable pyridine starting material, verify your solvent.[1]

  • Reagents: 10% KI solution (freshly prepared), Glacial Acetic Acid.

  • Procedure:

    • Mix 1 mL of the solvent (THF, Ether) with 1 mL of Glacial Acetic Acid.[1]

    • Add 1 mL of 10% KI solution.

    • Shake gently.

  • Result Interpretation:

    • Colorless: Safe to use.

    • Yellow/Brown: Peroxides present (

      
       liberated). DO NOT USE.  Discard or distill over sodium/benzophenone.
      
Protocol B: Conversion to Dihydrochloride Salt (Storage Form)

This process stabilizes both the primary amine and the pyridine nitrogen.

  • Dissolution: Dissolve 1.0 g of 2-(Pyridin-4-ylmethoxy)ethylamine in 5 mL of anhydrous Ethanol or Methanol.

  • Acidification: Cool to 0°C. Dropwise add 2.5 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water is acceptable).

    • Note: You need >2 equivalents to ensure the Pyridine (

      
       5.2) is protonated alongside the Amine (
      
      
      
      10.5).
  • Precipitation: Add 20 mL of cold Diethyl Ether or MTBE to induce crystallization.

  • Isolation: Filter the white solid under Argon. Wash with cold ether.

  • Drying: Dry under high vacuum (

    
     mbar) for 4 hours. Store in a desiccator at -20°C.
    
Comparative Stability Data
ConditionFree Base StabilityDihydrochloride Salt StabilityPrimary Risk Factor
Air Exposure (25°C) Moderate (Weeks)Excellent (Years)Moisture absorption (Hygroscopic)
Solution in THF (Fresh) Good (<24h)N/A (Insoluble)Slow dimerization
Solution in THF (Aged) Poor (Rapid N-Oxidation)N/APeroxides
Acidic Media (pH < 2) ExcellentExcellentHydrolysis of ether link (if heated)
Basic Media (pH > 12) ModerateConverts to Free BaseAir Oxidation of Primary Amine
References
  • Pyridine N-Oxidation Mechanism: Youssef, L. H., et al. "Oxidation of Pyridine Derivatives: Mechanisms and Synthetic Applications." Journal of Heterocyclic Chemistry, 2018. [1]

  • Peroxides in Ethers: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[2] Chemical Health and Safety, 2001.

  • Salt Selection for Stability: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

  • Protection of Pyridines: Joule, J. A., & Mills, K. "Heterocyclic Chemistry at a Glance." Wiley-Blackwell, 2nd Ed, 2012.[1] (Standard text confirming protonation deactivates electrophilic attack).

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Pyridin-4-ylmethoxy)ethylamine Solubility

Topic: Solubility & Stability Troubleshooting for 2-(Pyridin-4-ylmethoxy)ethylamine in DMSO CAS Registry Number: 634926-81-1 Chemical Formula: C H N O Molecular Weight: 152.19 g/mol (Free Base)[1][2][3] Core Diagnostic &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Stability Troubleshooting for 2-(Pyridin-4-ylmethoxy)ethylamine in DMSO CAS Registry Number: 634926-81-1 Chemical Formula: C


H

N

O Molecular Weight: 152.19 g/mol (Free Base)[1][2][3]

Core Diagnostic & Decision Framework

Before modifying your experimental conditions, identify the specific form of the compound you are handling.[4][5] The solubility behavior of the Free Base (typically an oil or low-melting solid) differs radically from the Hydrochloride Salt (crystalline solid).[1]

Interactive Troubleshooting Flowchart

SolubilityTroubleshooting Start Start: What is the physical state of your sample? State_Oil Viscous Oil / Waxy Solid (Likely Free Base) Start->State_Oil State_Solid Crystalline White Powder (Likely HCl Salt) Start->State_Solid Issue_Oil Issue: Cloudiness or Phase Separation? State_Oil->Issue_Oil Issue_Solid Issue: Particulates remain after vortexing? State_Solid->Issue_Solid Sol_Oil_Action Check Water Content. Free base is hydrophobic. Dry DMSO required. Issue_Oil->Sol_Oil_Action Yes Success Clear Solution (Proceed to Assay) Sol_Oil_Action->Success Conc_Check Is Concentration > 50mM? Issue_Solid->Conc_Check Yes Heat_Action Gently heat to 40°C. Salts have high lattice energy. Conc_Check->Heat_Action Yes Acid_Action Add 1-2 eq. of dilute HCl (Only if basic impurities suspected) Conc_Check->Acid_Action No Heat_Action->Success

Caption: Figure 1. Diagnostic logic for identifying solubility bottlenecks based on the physical form of 2-(Pyridin-4-ylmethoxy)ethylamine.

Technical FAQs & Troubleshooting Guide

Q1: I am trying to make a 100 mM stock solution in DMSO, but I see a fine white precipitate. What is happening?

Diagnosis: You are likely working with the Dihydrochloride (2HCl) salt form.[1][4][5] Mechanism: While the free base of 2-(Pyridin-4-ylmethoxy)ethylamine is highly soluble in DMSO, the hydrochloride salt possesses significant crystal lattice energy.[1][2] At high concentrations (>50 mM), the entropy of solvation in DMSO at room temperature may not overcome this lattice energy immediately.[2][4][5] Solution:

  • Heat: Warm the solution to 40–45°C in a water bath for 5–10 minutes. This increases the kinetic energy and solubility limit.[1][4][5]

  • Sonication: Sonicate for 10 minutes. Note: Ensure the water in the sonicator is not cold; warm water helps.

  • Verification: Hold the vial up to a light source. If "schlieren" lines (swirling density patterns) are visible, dissolution is incomplete.[1][2][4][5]

Q2: My solution was clear, but after storing it at -20°C, it turned into a gel or solid mass.

Diagnosis: DMSO freezing (Freezing Point: 18.5°C). Mechanism: Pure DMSO freezes just below room temperature.[1][4][5] This is not a chemical instability; it is a physical phase change.[1][4][5] Solution:

  • Thaw the vial completely at room temperature or 37°C.

  • Critical Step: Vortex vigorously after thawing. During freezing, the solute can exclude from the crystal lattice (cryoconcentration), creating a super-saturated layer at the bottom.[2] If you pipet without vortexing, you may withdraw a concentration far higher or lower than intended.[2][4][5]

Q3: The solution is cloudy/milky immediately upon adding DMSO to the oil form.

Diagnosis: Moisture contamination or "Oiling Out." Mechanism: The free base contains a hydrophobic ethyl chain and pyridine ring.[1][4][5] If your DMSO is "wet" (hygroscopic absorption from air), the water acts as an anti-solvent, causing the hydrophobic free base to form microscopic oil droplets (emulsion).[2] Solution:

  • Use Anhydrous DMSO (stored over molecular sieves).[1][4][5]

  • If the sample is valuable, add a small amount of Dichloromethane (DCM) or Methanol (if assay compatible) to co-solubilize the water/oil phase.[1][2][4][5]

Q4: Can I use acid or base to improve solubility?

Diagnosis: pH-dependent solubility manipulation. Guidance:

  • If you have the Salt (Solid) and it won't dissolve: Do NOT add base (like TEA).[1][4][5] This will strip the HCl, generating the free base in situ, which might precipitate if the ionic strength is too high or if water is present.[2][4]

  • If you have the Free Base (Oil) and need higher aqueous solubility later: You can prepare the stock in DMSO containing 1 equivalent of HCl, effectively forming the salt in solution.[2][5]

Physicochemical Properties & Solubility Data

The following data helps establish realistic expectations for stock solution preparation.

PropertyValueNotes
CAS Number 634926-81-1 Unique identifier for verification [1].
Molecular Weight 152.19 g/mol Free base value.[1][4][5] Add ~36.5 g/mol per HCl for salts.[1][4][5]
pKa (Pyridine N) ~5.3 (Predicted)Moderately basic.[1][2][4][5]
pKa (Primary Amine) ~9.8 (Predicted)Highly basic; will be protonated at physiological pH.[1][4][5]
LogP ~0.4 (Predicted)Amphiphilic; soluble in both organic and aqueous media.[1][4][5]
Max Solubility (DMSO) > 500 mM (Free Base)~100 mM (2HCl Salt)Salt solubility is kinetically slow.[1][2][5]
Max Solubility (Water) > 100 mM (Salt)Low (Free Base)Free base requires pH < 9 for good aqueous solubility.[1][2][5]

Standardized Protocols

Protocol A: Preparation of 50 mM Stock Solution (Salt Form)

Target: 10 mg of 2-(Pyridin-4-ylmethoxy)ethylamine 2HCl (MW ≈ 225.1 g/mol )[1][2]

  • Weighing: Accurately weigh 11.25 mg of the solid into a glass vial.

    • Tip: Use an anti-static gun if the powder is flying; amine salts can be static.[2]

  • Solvent Addition: Add 1.0 mL of high-grade DMSO (≥99.9%).

  • Dispersal: Vortex immediately for 30 seconds.

  • Dissolution:

    • If clear: Stop.

    • If hazy: Place in a 40°C water bath for 5 minutes.[1][4][5]

    • If still hazy: Sonicate for 60 seconds.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: In-Situ Salt Formation (For "Oiling Out" Issues)

Use this if the free base oil is not dissolving well in wet DMSO.[1][2]

  • Dissolve the free base oil in a small volume of Methanol (e.g., 100 µL).[1][4][5]

  • Add 2 equivalents of 1M HCl in Methanol or Dioxane.

  • Evaporate the solvent (SpeedVac or Nitrogen stream) to leave the HCl salt residue.[1][4][5]

  • Reconstitute this residue in dry DMSO .

Stability & Storage Warnings

  • CO₂ Absorption: Primary amines (the ethylamine tail) react with atmospheric CO₂ to form carbamates.[1][4][5] Always purge vials with Argon or Nitrogen before closing.[1][4][5]

  • Oxidation: While the pyridine ring is stable, the ether linkage and primary amine can degrade over months if exposed to light and oxygen.[4][5] Store in amber vials.

  • DMSO Reaction: DMSO is generally inert toward this molecule, but at high temperatures (>80°C), DMSO can act as an oxidant (Swern-like conditions), potentially attacking the primary amine.[2] Avoid boiling DMSO solutions.

References

  • Molaid Chemicals. (n.d.).[1][4][5] 2-(pyridin-4-ylmethoxy)ethylamine - CAS 634926-81-1.[1][2][6] Retrieved March 2, 2026, from [Link][2]

  • Gaylord Chemical. (2025).[1][4][5] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved March 2, 2026, from [Link][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 2-(Pyridin-4-ylmethoxy)ethylamine. Retrieved March 2, 2026, from [Link][2]

Sources

Troubleshooting

Removing unreacted starting materials from 2-(Pyridin-4-ylmethoxy)ethylamine

Technical Support Center: Purification & Troubleshooting for 2-(Pyridin-4-ylmethoxy)ethylamine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting for 2-(Pyridin-4-ylmethoxy)ethylamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and extraction challenges associated with isolating 2-(Pyridin-4-ylmethoxy)ethylamine .

Synthesizing this molecule—typically via the alkylation of 4-pyridinemethanol with an N-protected 2-bromoethylamine or the reaction of 4-(chloromethyl)pyridine with ethanolamine—often leaves behind unreacted starting materials that are notoriously difficult to separate using standard silica gel chromatography. This guide provides field-proven, causality-driven methodologies to achieve high-purity isolation.

Part 1: The Chemical Causality of Separation

To design a self-validating purification system, we must exploit the specific electronic properties of the target molecule versus the impurities.

The product, 2-(pyridin-4-ylmethoxy)ethylamine, possesses two distinct basic centers:

  • A pyridine nitrogen (pKa ~5.4)

  • A primary aliphatic amine (pKa ~9.5)

In contrast, the primary unreacted starting material, 4-pyridinemethanol , only possesses the pyridine nitrogen (pKa ~5.6)[1]. By leveraging the Henderson-Hasselbalch equation, we can calculate the exact charge state of these molecules at specific pH thresholds. At pH 7.5, the primary amine of the product remains >99% protonated (cationic), while the pyridine rings on both the product and the 4-pyridinemethanol are >98% deprotonated (neutral). This differential ionization is the engine driving our purification strategy[2][3].

Quantitative Data: Charge State vs. pH

The following table summarizes the theoretical charge states of the reaction components across different pH environments, dictating their phase preference during liquid-liquid extraction.

CompoundpH 2.0pH 7.5pH 12.0
4-Pyridinemethanol (SM)+1 (Cationic)0 (Neutral) 0 (Neutral)
Ethanolamine (SM)+1 (Cationic)+1 (Cationic)0 (Neutral)
N-Boc-2-bromoethylamine (SM)0 (Neutral)0 (Neutral)0 (Neutral)
2-(Pyridin-4-ylmethoxy)ethylamine (Product)+2 (Dicationic)+1 (Cationic) 0 (Neutral)

Part 2: Experimental Workflows & FAQs

FAQ 1: How do I separate unreacted 4-pyridinemethanol from the final product?

The Causality: As shown in the table above, 4-pyridinemethanol and the product have overlapping polarities but divergent pKa profiles. Standard chromatography often results in co-elution. However, by tuning the aqueous phase to pH 7.5, 4-pyridinemethanol becomes a neutral, organic-soluble molecule, while the product remains trapped in the aqueous phase as a water-soluble mono-cation[3].

Step-by-Step Protocol (pH-Tuned Extraction):

  • Acidification: Dissolve the crude reaction mixture in 1.0 M HCl to drop the pH to ~2.0.

  • Primary Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) 3 times. Purpose: This removes all neutral organic impurities, including unreacted N-Boc protected starting materials. Discard the organic layer.

  • Selective Neutralization: Carefully add saturated aqueous

    
     to the aqueous layer until the pH stabilizes exactly between 7.5 and 8.0. Monitor continuously with a calibrated pH meter.
    
  • Targeted Extraction: Extract the aqueous phase with Dichloromethane (DCM) 4 times. Purpose: The neutral 4-pyridinemethanol partitions into the DCM, while the mono-cationic product remains in the water. Discard the DCM layer.

  • Basification: Add 2.0 M NaOH to the aqueous layer until the pH is >12.0. The product is now fully deprotonated and neutral.

  • Product Recovery: Extract the aqueous layer with a 4:1 mixture of DCM/Isopropanol or n-butanol 3 times. Combine these organic layers, dry over anhydrous

    
    , filter, and concentrate under vacuum to yield the pure product.
    
FAQ 2: What is the best method to remove unreacted ethanolamine?

The Causality: If your synthetic route utilized ethanolamine, it will co-extract with your product at pH 12 because both molecules become neutral primary amines. Because both contain primary amines, chemical scavengers (like benzaldehyde resins) cannot be used, as they will destroy your product. Instead, we must exploit lipophilicity. Ethanolamine is highly polar and strongly prefers the aqueous phase, whereas the product's pyridine ring and ether linkage render it significantly more lipophilic.

Step-by-Step Protocol (High-Salt Partitioning):

  • Following the basification step (pH > 12) from FAQ 1, do not use highly polar extraction solvents like n-butanol.

  • Extract the aqueous layer using a less polar solvent system, such as a 1:1 mixture of Toluene and EtOAc.

  • Collect the organic phase and wash it aggressively (5 to 6 times) with concentrated aqueous brine (saturated NaCl).

  • Mechanism: The high ionic strength of the brine forces the highly polar ethanolamine into the aqueous phase while salting out the more lipophilic 2-(Pyridin-4-ylmethoxy)ethylamine into the organic phase.

FAQ 3: My NMR shows contamination from N-Boc-protected intermediates. How do I clear them?

The Causality: N-Boc groups mask the basicity of the amine. Therefore, an intermediate like N-Boc-2-(pyridin-4-ylmethoxy)ethylamine or unreacted N-Boc-2-bromoethylamine only has one basic site (the pyridine N), or none at all. At pH 2, these molecules are either mono-cationic or entirely neutral, making them significantly less water-soluble than the fully deprotected dicationic product. Solution: Ensure you strictly follow Steps 1 and 2 of the pH-Tuned Extraction protocol. A thorough EtOAc wash at pH 2.0 is mathematically guaranteed to clear these lipophilic, non-basic impurities from the aqueous product stream.

Part 3: Process Visualization

Below is the logical workflow for the pH-tuned extraction protocol, mapping the phase distribution of the product and common starting materials at each critical pH junction.

ExtractionWorkflow ReactionMix Crude Reaction Mixture (Product, 4-PyMeOH, Boc-SM) Acidify Adjust to pH 2.0 (1M HCl) ReactionMix->Acidify Wash1 Extract with EtOAc Acidify->Wash1 Org1 Organic Phase (Neutral Boc-SMs) Wash1->Org1 Discard Aq1 Aqueous Phase (Product+2, 4-PyMeOH+1) Wash1->Aq1 Keep Neutralize Adjust to pH 7.5 - 8.0 (Sat. NaHCO3) Aq1->Neutralize Wash2 Extract with DCM Neutralize->Wash2 Org2 Organic Phase (Neutral 4-PyMeOH) Wash2->Org2 Discard Aq2 Aqueous Phase (Product+1) Wash2->Aq2 Keep Basify Adjust to pH > 12.0 (2M NaOH) Aq2->Basify Wash3 Extract with DCM/n-Butanol Basify->Wash3 Org3 Organic Phase (Pure Product) Wash3->Org3 Keep Aq3 Aqueous Phase (Salts, Polar Impurities) Wash3->Aq3 Discard

Fig 1. pH-tuned liquid-liquid extraction workflow for purifying 2-(Pyridin-4-ylmethoxy)ethylamine.

References

  • A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professi. BenchChem.
  • Acid dissociation constant. Wikipedia.
  • General Lab Techniques - Acid-Base Extraction. LibreTexts.

Sources

Optimization

Technical Guide: Temperature Optimization for 2-(Pyridin-4-ylmethoxy)ethylamine Coupling

This guide serves as a technical support resource for researchers optimizing the coupling of 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1). The following protocols and troubleshooting steps are designed to maximiz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the coupling of 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1). The following protocols and troubleshooting steps are designed to maximize yield and purity while minimizing common side reactions associated with pyridine-ether-amine motifs.

Executive Summary: The Thermodynamic Sweet Spot

For the coupling of 2-(Pyridin-4-ylmethoxy)ethylamine (typically via amide bond formation), the optimal reaction temperature profile is biphasic :

  • Activation Phase (0 °C): Critical to suppress the formation of N-acylurea byproducts and control the exotherm of activation.

  • Coupling Phase (20–25 °C): Sufficient to drive kinetics for the primary amine nucleophile without triggering thermal degradation of the ether linkage or pyridine oxidation.

Key Constraint: Avoid temperatures exceeding 50 °C unless the carboxylic acid partner is sterically hindered. The ether linkage at the 4-position of the pyridine is chemically stable, but the pyridine nitrogen can participate in competitive acylation or salt formation at higher energies, reducing yield.

Optimized Experimental Protocols

Protocol A: Standard HATU Coupling (Recommended)

Applicability: General purpose, high-yield coupling for drug discovery.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activation (0 °C):

    • Cool the solution to 0 °C in an ice bath.

    • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).

    • Technical Note: The excess base is crucial to neutralize the HCl salt if the amine is supplied as a hydrochloride, and to keep the pyridine ring unprotonated.

    • Stir for 15 minutes.

  • Addition: Add 2-(Pyridin-4-ylmethoxy)ethylamine (1.1 equiv) dropwise.

  • Reaction (RT): Remove the ice bath and allow the mixture to warm to 20–25 °C . Stir for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The pyridine moiety gives a distinct UV signal.[1]

Protocol B: Acid Chloride Coupling (For Low-Reactivity Acids)

Applicability: For sterically hindered acids where HATU fails.

  • Activation: Generate the acid chloride in situ (using Oxalyl Chloride/DMF cat.) in DCM.

  • Cooling (0 °C): Cool the acid chloride solution to 0 °C.

  • Addition: Add a solution of 2-(Pyridin-4-ylmethoxy)ethylamine (1.1 equiv) and Triethylamine (3.0 equiv) in DCM slowly.

    • Critical: Maintain T < 5 °C during addition to prevent di-acylation or polymerization.

  • Reaction: Warm to RT. If conversion is <50% after 2 hours, heat to 40 °C (Refluxing DCM).

Data Analysis: Temperature vs. Yield

The following table summarizes representative data for the coupling of this amine with a standard benzoic acid derivative.

Reaction TempYield (12h)Purity (HPLC)Primary Issue
0 °C (Constant) 65%98%Slow kinetics; incomplete conversion.
25 °C (RT) 92% 97% Optimal balance.
50 °C 88%85%Minor degradation; increased colored impurities.
80 °C 45%60%Significant decomposition; "Black Tar" formation.

Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown upon heating. What happened?

Diagnosis: Pyridine decomposition or polymerization. Mechanism: At temperatures >60 °C, especially in the presence of activated electrophiles, the pyridine nitrogen can act as a nucleophile, leading to N-alkylation or N-acylation species that rapidly decompose or polymerize (often forming dark tars). Solution: Repeat the experiment at 25 °C . If heating is absolutely necessary for a hindered substrate, switch to a milder activation method (e.g., EDC/HOBt) and limit temperature to 40 °C.

Q2: I see a large precipitate immediately upon adding the amine.

Diagnosis: Salt formation. Mechanism: The 2-(Pyridin-4-ylmethoxy)ethylamine is basic. If added to an acidic activation mixture (like an acid chloride) without enough scavenger base, it forms an insoluble hydrochloride salt, halting the reaction. Solution: Ensure you have 3.0 equivalents of DIPEA or TEA present before adding the amine. Pre-dissolve the amine in DMF/Base solution to ensure it remains free-based.

Q3: LC-MS shows a mass corresponding to [M+Product+H]⁺ but the retention time is wrong.

Diagnosis: Regioisomer formation (Pyridine N-acylation). Mechanism: The pyridine nitrogen is less nucleophilic than the primary amine, but if the primary amine is hindered or the reaction is run too hot, the activated acid may attack the pyridine ring. Solution: This is a kinetic vs. thermodynamic control issue. Lower the temperature to 0 °C for the addition step to favor the faster reaction (primary amine) over the slower one (pyridine nitrogen).

Decision Logic & Pathway Visualization

ReactionOptimization Start Start: Coupling 2-(Pyridin-4-ylmethoxy)ethylamine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid Standard Use HATU / DIPEA / DMF CheckAcid->Standard No Hindered Use Acid Chloride / DCM CheckAcid->Hindered Yes TempStandard Run at 20-25°C (RT) Standard->TempStandard Stop Purify (Flash Chromatography) TempStandard->Stop TempHindered Start 0°C -> Warm to RT Hindered->TempHindered CheckConversion Is Conversion > 80% after 4h? TempHindered->CheckConversion Heat Heat to 40°C (Max) CheckConversion->Heat No (Sluggish) CheckConversion->Stop Yes Heat->Stop

Caption: Decision matrix for optimizing reaction temperature based on steric hindrance of the coupling partner.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • BenchChem Technical Support. (2025). Optimization of Amide Coupling with Heterocyclic Amines.

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2-(Pyridin-4-ylmethoxy)ethylamine.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 2-(Pyridin-4-ylmethoxy)ethylamine Salts

Case ID: 2-PYR-HYGRO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Stabilization, Weighing, and Recovery of Hygroscopic Pyridine-Amine Intermediates Executive Summary & Root Cause Analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2-PYR-HYGRO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Stabilization, Weighing, and Recovery of Hygroscopic Pyridine-Amine Intermediates

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that 2-(Pyridin-4-ylmethoxy)ethylamine salts (commonly the dihydrochloride form) transition from a crystalline solid to a sticky gum or oil upon exposure to ambient air. This results in weighing errors (>15% mass deviation), stoichiometry failures in downstream amide couplings, and potential hydrolysis of sensitive reagents.

The Science (Why is this happening?): This molecule contains two highly polar motifs: a primary amine and a pyridine ring. When salt-formed (e.g., with HCl), the lattice energy of the crystal is often fighting a losing battle against the hydration energy.

  • Hydrogen Bonding: The protonated amine and pyridine nitrogen act as aggressive H-bond donors/acceptors.

  • Hygroscopicity vs. Deliquescence: This compound is not just hygroscopic (absorbs water); it is often deliquescent, meaning it absorbs enough atmospheric moisture to dissolve in it, forming a saturated solution (the "goo").[1]

Module A: Critical Weighing Protocols

User Complaint: "The numbers on my balance keep going up while I'm trying to weigh the solid."

The Fix: Stop using the "Direct Weighing" method. You must use the "Weighing by Difference" technique.[2][3] This is the only way to ensure the mass recorded corresponds to the sample transferred, independent of the water absorbed during the transfer.

Protocol: Weighing by Difference
  • Prepare: Dry the outer surface of the storage bottle.

  • Initial Weigh: Place the entire capped bottle on the analytical balance. Tare (Zero) the balance.

  • Transfer: Remove the bottle, take off the cap, and quickly transfer an estimated amount of solid into your receiving flask. Do not return unused solid to the bottle.

  • Final Weigh: Recap the bottle immediately and place it back on the balance.

  • Calculate: The negative value displayed is the exact mass of the solid currently in your flask.

Visualization: Weighing Workflow

WeighingProtocol Start Start: Capped Source Bottle Weigh1 1. Weigh Capped Bottle (Record Mass A) Start->Weigh1 Transfer 2. Remove Cap & Transfer Solid Quickly Weigh1->Transfer Open to Air Recap 3. Recap Immediately Transfer->Recap Minimize Exposure Weigh2 4. Reweigh Capped Bottle (Record Mass B) Recap->Weigh2 Calc 5. Mass = A - B (Ignores moisture uptake during transfer) Weigh2->Calc

Figure 1: The "Weighing by Difference" workflow minimizes error caused by atmospheric moisture absorption during the transfer process.

Module B: Recovery of "Gooey" Material

User Complaint: "My expensive intermediate has turned into a sticky oil in the bottle. Is it ruined?"

The Fix: It is likely not degraded, merely hydrated. Unless you observe a color change indicating oxidation (browning/blackening), you can recover the solid using Azeotropic Drying .

Why Toluene? Water boils at 100°C. Toluene boils at 110°C. However, a mixture of Water and Toluene forms an azeotrope that boils at ~85°C.[4][5] This allows you to "carry" the water out of the salt at a lower temperature, preventing thermal degradation of the amine.

Protocol: Azeotropic Recovery
  • Dissolution: Dissolve the "goo" in a minimum amount of dry Methanol (MeOH) to ensure homogeneity.

  • Transfer: Move to a round-bottom flask (RBF).

  • Evaporation: Rotovap off the MeOH. You will be left with the wet solid again.

  • The Azeotrope: Add Toluene (approx. 10mL per gram of solid).

  • Strip: Rotovap the Toluene. The solution will turn cloudy as water is carried off.

  • Repeat: Perform step 4-5 three times.

  • Final Dry: Place the flask under high vacuum (<1 mbar) for 12 hours, preferably with a P₂O₅ trap.

Visualization: Moisture Removal Workflow

AzeotropeDrying WetMaterial Input: Wet/Oily Salt Dissolve Step 1: Dissolve in MeOH (Homogenize) WetMaterial->Dissolve StripMeOH Step 2: Evaporate MeOH Dissolve->StripMeOH AddToluene Step 3: Add Toluene (Forms Azeotrope with H2O) StripMeOH->AddToluene Rotovap Step 4: Rotovap at 45°C (Water leaves at ~85°C eq.) AddToluene->Rotovap Check Is Solid Free-Flowing? Rotovap->Check Check->AddToluene No (Repeat) VacOven Step 5: High Vacuum / P2O5 (Overnight) Check->VacOven Yes

Figure 2: Azeotropic drying cycle using Toluene to mechanically remove water from the amine salt lattice.

Module C: Storage & Handling Specifications

User Complaint: "I dried it, but it got wet again in the freezer."

The Fix: Standard freezers are humid environments. Cold glass surfaces condense moisture rapidly upon removal.

ParameterRecommendationTechnical Rationale
Primary Container Amber Glass Vial with Teflon-lined capPrevents light degradation; Teflon ensures tight seal against organic vapors.
Sealing Parafilm® M or Electrical TapeCritical: Apply under tension around the cap/neck junction to prevent gas exchange.
Secondary Containment Desiccator with Drierite/SilicaCreates a micro-environment with <10% Relative Humidity.
Thawing Wait 30 mins before opening Allow the vial to reach room temperature before breaking the seal. Opening a cold vial sucks moist air inside immediately.
Inert Gas Argon (preferred) or NitrogenArgon is heavier than air and "blankets" the solid better than Nitrogen.

Frequently Asked Questions (FAQ)

Q: Can I use this salt directly in an amide coupling if it's slightly wet? A: No. Water will hydrolyze activated esters (like NHS-esters) or acid chlorides/anhydrides, leading to poor yields and side products. If you cannot dry it, use a large excess of the coupling reagent (HATU/EDC), but drying is preferred.

Q: Why does the NMR show a broad peak at 4.5-5.0 ppm? A: That is exchangeable water/NH protons. In hygroscopic amine salts, the water H-bonds rapidly with the ammonium protons, broadening the signal. Run the NMR in DMSO-d6 or CD3OD to minimize this, or look for the distinct H2O peak in CDCl3 (if soluble) to quantify water content.

Q: Is the free base less hygroscopic? A: Generally, yes, but the free base of this molecule (an amine-ether-pyridine) is likely an oil or low-melting solid that is prone to oxidation (N-oxide formation). The salt form is used for chemical stability, despite the hygroscopicity trade-off.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying organic solvents and amine salts).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Sigma-Aldrich Technical Bulletin. Handling Hygroscopic and Air-Sensitive Reagents.Link

  • Furniss, B. S., et al. (1989). Techniques for Handling Hygroscopic Compounds.[1][3][6][7][8][9] In Vogel's Textbook of Practical Organic Chemistry. Pearson. (Detailed "Weighing by Difference" methodology).

  • Tocris Bioscience. 2-Pyridylethylamine dihydrochloride Product Guide. (General handling of pyridine-ethylamine class salts). Link

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During 2-(Pyridin-4-ylmethoxy)ethylamine Acylation

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Topic: Chemoselective acylation of a primary amine in the presence of a nucleophilic 4-alkoxypyridine moiety. Module 1: The Chemoselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Topic: Chemoselective acylation of a primary amine in the presence of a nucleophilic 4-alkoxypyridine moiety.

Module 1: The Chemoselectivity Challenge

The "Internal Catalyst" Paradox

The substrate, 2-(Pyridin-4-ylmethoxy)ethylamine , presents a unique challenge in acylation chemistry.[2] It contains two nucleophilic centers:[1]

  • Primary Aliphatic Amine (

    
    ):  The desired target for acylation.[3]
    
  • Pyridine Nitrogen (

    
    ):  The 4-alkoxy substituent functions as an electron-donating group (EDG), significantly increasing the electron density on the pyridine ring compared to unsubstituted pyridine (
    
    
    
    ).[2]

The Risk: The pyridine ring in this molecule is structurally analogous to DMAP (4-dimethylaminopyridine) , a potent acylation catalyst.[4][5] Consequently, your substrate can act as a nucleophilic catalyst, attacking the acylating agent to form a reactive


-acylpyridinium salt .[1][4]

If the primary amine is available (unprotonated), it will intercept this intermediate, yielding the desired product (catalytic cycle).[2] However, if the amine is protonated (acidic conditions) or sterically hindered, the


-acylpyridinium species may accumulate, leading to stable salt impurities or hydrolysis during workup.[1][2]
Visualizing the Reaction Pathways

AcylationPathways Substrate Substrate (Free Base) AmineAttack Direct Amine Attack (Kinetic Product) Substrate->AmineAttack  Path A (Preferred) PyridineAttack Pyridine Attack (Nucleophilic Catalysis) Substrate->PyridineAttack  Path B (Competes) AcylAgent Acylating Agent (R-CO-X) AcylAgent->AmineAttack AcylAgent->PyridineAttack DesiredProduct Desired Amide AmineAttack->DesiredProduct AcylPyridinium N-Acylpyridinium Intermediate (Salt) PyridineAttack->AcylPyridinium AcylPyridinium->DesiredProduct  Acyl Transfer (If Amine Free) Hydrolysis Hydrolysis Product (Acid + Pyridine) AcylPyridinium->Hydrolysis  Aqueous Workup StableSalt Stable N-Acyl Salt (Impurity) AcylPyridinium->StableSalt  No Quench/Dry Workup

Figure 1: Competing reaction pathways.[2] The pyridine moiety can act as a nucleophilic catalyst (Path B).[4][6] If the amine is not available to accept the acyl group, the N-acylpyridinium intermediate becomes a problematic impurity.

Module 2: Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users working with pyridine-containing amines.

Q1: My product is water-soluble and I cannot extract it into organic solvents. What happened?

Diagnosis: You likely formed the


-acylpyridinium salt  or the hydrochloride salt  of your product.
  • Cause: If you used an acid chloride (e.g., acetyl chloride) without sufficient base, the generated HCl protonated the pyridine ring (

    
    ) or the amine.
    
  • Fix: Adjust the aqueous layer to pH 10–11 using saturated

    
     or 
    
    
    
    before extraction.[3] This ensures the pyridine is a free base (neutral) and lipophilic.
  • Prevention: Use the Schotten-Baumann protocol (see Module 3) to scavenge acid in situ.[2][3]

Q2: I see a persistent impurity by TLC that disappears after aqueous workup.

Diagnosis: This is the


-acylpyridinium intermediate .[3]
  • Mechanism: In non-nucleophilic solvents (DCM, THF), the pyridine ring attacks the acylating agent.[1] This species is stable in the absence of water but hydrolyzes back to the starting pyridine ring upon exposure to aqueous bicarbonate.

  • Implication: You are wasting acylating reagent.[1][3]

  • Fix: Add the acylating agent slower and at a lower temperature (

    
    ) to favor the kinetic reaction with the primary amine. Ensure your primary amine is fully deprotonated.[1][3]
    
Q3: Can I use acidic conditions to prevent the pyridine from reacting?

Critical Warning: No.

  • Reasoning: While protonating the pyridine (

    
    ) blocks its nucleophilicity, it also protonates the aliphatic amine (
    
    
    
    ).[2] The protonated amine (
    
    
    ) is non-nucleophilic and will not react.[2][3]
  • Strategy: You must operate at pH > 10 .[1][3] Although the pyridine is free, the primary amine is significantly more nucleophilic (harder nucleophile) and will outcompete the pyridine for the electrophile.

Q4: I observe cleavage of the ether linkage.

Diagnosis: Acid-catalyzed ether hydrolysis.

  • Cause: The 4-alkoxypyridine structure is benzylic-like.[2][3] Strong Lewis acids or high concentrations of HCl can cleave the

    
     bond.
    
  • Fix: Avoid generating high local concentrations of acid.[1][3] Use NHS-esters (N-hydroxysuccinimide esters) instead of acid chlorides, as they release weakly acidic NHS rather than HCl.[1][2][3]

Module 3: Optimized Protocols

Method A: Modified Schotten-Baumann (Recommended for Acid Chlorides)

Best for: Robust substrates, scaling up, and cost-efficiency.[1][2]

Reagents:

  • Substrate: 2-(Pyridin-4-ylmethoxy)ethylamine (1.0 eq)[2][3]

  • Acylating Agent: Acid Chloride (1.1 eq)[2]

  • Base:

    
     (3.0 eq) or 
    
    
    
    (1M solution)[2]
  • Solvent: DCM / Water (1:1 biphasic mixture)[2]

Protocol:

  • Dissolution: Dissolve the amine substrate in DCM.

  • Base Addition: Add an equal volume of 1M

    
     or saturated 
    
    
    
    .[1][3] Ensure the aqueous phase pH is
    
    
    .[3]
  • Acylation: Cool the biphasic mixture to

    
     with vigorous stirring.
    
  • Addition: Dropwise add the acid chloride (diluted in DCM) over 30 minutes.

    • Why? Slow addition prevents high local concentrations of acylating agent, minimizing

      
      -acylpyridinium formation.[1][3]
      
  • Quench: Stir for 1 hour. Monitor TLC. If complete, separate layers.[1][3]

  • Workup: Wash the organic layer with

    
     (to hydrolyze any transient 
    
    
    
    -acylpyridinium species) followed by brine. Dry over
    
    
    .[1][3][4]
Method B: NHS-Ester Coupling (High Selectivity)

Best for: Valuable substrates, preventing side reactions, and avoiding strong acids.[1][2]

Reagents:

  • Substrate: 2-(Pyridin-4-ylmethoxy)ethylamine (1.0 eq)[2][3]

  • Acylating Agent: NHS-Ester of the desired acid (1.1 eq)[2]

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)[2]

  • Solvent: Anhydrous DMF or DCM[1][3]

Protocol:

  • Setup: Dissolve the substrate and base in anhydrous DCM.

  • Reaction: Add the NHS-ester in one portion at room temperature.

  • Mechanism: NHS esters are less reactive than acid chlorides ("softer" electrophiles).[1][3] They react selectively with the primary amine (hard nucleophile) and react poorly with the pyridine nitrogen, effectively eliminating the

    
    -acylation side reaction.
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove NHS and DMF.[1][3]
    

Module 4: Purification Logic

If side products form, use this logic flow to purify the desired amide.[1]

PurificationFlow Crude Crude Reaction Mixture (Amide + Pyridine Impurities) CheckSolubility Is the product water soluble? Crude->CheckSolubility AcidWash Wash Organic Layer with mild acid (pH 4-5) (Citric Acid) CheckSolubility->AcidWash No (Lipophilic) CationExchange Cation Exchange (Dowex 50X8) Elute with NH4OAc CheckSolubility->CationExchange Yes (Polar) SepFunnel Separation AcidWash->SepFunnel OrgLayer Organic Layer (Contains Neutral Amide) SepFunnel->OrgLayer Product AqLayer Aqueous Layer (Contains Unreacted Amine & Pyridine Salts) SepFunnel->AqLayer Impurities

Figure 2: Purification workflow.[2][3] Exploiting the basicity of the unreacted pyridine allows for acid-wash removal or cation-exchange separation.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][3] Oxford University Press.[1][3] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Scriven, E. F. V. (1983).[1][3] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1][3] Chemical Society Reviews, 12(2), 129-161.[1][2] (Mechanistic insight into pyridine-catalyzed acylation).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1][2] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3][5] Angewandte Chemie International Edition, 17(8), 569-583.[1][2] [2]

  • BenchChem Technical Support. (2025). N-Acylation of Hindered Anilines and Pyridine Derivatives. (General protocols for chemoselective acylation). [2]

Sources

Troubleshooting

Technical Support Center: 2-(Pyridin-4-ylmethoxy)ethylamine Chromatography

This guide functions as a specialized Technical Support Center for researchers encountering peak asymmetry with 2-(Pyridin-4-ylmethoxy)ethylamine . Ticket ID: T-PYR-4-TAIL Status: Open Severity: High (Data Integrity Risk...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering peak asymmetry with 2-(Pyridin-4-ylmethoxy)ethylamine .

Ticket ID: T-PYR-4-TAIL Status: Open Severity: High (Data Integrity Risk)[1][2]

Diagnostic & Root Cause Analysis

Before altering your method, confirm the mechanism. 2-(Pyridin-4-ylmethoxy)ethylamine is a dibasic molecule containing:

  • Primary Amine (Ethylamine tail):

    
     (Strongly basic).[2]
    
  • Pyridine Nitrogen:

    
     (Weakly basic).[2]
    
The "Silanol Trap" Mechanism

At standard HPLC pH (2.0 – 8.0), the primary amine is fully protonated (


). Traditional silica columns contain residual silanols (

) which ionize to

above pH 3.5.[1][2]

The Result: The positively charged amine undergoes cation-exchange with the negatively charged silanols. This "stick-and-slip" interaction is slower than the hydrophobic partition, causing the peak tail to drag.

Visualization: The Tailing Mechanism

TailingMechanism cluster_0 Stationary Phase Surface (pH 4.0) cluster_1 Analyte: 2-(Pyridin-4-ylmethoxy)ethylamine Silanol Ionized Silanol (Si-O⁻) Hydrophobic C18 Ligand (Hydrophobic) Amine Protonated Amine (-NH3⁺) Amine->Silanol Strong Ionic Attraction (Causes Tailing) Pyridine Pyridine Ring (Hydrophobic Core) Pyridine->Hydrophobic Van der Waals (Desired Retention) caption Fig 1: The dual-interaction mechanism causing peak asymmetry.

[1]

Solution Protocols

Choose the protocol that matches your detection method and column inventory.

Protocol A: The "High pH" Strategy (Recommended)

Best for: New method development, LC-MS (volatile buffers).[1][3] Logic: At pH 11-12, the primary amine (


) is deprotonated (neutral).[1] Neutral amines do not interact with silanols.[2]
ParameterSpecification
Column REQUIRED: Hybrid Particle (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).[1][2] Do NOT use standard silica.[2][4]
Mobile Phase A 10 mM Ammonium Hydroxide (pH ~10.[2]5) or 10 mM Ammonium Bicarbonate (pH 10.0).[1][2]
Mobile Phase B Acetonitrile (MeCN).[2]
Gradient 5% B to 95% B (Standard screening).
Expected Result Sharp, symmetrical peaks (

).[1][2]
Protocol B: The "Chaotropic" Low pH Strategy

Best for: UV-only methods (Non-volatile), older silica columns.[1] Logic: Low pH (< 2.[2]5) suppresses silanol ionization (


).[1][2] Chaotropic salts (Perchlorate) shield the cationic amine.[2]
ParameterSpecification
Column Standard C18 (End-capped).
Mobile Phase A 0.1% Perchloric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) + 10 mM Sodium Perchlorate (

) in Water.[1][2]
Mobile Phase B Acetonitrile.[2]
Warning DANGER: Perchlorates are explosive when dried with organics.[2] Do not use with LC-MS.
Protocol C: The "Ion-Pairing" Strategy

Best for: LC-MS when high pH columns are unavailable.[1][2] Logic: Trifluoroacetic acid (TFA) acts as an ion-pairing reagent, forming a neutral complex with the amine (


).[1][2]
ParameterSpecification
Mobile Phase A Water + 0.1% TFA (v/v).[1][2]
Mobile Phase B Acetonitrile + 0.08% TFA (v/v).[2]
Note Use slightly less TFA in organic phase to stabilize baseline drift.[2]
Trade-off TFA suppresses ionization in MS (lower sensitivity).[1][2]

Decision Tree: Which Path to Take?

DecisionTree Start Start: Severe Tailing MS_Check Is detection MS or UV? Start->MS_Check High_pH_Col Do you have a High pH Stable Column? MS_Check->High_pH_Col LC-MS UV_Path Use Protocol B (Perchlorate/Phosphate) MS_Check->UV_Path UV Only Protocol_A Protocol A: High pH (NH4OH) High_pH_Col->Protocol_A Yes (BEH/HPH) Protocol_C Protocol C: Low pH + TFA High_pH_Col->Protocol_C No (Standard Silica) caption Fig 2: Troubleshooting workflow for selecting the correct mobile phase.

Frequently Asked Questions (FAQ)

Q: I added 0.1% Formic Acid, but the peak is still tailing. Why? A: Formic acid (pH ~2.[2]7) is often not acidic enough to suppress all silanol activity, nor does it form a strong enough ion-pair to mask the amine. For stubborn amines like 2-(Pyridin-4-ylmethoxy)ethylamine, you need a stronger ion-pairing agent (TFA) or a complete pH switch (pH > 10).[1][2]

Q: Can I use Triethylamine (TEA) as a modifier? A: Yes, for UV methods.[2] TEA acts as a "sacrificial base," saturating the silanol sites so your analyte doesn't stick. Add 5–10 mM TEA to the mobile phase.[2] Note: TEA is generally not recommended for LC-MS due to persistent background contamination.[1][2]

Q: Why does the retention time shift when I switch to High pH? A: At high pH, the amine becomes neutral (uncharged). Neutral molecules are more hydrophobic than their charged counterparts, so retention typically increases significantly on C18 columns.[2] You may need to increase the organic % in your gradient.

Q: Is HILIC an option for this molecule? A: Yes. Because of the polar ether and amine groups, this molecule retains well on HILIC (e.g., Bare Silica or Amide columns) using an Acetonitrile/Water gradient with Ammonium Acetate. The elution order will reverse (the amine elutes later).

References

  • Waters Corporation. (n.d.).[2] BEH Technology: Ethylene Bridged Hybrid Particles for High pH Stability. Retrieved from [Link][1][2]

  • Agilent Technologies. (2024).[2] Agilent LC Handbook: Strategies for the Separation of Basic Compounds. Retrieved from [Link]

  • McCalley, D. V. (2010).[2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Dolan, J. W. (2006).[2] Peak Tailing and Resolution. LCGC North America.[2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 2-(Pyridin-4-ylmethoxy)ethylamine in CDCl3

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Abstract This guide provides a rigorous technical analysis of the 1H NMR spectrum of 2-(Pyridin-4-ylmethoxy)ethylam...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This guide provides a rigorous technical analysis of the 1H NMR spectrum of 2-(Pyridin-4-ylmethoxy)ethylamine , a critical linker intermediate often used in the synthesis of Rho-kinase (ROCK) inhibitors and other heterocyclic pharmaceuticals. Unlike standard spectral lists, this document compares the Free Base in CDCl3 (the "Product") against common alternative scenarios—specifically the HCl Salt form and DMSO-d6 solvated samples . By outlining the mechanistic origins of chemical shifts and providing a self-validating assignment protocol, this guide aims to reduce misinterpretation risks during structural verification.

Structural Analysis & Predictive Logic

Before interpreting the spectrum, we must deconstruct the molecule into magnetically distinct environments. The structure consists of an electron-deficient aromatic ring, an ether linker, and a primary aliphatic amine.

Molecule: 2-(Pyridin-4-ylmethoxy)ethylamine Formula:


Key Functional Zones: 
  • Zone A (Aromatic): 4-Substituted Pyridine Ring.[1] Highly deshielded due to ring current and the electronegative nitrogen.

  • Zone B (Benzylic Linker): Pyridine-

    
    -O-. Deshielded by both the aromatic ring and the oxygen atom.
    
  • Zone C (Aliphatic Chain): -O-

    
    -
    
    
    
    -
    
    
    . An ethylene bridge exhibiting an AA'XX' or
    
    
    spin system depending on resolution.
  • Zone D (Exchangeable): Primary amine (

    
    ).
    
Experimental Protocol: CDCl3 Acquisition

To ensure the shifts reported below are reproducible, follow this standardized acquisition protocol.

  • Sample Preparation: Dissolve 10–15 mg of the free base oil in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Critical Step: Ensure the sample is dry. Residual water in CDCl3 appears at ~1.56 ppm and can broaden the amine signal or shift it via hydrogen bonding.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (maximizes signal-to-noise for small quantities).
      
    • Relaxation Delay (d1):

      
       s (sufficient for small molecules; extended to 5s if quantitative integration is required).
      
    • Scans (ns): 16–64 (depending on concentration).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform to resolve the fine coupling of the pyridine ring.

Spectral Interpretation (The Product: Free Base in CDCl3)

The spectrum of 2-(Pyridin-4-ylmethoxy)ethylamine in CDCl3 is characterized by a distinct separation between the aromatic and aliphatic regions.

Zone A: The Pyridine Ring (AA'BB' System)

The 4-substitution pattern creates a symmetric splitting pattern.

  • 
     8.55 ppm (2H, d, J = 5.0–6.0 Hz):  Assigned to H-2 and H-6 . These protons are adjacent to the pyridine nitrogen. The electronegativity of the nitrogen desheilds them significantly, pushing them downfield.
    
  • 
     7.24 ppm (2H, d, J = 5.0–6.0 Hz):  Assigned to H-3 and H-5 . These are closer to the substituent.
    
    • Comparison Warning: In CDCl3, the residual solvent peak appears at 7.26 ppm .[2] The H-3,5 doublet often overlaps with or sits on the shoulder of the solvent peak. Careful integration is required here.

Zone B: The Benzylic Linker
  • 
     4.55 ppm (2H, s):  Assigned to the Pyridine-
    
    
    
    -O-
    methylene group. The singlet multiplicity confirms no adjacent protons on the pyridine ring or the oxygen. The shift is consistent with a benzylic position (
    
    
    2.5 ppm) plus the alpha-oxygen effect (+
    
    
    2.0 ppm).
Zone C: The Ethylamine Chain
  • 
     3.58 ppm (2H, t, J = 5.2 Hz):  Assigned to -O-
    
    
    
    -
    . This triplet arises from coupling with the adjacent methylene. It is downfield relative to the amine-adjacent methylene due to the higher electronegativity of oxygen compared to nitrogen.
  • 
     2.94 ppm (2H, t, J = 5.2 Hz):  Assigned to -
    
    
    
    -
    
    
    . This triplet is shielded relative to the ether methylene.
Zone D: The Exchangeable Amine
  • 
     1.60 – 2.00 ppm (2H, br s):  Assigned to -
    
    
    
    .
    • Note: This peak is variable.[3][4][5] In "wet" CDCl3, it may merge with the water peak at 1.56 ppm. It does not show coupling to the adjacent methylene due to rapid chemical exchange.

Comparative Analysis: Alternatives & Deviations

This section compares the "ideal" CDCl3 free base spectrum with common alternative scenarios encountered during synthesis (Salt Forms) or analysis (Solvent changes).

Comparison 1: Free Base vs. HCl Salt (in D2O or DMSO-d6)

A common error is analyzing the HCl salt assuming it is the free base. The protonation of the pyridine nitrogen and the primary amine causes drastic spectral changes.

FeatureFree Base (Target) HCl Salt (Alternative) Mechanism of Change
Pyridine H-2,6

8.55 ppm

8.80 – 9.00 ppm
Protonation of Py-N removes electron density, strongly deshielding ortho protons.
Pyridine H-3,5

7.24 ppm

8.00 – 8.10 ppm
Inductive effect from the cationic pyridinium ring.
Amine

~1.8 ppm (Broad)~8.5 ppm (Broad) Formation of

. Only visible in DMSO-d6; disappears in D2O.
Chain

-


2.94 ppm

3.20 – 3.30 ppm
Positive charge on nitrogen pulls electron density, deshielding the alpha protons.
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)

If solubility is poor in CDCl3, DMSO-d6 is the standard alternative.

  • Water Interference:

    • CDCl3: Water is at ~1.56 ppm (overlaps with amine).[2]

    • DMSO-d6: Water is at ~3.33 ppm (overlaps with ether signals).

  • Resolution: CDCl3 typically provides sharper lines for the ethylamine chain couplings compared to the more viscous DMSO.

  • Recommendation: Use CDCl3 for structural confirmation of the carbon skeleton. Use DMSO-d6 only if you need to prove the presence of the

    
     protons (which will appear as a sharp signal if the sample is strictly anhydrous).
    
Visualization & Logic Flows
Diagram 1: Spectral Assignment Logic Tree

This flowchart illustrates the decision process for assigning peaks in the 1H NMR spectrum of 2-(Pyridin-4-ylmethoxy)ethylamine.

AssignmentLogic Start Start: Analyze 1H Spectrum Aromatic Check Aromatic Region (7.0 - 9.0 ppm) Start->Aromatic Aliphatic Check Aliphatic Region (2.5 - 5.0 ppm) Start->Aliphatic Pyridine Two Doublets? (AA'BB' System) Aromatic->Pyridine AssignPy Assign Pyridine Ring: ~8.55 (H-2,6) ~7.24 (H-3,5) Pyridine->AssignPy Yes Singlet Singlet at ~4.5 ppm? Aliphatic->Singlet Triplets Two Triplets present? Aliphatic->Triplets AssignLinker Assign Benzylic Linker: Py-CH2-O Singlet->AssignLinker Yes CheckShift Check Chemical Shifts Triplets->CheckShift Yes AssignChain Assign Ethylamine Chain: ~3.6 (O-CH2) ~2.9 (N-CH2) CheckShift->AssignChain Lower ppm = N-adj Higher ppm = O-adj

Caption: Logic flow for assigning the 1H NMR signals of 2-(Pyridin-4-ylmethoxy)ethylamine based on multiplicity and chemical shift.

Diagram 2: Comparative Solvent & State Analysis

This diagram guides the researcher in choosing the correct solvent and identifying the salt form.

SolventDecision Input Sample State? FreeBase Free Base (Oil) Input->FreeBase Salt HCl Salt (Solid) Input->Salt CDCl3 Solvent: CDCl3 FreeBase->CDCl3 Preferred DMSO Solvent: DMSO-d6 FreeBase->DMSO If Insoluble Salt->CDCl3 Insoluble (Avoid) Salt->DMSO Alternative D2O Solvent: D2O Salt->D2O Preferred ResultFB Py H-2,6: ~8.55 ppm Clear Chain Coupling CDCl3->ResultFB DMSO->ResultFB Broad signals ResultSalt Py H-2,6: >8.8 ppm Broad/Shifted Peaks D2O->ResultSalt

Caption: Decision matrix for solvent selection and expected spectral outcomes based on the ionization state of the molecule.

Summary Data Table
Proton AssignmentMultiplicityChemical Shift (CDCl3)IntegrationCoupling (J)
Py-H2, H6 Doublet8.55 ppm2H~5.5 Hz
Py-H3, H5 Doublet7.24 ppm2H~5.5 Hz
Py-CH2-O Singlet4.55 ppm2H-
O-CH2-CH2 Triplet3.58 ppm2H~5.2 Hz
CH2-CH2-NH2 Triplet2.94 ppm2H~5.2 Hz
-NH2 Broad Singlet1.60 – 2.00 ppm2H-
References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link

  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[6] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search. (General reference for pyridine derivative shifts). Link

Sources

Comparative

13C NMR chemical shifts for 2-(Pyridin-4-ylmethoxy)ethylamine

Comparative Analytical Guide: Elucidating 2-(Pyridin-4-ylmethoxy)ethylamine via 13C NMR vs. Alternative Modalities Executive Summary 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1) is a critical bifunctional linker...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Elucidating 2-(Pyridin-4-ylmethoxy)ethylamine via 13C NMR vs. Alternative Modalities

Executive Summary

2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1) is a critical bifunctional linker and intermediate, prominently utilized in the synthesis of ether-substituted imidazopyridines and immune response modifiers [1]. For researchers and drug development professionals, ensuring the regiochemical purity of this building block is paramount to downstream synthetic success. This guide objectively compares the performance of 13C Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods (1H NMR, LC-MS) for the structural validation of this compound, providing robust experimental protocols and mechanistic shift assignments.

The Core Directive: 13C NMR Chemical Shift Assignments

The structural elucidation of 2-(Pyridin-4-ylmethoxy)ethylamine relies heavily on understanding the electronic environments of its eight distinct carbon atoms. The molecule consists of a highly electron-deficient pyridine ring conjugated to an electron-donating ether linkage, terminating in a primary amine.

Causality of Chemical Shifts:

  • Aromatic Symmetry: The 4-substituted pyridine ring possesses a

    
     axis of symmetry. Consequently, the pairs C2/C6 and C3/C5 are chemically equivalent. This symmetry reduces the expected five aromatic carbon signals to exactly three, a definitive diagnostic feature for the 4-yl isomer [2].
    
  • Inductive Deshielding: The

    
    -carbons attached to the ether oxygen (Py-C H2-O and O-C H2-alkyl) experience strong inductive deshielding, pushing their resonances into the 71–73 ppm range [3].
    
  • Nitrogen Quadrupole Effects: The C2 and C6 carbons adjacent to the pyridine nitrogen are severely deshielded (~149.8 ppm) due to the electronegativity and mesomeric electron-withdrawing nature of the

    
     nitrogen [4].
    

Table 1: 13C NMR Chemical Shift Profile (100 MHz, CDCl3)

Carbon Position Predicted Shift (δ, ppm) Multiplicity (1H-Decoupled) DEPT-135 Phase Mechanistic Causality / Electronic Effect
C2, C6 (Py) ~149.8 Singlet (2C) Positive Strong deshielding by adjacent electronegative aromatic Nitrogen.
C4 (Py) ~148.5 Singlet (1C) Null (Disappears) Quaternary carbon; inductive deshielding from the attached -CH2O- group.
C3, C5 (Py) ~121.4 Singlet (2C) Positive Minimal mesomeric withdrawal; standard aromatic shift[2].
O-CH2- (Alkyl) ~72.4 Singlet (1C) Negative Deshielded by the highly electronegative ether oxygen[3].
Py-CH2-O ~71.5 Singlet (1C) Negative Deshielded by both the ether oxygen and the aromatic ring current.

| -CH2-NH2 | ~41.6 | Singlet (1C) | Negative | Moderate deshielding by the primary aliphatic amine. |

Comparative Analysis: 13C NMR vs. Alternative Modalities

When assessing the regiochemical purity of 2-(Pyridin-4-ylmethoxy)ethylamine, relying on a single analytical modality can introduce blind spots.

  • 13C NMR vs. LC-MS (High-Resolution Mass Spectrometry):

    • Performance: LC-MS provides rapid confirmation of the exact mass (Theoretical

      
      : 153.09) and is highly sensitive.
      
    • Limitation: MS cannot easily differentiate between the 2-yl, 3-yl, and 4-yl regioisomers without extensive MS/MS fragmentation libraries. 13C NMR definitively resolves this via symmetry (3 aromatic peaks for 4-yl vs. 5 aromatic peaks for 2-yl/3-yl).

  • 13C NMR vs. 1H NMR:

    • Performance: 1H NMR is faster and highly quantitative.

    • Limitation: The aliphatic protons of the ethylamine chain often present as complex, overlapping multiplets (second-order effects) depending on the solvent and concentration. 13C NMR provides sharp, baseline-resolved singlets over a much wider spectral window (0-200 ppm)[4], eliminating overlap ambiguity.

Experimental Protocol: Standardized 13C NMR Acquisition

To ensure a self-validating system, the following protocol incorporates DEPT-135 (Distortionless Enhancement by Polarization Transfer) to cross-verify carbon multiplicities.

  • Step 1: Sample Preparation. Dissolve 30–40 mg of 2-(Pyridin-4-ylmethoxy)ethylamine in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates.
    
  • Step 2: Instrument Tuning. Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of

    
     (77.16 ppm for 13C) and perform gradient shimming to achieve a line width of < 1 Hz.
    
  • Step 3: 13C{1H} Broadband Decoupled Acquisition.

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (Crucial for the full relaxation of the quaternary C4 carbon).

    • Number of Scans (NS): 1024 (Required to achieve sufficient Signal-to-Noise ratio for the unprotonated C4).

  • Step 4: Self-Validation via DEPT-135. Run a secondary DEPT-135 sequence.

    • Causality: The polarization transfer relies on

      
       coupling.
      
    • Validation Check: The C4 signal (~148.5 ppm) must completely disappear. The three

      
       signals (72.4, 71.5, 41.6 ppm) must phase negatively (point downward), while the remaining aromatic 
      
      
      
      signals (149.8, 121.4 ppm) phase positively.

Mandatory Visualization: Regioisomer Differentiation Workflow

The following decision matrix illustrates the logical superiority of 13C NMR in distinguishing the 4-yl target from its 2-yl and 3-yl regioisomeric impurities.

G Start Unknown Sample: Pyridin-ylmethoxy-ethylamine Acquire Acquire 13C NMR (100 MHz, CDCl3) Start->Acquire CheckC Count Aromatic Carbon Resonances (120 - 160 ppm) Acquire->CheckC Iso4 4-yl Isomer (Target) Symmetry Confirmed: 3 Aromatic Signals CheckC->Iso4 3 Peaks Detected Iso23 2-yl / 3-yl Isomers (Impurities) Asymmetry Confirmed: 5 Aromatic Signals CheckC->Iso23 5 Peaks Detected

Logical decision tree for differentiating pyridine regioisomers based on 13C NMR aromatic symmetry.

References

  • Dellaria, J. F. "Ether substituted imidazopyridines." US Patent US20040010007A1. (2004). Source: USPTO.
  • Rayner, P. J., et al. "SABRE hyperpolarization enables high-sensitivity 1H and 13C benchtop NMR spectroscopy." Chemical Science, The Royal Society of Chemistry. (2022). Source: RSC. URL:[Link]

  • Lin, F., et al. "Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging." Oncotarget. (2015). Source: NCBI. URL:[Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-(Pyridin-4-ylmethoxy)ethylamine

The following technical guide details the mass spectrometry fragmentation patterns of 2-(Pyridin-4-ylmethoxy)ethylamine , designed for researchers requiring rigorous structural validation and isomer differentiation. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns of 2-(Pyridin-4-ylmethoxy)ethylamine , designed for researchers requiring rigorous structural validation and isomer differentiation.

Executive Summary & Compound Profile

2-(Pyridin-4-ylmethoxy)ethylamine is a bifunctional building block frequently employed in medicinal chemistry as a hydrophilic linker. Its structure features a pyridine ring (4-position) connected via a methoxy spacer to a primary ethylamine tail.

In drug development, this compound serves as a scaffold for kinase inhibitors and receptor ligands. The critical analytical challenge lies in distinguishing it from its structural isomers (2- and 3-substituted pyridines), which exhibit identical molecular weights but distinct biological activities. This guide provides the definitive MS/MS fragmentation logic to validate the 4-isomer.

Property Details
CAS Number 634926-81-1
Formula C₈H₁₂N₂O
Monoisotopic Mass 152.0950 Da
Precursor Ion [M+H]⁺ m/z 153.10
Key Structural Features Basic Pyridine N (pKa ~5.2), Primary Amine (pKa ~10), Ether Linkage

Experimental Methodology (LC-MS/MS)

To replicate the fragmentation patterns described below, the following ESI-MS/MS conditions are recommended. These parameters favor the generation of diagnostic ions essential for structural elucidation.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Protonation is critical).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile loss (NH₃) and backbone cleavage.

  • Analyzer: Q-TOF or Orbitrap for high-resolution confirmation (<5 ppm error).

Fragmentation Mechanism & Pathways

The fragmentation of 2-(Pyridin-4-ylmethoxy)ethylamine is driven by two competing charge localization sites: the highly basic primary amine and the pyridine nitrogen.

Pathway A: Amine-Driven Loss of Ammonia (Neutral Loss)
  • Mechanism: Protonation occurs readily at the primary amine. Inductive effects facilitate the heterolytic cleavage of the C-N bond.

  • Observation: A characteristic neutral loss of 17 Da (NH₃).

  • Transition: m/z 153 → m/z 136 (Pyridine-alkenyl ether cation).

Pathway B: Ether Cleavage & Formation of the Picolyl Cation
  • Mechanism: This is the most diagnostic pathway for the pyridine core. The ether oxygen becomes protonated or participates in charge-remote fragmentation. The bond between the benzylic carbon (attached to the ring) and the oxygen is cleaved.

  • Observation: Formation of the resonance-stabilized 4-picolyl cation (pyridin-4-ylmethylium).

  • Transition: m/z 153 → m/z 93 (Dominant Base Peak at high CE).

Pathway C: Alpha-Cleavage (Amine Proximal)
  • Mechanism: Radical-driven cleavage alpha to the amine nitrogen.

  • Observation: Formation of the iminium ion [CH₂=NH₂]⁺.

  • Transition: m/z 153 → m/z 30 (Low mass cutoff often obscures this in traps, visible in Q-TOF).

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the precursor ion to the terminal stable fragments.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 153 Ion_136 [M+H - NH3]+ m/z 136 (Vinyl ether intermediate) M_H->Ion_136 - NH3 (17 Da) Ion_108 [Py-CH2-O]+ m/z 108 (Pyridyl methoxy cation) M_H->Ion_108 - C2H7N (Ethylamine) Ion_30 [CH2=NH2]+ m/z 30 (Iminium Ion) M_H->Ion_30 Alpha Cleavage Ion_93 [Py-CH2]+ m/z 93 (4-Picolyl Cation) *Diagnostic Base Peak* Ion_136->Ion_93 - C2H3O (Vinyl radical/neutral) Ion_108->Ion_93 - O (Deoxygenation)

Figure 1: Mechanistic fragmentation tree of 2-(Pyridin-4-ylmethoxy)ethylamine showing the primary dissociation pathways.

Comparative Analysis: 4-Isomer vs. Alternatives

Distinguishing the 4-isomer from the 2-isomer (2-(Pyridin-2-ylmethoxy)ethylamine) is the primary analytical hurdle. The 4-isomer lacks the "Ortho Effect," resulting in a simpler, linear fragmentation pattern.

Comparison Table: Diagnostic Differences
Feature4-Isomer (Target) 2-Isomer (Alternative) Mechanism of Difference
McLafferty Rearrangement Absent. Possible. The 2-isomer's ring nitrogen is close enough to the side chain to abstract a gamma-hydrogen, facilitating rearrangement. The 4-isomer is too distant.
Ortho Effect Eliminations None. Present. 2-isomer may show unique loss of CH₂O (Formaldehyde) or cyclic transitions involving the ring N and ether O.
Base Peak (High CE) m/z 93 (4-Picolyl)m/z 93 (2-Picolyl)Both form stable picolyl cations, but the ratio of m/z 93 to m/z 136 often differs due to the stability of the transition states.
m/z 65/66 (Ring degradation) Low abundanceHigher abundance2-substituted pyridines are more prone to ring opening/fragmentation under high energy.
Isomer Differentiation Workflow

Use this logic gate to confirm the identity of your specific isomer.

IsomerLogic Start Analyze MS/MS Spectrum Precursor m/z 153 Check_93 Is m/z 93 Dominant? Start->Check_93 Check_Ortho Check for 'Ortho' Fragments (e.g., unique rearrangements) Check_93->Check_Ortho Yes Result_4 Identity: 4-Isomer (Linear Fragmentation) Check_Ortho->Result_4 No Ortho-specific ions Result_2 Identity: 2-Isomer (Ortho Effect Present) Check_Ortho->Result_2 Complex rearrangement observed

Figure 2: Decision logic for distinguishing 4-substituted pyridine isomers from 2-substituted alternatives.

Summary Data Tables

Predicted MS/MS Fragment List
m/z (Measured)Ion CompositionFormulaError (ppm)Interpretation
153.1022 [M+H]⁺C₈H₁₃N₂O⁺< 5Protonated Molecular Ion
136.0757 [M+H - NH₃]⁺C₈H₁₀NO⁺< 5Loss of Ammonia (Primary Amine)
108.0444 [M - C₂H₇N]⁺C₆H₆NO⁺< 5Ether cleavage retaining Oxygen
93.0573 [C₆H₇N]⁺C₆H₇N⁺< 54-Picolyl Cation (Base Peak)
66.0464 [C₅H₆]⁺C₅H₆⁺< 10Cyclopentadienyl cation (Pyridine ring loss of HCN)
30.0338 [CH₂NH₂]⁺CH₄N⁺< 10Iminium ion (Alpha cleavage)

References

  • McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • NIST Mass Spectrometry Data Center. "Pyridine Fragmentation Standards." NIST Chemistry WebBook. Link

  • Holčapek, M., et al. (2010). "Differentiation of Isomeric Pyridine Derivatives by Mass Spectrometry." Journal of Mass Spectrometry.
  • Save My Exams. "Mass Spectrometry Fragmentation Patterns." (General principles of alpha-cleavage and amine fragmentation). Link

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-(Pyridin-4-ylmethoxy)ethylamine

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-(Pyridin-4-ylmethoxy)ethylamine. In the absence of direct experimental data for this specific m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-(Pyridin-4-ylmethoxy)ethylamine. In the absence of direct experimental data for this specific molecule, this document establishes a predictive framework grounded in fundamental spectroscopic principles. We will compare its expected spectral properties to those of structurally related compounds—pyridine and 4-substituted pyridines—to provide a robust analytical context. Furthermore, a detailed experimental protocol is presented to enable researchers to empirically validate these predictions.

The Spectroscopic Landscape: Understanding UV-Vis Absorption in Pyridine Derivatives

UV-Vis spectroscopy is a powerful technique for characterizing organic compounds containing chromophores—functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[1][2] The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. In molecules like pyridine and its derivatives, the key electronic transitions are:

  • π → π* (pi to pi-star) transitions: These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring.

  • n → π* (n to pi-star) transitions: These lower-energy, lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen lone pair in pyridine) to a π* antibonding orbital.

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are highly sensitive to the molecule's structure and its chemical environment, including solvent polarity.[3][4]

Predicted Absorption Profile of 2-(Pyridin-4-ylmethoxy)ethylamine

The structure of 2-(Pyridin-4-ylmethoxy)ethylamine features a pyridine ring as its primary chromophore. The substituent at the 4-position, an ethylamine group linked via a methoxy bridge (-CH₂OCH₂CH₂NH₂), is expected to act as an auxochrome. Auxochromes are groups that, when attached to a chromophore, modify the λmax and ε. This particular substituent, with its lone pairs on the oxygen and nitrogen atoms, can interact with the pyridine π-system, influencing its electronic transitions.

We predict that the electron-donating nature of the ether and amine functionalities will lead to a bathochromic shift (red shift) of the π → π* transition compared to unsubstituted pyridine. The n → π* transition, while also present, will likely be of much lower intensity.[5]

A Comparative Analysis with Structural Analogs

To substantiate our predictions, we will compare the expected spectrum of our target compound with the known spectra of pyridine and other relevant 4-substituted pyridines.

Baseline Reference: Pyridine

Pyridine is the foundational chromophore. In a non-polar solvent like hexane, it exhibits two primary absorption bands.[6]

  • An intense π → π* band around 251 nm (ε ≈ 2000 L·mol⁻¹·cm⁻¹).

  • A weak, vibrationally structured n → π* band around 270 nm (ε ≈ 450 L·mol⁻¹·cm⁻¹).

The Effect of Substitution: 4-Methoxypyridine as a Proxy

While specific data for 4-methoxypyridine is not abundant in the provided search results, the general principle of substitution effects on aromatic systems suggests that an electron-donating methoxy group (-OCH₃) at the 4-position will cause a bathochromic shift in the primary π → π* band relative to pyridine. This is due to the resonance interaction of the oxygen lone pair with the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The Aliphatic Amine Component: Ethylamine

The ethylamine portion of the substituent lacks significant conjugation and does not contain chromophores that absorb in the near-UV or visible range (wavelengths >290 nm).[7] Therefore, it is not expected to contribute directly to the absorption profile but will influence the electronic properties of the pyridine ring through the methoxy linker.

The Critical Role of Solvent Polarity

The choice of solvent can significantly alter a compound's UV-Vis spectrum.

  • n → π* Transitions: In polar, protic solvents (e.g., ethanol, water), the lone pair on the pyridine nitrogen can be stabilized by hydrogen bonding. This increases the energy required for the n → π* transition, resulting in a hypsochromic shift (blue shift, to a shorter wavelength).[8][9]

  • π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Polar solvents will stabilize this excited state more than the ground state, leading to a small bathochromic shift (red shift, to a longer wavelength).[9]

This differential shifting can be a powerful diagnostic tool to distinguish between the two types of transitions.

Data Summary: Comparison of UV-Vis Absorption Maxima (λmax)

CompoundSolvent (Predicted/Known)π → π* Transition (λmax, nm)n → π* Transition (λmax, nm)Molar Absorptivity (ε) of main π → π* band (L·mol⁻¹·cm⁻¹)
Pyridine Hexane~251[6]~270[6]~2000[6]
4-Methoxypyridine Non-polarPredicted: >251Predicted: >270Predicted: >2000
2-(Pyridin-4-ylmethoxy)ethylamine Non-polarPredicted: >255 Predicted: >270 Predicted: >2000
2-(Pyridin-4-ylmethoxy)ethylamine Polar (e.g., Ethanol)Predicted: >257 Predicted: <270 Predicted: >2000

Experimental Protocol for UV-Vis Characterization

This section provides a rigorous, self-validating methodology for determining the UV-Vis absorption characteristics of 2-(Pyridin-4-ylmethoxy)ethylamine.

Materials and Instrumentation
  • Analyte: 2-(Pyridin-4-ylmethoxy)ethylamine (purity >98%)

  • Solvents:

    • Hexane (spectroscopic grade)

    • Ethanol (spectroscopic grade)

    • Deionized Water

  • Instrumentation: Dual-beam UV-Vis spectrophotometer with a wavelength range of 190-800 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Diagram of Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Accurately weigh analyte B Prepare 1 mg/mL stock solution in Ethanol A->B C Perform serial dilutions to create standards (e.g., 2, 5, 10, 15, 20 µg/mL) B->C D Prepare parallel dilutions in Hexane and Water C->D E Set spectrophotometer wavelength range (190-400 nm) D->E F Autozero with solvent blank (e.g., Ethanol) E->F G Measure absorbance of each standard solution F->G H Repeat for Hexane and Water series G->H I Identify λmax for each solvent H->I J Plot Absorbance vs. Concentration for λmax I->J L Compare λmax shifts between solvents I->L K Calculate Molar Absorptivity (ε) from slope of Beer's Law plot J->K

Caption: Workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of 2-(Pyridin-4-ylmethoxy)ethylamine and dissolve it in 10 mL of ethanol to prepare a 1 mg/mL stock solution.

  • Preparation of Working Standards: Perform serial dilutions of the stock solution with ethanol to prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL). Repeat this process using hexane and deionized water as diluents to study solvent effects.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes. Set the scan range from 190 nm to 400 nm.

  • Blank Correction: Fill a quartz cuvette with the solvent being used (e.g., ethanol) and place it in both the sample and reference beams. Run a baseline correction to zero the instrument.

  • Spectral Measurement: Empty the sample cuvette, rinse it with the lowest concentration standard, and then fill it with the same standard. Place it in the sample holder and acquire the absorption spectrum.

  • Data Collection: Repeat step 5 for all prepared standards, moving from the lowest to the highest concentration.

  • Solvent Comparison: Repeat steps 4-6 for the sets of standards prepared in hexane and water.

  • Data Analysis:

    • For each solvent, overlay the spectra to determine the wavelength of maximum absorbance (λmax).

    • At the determined λmax, create a Beer-Lambert law plot of absorbance versus concentration. The plot should be linear with an R² value > 0.999.

    • Calculate the molar absorptivity (ε) using the equation: A = εcl , where A is absorbance, c is molar concentration, and l is the path length (1 cm). The slope of the Beer-Lambert plot will be equal to ε.

Structural Influences on UV-Vis Spectra

The relationship between the molecular structures and their expected spectral properties is summarized below. The addition of an electron-donating substituent at the 4-position of the pyridine ring is predicted to cause a bathochromic shift.

G Pyridine Pyridine Baseline Chromophore λmax ≈ 251 nm (π→π) Substituted Substituted Pyridine->Substituted Add Auxochrome at C4-position (Bathochromic Shift)

Caption: Effect of C4-substitution on pyridine's λmax.

Conclusion and Future Directions

This guide establishes a theoretically sound prediction for the UV-Vis absorption characteristics of 2-(Pyridin-4-ylmethoxy)ethylamine, anticipating a primary π → π* transition at a wavelength longer than that of unsubstituted pyridine due to the auxochromic effect of its C4-substituent. The provided experimental protocol offers a clear and robust pathway for the empirical determination of its λmax and molar absorptivity, and for characterizing the solvent-dependent shifts of its n → π* and π → π* transitions.

These data are crucial for researchers in drug development and materials science, as they provide foundational information for quantitative analysis (e.g., concentration determination in solutions), studying drug-receptor interactions, and understanding the photophysical properties of new materials.

References

  • Wikipedia. Pyridine. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.3: Effect of Non-bonding Electrons. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. [Link]

  • Scribd. CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. [Link]

  • ResearchGate. (2024, February 18). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • PubChem. Ethylamine. [Link]

  • YouTube. (2021, August 19). Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π*. Transitions). [Link]

  • Slideshare. (2019, November 6). Effect of solvent. [Link]

Sources

Validation

Validating the Structure of 2-(Pyridin-4-ylmethoxy)ethylamine using COSY and HSQC

Executive Summary In the synthesis of small molecule drugs, 2-(Pyridin-4-ylmethoxy)ethylamine serves as a critical linker motif, connecting pharmacophores via a flexible ether chain. However, confirming the regiochemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of small molecule drugs, 2-(Pyridin-4-ylmethoxy)ethylamine serves as a critical linker motif, connecting pharmacophores via a flexible ether chain. However, confirming the regiochemistry of the pyridine substitution (4-yl vs. 3-yl or 2-yl) and the integrity of the ethylamine tail using only 1D NMR can be ambiguous due to signal overlap and lack of connectivity data.

This guide compares the standard 1D


H/

C NMR
approach against a Integrated 2D NMR Validation (COSY + HSQC) . We demonstrate that while 1D NMR provides a preliminary checklist, the combination of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is required to rigorously self-validate the structure, specifically proving the isolation of the benzylic linker and the connectivity of the ethylamine spin system.

Structural Analysis & The Challenge

The molecule consists of three distinct magnetic environments that must be chemically linked:

  • The Pyridine Ring: A para-substituted (4-yl) aromatic system.

  • The Linker: An isolated methylene group (

    
    ).
    
  • The Ethylamine Tail: A two-carbon chain (

    
    ).
    
The Ambiguity of 1D NMR

In a standard 1D


H spectrum (CDCl

):
  • Pyridine Protons: The AA'BB' system of the 4-substituted ring can often resemble 2- or 3-substituted patterns if resolution is poor or if impurities overlap.

  • Aliphatic Overlap: The three methylene groups (

    
    , 
    
    
    
    , and
    
    
    ) resonate in the 2.8–4.6 ppm region. In complex crude mixtures, these triplets and singlets can be obscured by solvent peaks (DMSO/water) or impurity signals, making integration unreliable.

Methodology Comparison

FeatureMethod A: Standard 1D

H/

C NMR
Method B: Integrated 2D Validation (COSY + HSQC)
Primary Output Chemical shifts (

), Integration, Multiplicity.
Through-bond connectivity (

) and C-H correlation (

).
Connectivity Inferred from multiplicity (splitting rules).Directly observed. Proves which protons are neighbors.
Carbon Assignment Guesswork based on electronegativity tables.Definitive. Links specific protons to specific carbons.
Regiochemistry Ambiguous (AA'BB' vs ABCD requires simulation).Clear. COSY defines the spin system of the aromatic ring.
Self-Validation Low. Relies on "absence of other peaks."High. Cross-peaks positively confirm the structure exists as drawn.
Verdict Insufficient for GLP/GMP release testing.Gold Standard for structural elucidation.

Experimental Protocol: Integrated 2D Validation

Phase 1: Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    for this compound. The amine protons (
    
    
    ) are often broad or invisible in CDCl
    
    
    due to exchange, but appear as a distinct broad singlet in DMSO-
    
    
    .
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates that cause line broadening.

Phase 2: Acquisition Parameters
  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of aromatic doublets).

  • COSY (gCOSY):

    • Spectral Width: 10–12 ppm (both dimensions).

    • Points: 2048 (

      
      ) x 256 (
      
      
      
      ).
    • Scans: 4–8 per increment.

  • HSQC (gHSQC-DEPT or multiplicity-edited):

    • Optimization: Set

      
      .
      
    • Phase: Methylene (

      
      ) peaks negative (blue); Methyl (
      
      
      
      )/Methine (
      
      
      ) peaks positive (red). This confirms the
      
      
      count.
Phase 3: Workflow Diagram

ValidationWorkflow Sample Sample Prep (15mg in DMSO-d6) OneD 1D 1H NMR (Screening) Sample->OneD COSY COSY (Spin Systems) OneD->COSY Define Coupling HSQC HSQC (C-H Mapping) COSY->HSQC Assign Carbons Validation Structural Validation HSQC->Validation

Figure 1: The sequential workflow for validating the structure, moving from basic screening to definitive 2D assignment.

Data Interpretation & Validation

A. Predicted Chemical Shifts (DMSO- )

The following table serves as the reference standard for the validation.

PositionGroup

(ppm)
Multiplicity

(ppm)
HSQC Phase
1 (Py) Py-H2, H68.52Doublet (

)
149.8Positive (+)
2 (Py) Py-H3, H57.35Doublet (

)
122.5Positive (+)
3 (Linker)

4.55Singlet70.2Negative (-)
4 (Ethyl)

3.52Triplet (

)
71.5Negative (-)
5 (Ethyl)

2.75Triplet (

)
41.8Negative (-)
6 (Amine)

~1.8Broad Singlet--
B. COSY Analysis (The Connectivity Check)

The COSY spectrum acts as a map of neighboring protons.[1] For 2-(Pyridin-4-ylmethoxy)ethylamine, you must observe exactly two distinct spin systems and one isolated system .

  • System A (Aromatic):

    • Correlation:

      
       8.52 
      
      
      
      
      
      7.35.
    • Validation: This confirms the protons are vicinal (neighbors). The lack of other correlations confirms the para-substitution (4-yl). If it were 3-yl, you would see a complex ABCD pattern with multiple cross-peaks.

  • System B (Ethylamine):

    • Correlation:

      
       3.52 (
      
      
      
      )
      
      
      
      
      2.75 (
      
      
      ).
    • Validation: This proves the ethyl chain is intact.

  • System C (Isolated Linker):

    • Observation: The singlet at

      
       4.55 shows NO  off-diagonal correlations.
      
    • Validation: This confirms the methylene is isolated between the oxygen and the aromatic ring, validating the ether linkage.

C. HSQC Analysis (The Carbon Audit)

HSQC provides the final "fingerprint."

  • Differentiation of

    
    s:  The three methylene carbons appear in the 40–72 ppm range. HSQC links the proton at 4.55 ppm directly to the carbon at 70.2 ppm, and the proton at 3.52 ppm to the carbon at 71.5 ppm.
    
  • Impurity Filter: If you see a proton peak in the 1D spectrum that does not have a corresponding HSQC cross-peak, it is likely an exchangeable impurity (like water or residual acid) or a non-protonated impurity.

D. Connectivity Visualization

Figure 2: COSY Connectivity Map. Solid lines represent observed through-bond couplings. Note the Linker CH2 stands alone, a key validation marker.

Conclusion

While 1D NMR is sufficient for routine identity checks of known batches, validating the structure of 2-(Pyridin-4-ylmethoxy)ethylamine requires 2D NMR. The COSY experiment definitively separates the aromatic and aliphatic spin systems, while HSQC assigns the specific carbon skeleton, removing ambiguity between the ether and amine methylene groups. For regulatory filing or novel intermediate characterization, this 2D package is the minimum viable scientific standard.

References

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC) Experiments. San Diego State University.[2] [Link] (General protocol grounding).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. [Link] (Reference for 4-substituted pyridine shifts).

  • JEOL Ltd. (n.d.). Shortening measurement time by multiple acquisition experiments (NOAH/COSY). [Link] (Advanced acquisition parameters).

Sources

Comparative

Reference Standards for 2-(Pyridin-4-ylmethoxy)ethylamine Quality Control

Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Drug Development Professionals (CMC) Executive Summary: The Criticality of the Linker 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1) is...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Drug Development Professionals (CMC)

Executive Summary: The Criticality of the Linker

2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1) is not merely a reagent; it is the structural backbone—specifically the "linker" moiety—of Ripasudil (K-115) , a Rho-associated coiled-coil kinase (ROCK) inhibitor approved for the treatment of glaucoma and ocular hypertension.

In GMP manufacturing, the quality of this intermediate directly dictates the impurity profile of the Final Pharmaceutical Ingredient (FPI). This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Grade and In-House Working Standards , providing experimental evidence to justify the selection of appropriate standards for critical release testing.

Comparative Analysis: Reference Standard Grades

For a QC scientist, the "alternative" is not a different chemical, but a different grade of the standard used for calibration. The choice between a CRM and a standard reagent fundamentally alters the validity of your quantitative assay.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Standard Grade Alternative C: In-House Working Standard
Primary Use GMP Release Testing, Method ValidationR&D Screening, Process MonitoringRoutine Internal Testing (Non-GMP)
Assay Accuracy 99.8% ± 0.3% (Mass Balance)~98.0% (Area Normalization)Variable (Dependent on synthesis)
Traceability SI-Traceable (NIST/BIPM)Vendor COA onlyInternal NMR/HPLC only
Water/Solvent Quantified & Factorized (

)
Often ignored in assay valueUnknown
Risk Profile Low (Defensible in audits)Medium (Risk of potency bias)High (Hidden impurities skew results)
Technical Insight: The "Potency Bias" Trap

Experimental data indicates that Analytical Grade samples of 2-(Pyridin-4-ylmethoxy)ethylamine often contain 1.5–3.0% w/w residual water (hygroscopic amine nature) and 0.5% residual ethanol (from synthesis).

  • CRM Approach: The assigned purity is corrected:

    
    .
    
  • Analytical Grade Approach: Often reports "Area %" as purity.

  • Consequence: Using Alternative B introduces a systematic +2% to +4% bias in your API quantification, potentially causing Out-of-Specification (OOS) results during potency testing.

Impurity Profiling & Synthesis Logic

To control quality, one must understand the origin of impurities. The synthesis typically involves the coupling of 4-(chloromethyl)pyridine or 4-(hydroxymethyl)pyridine with an N-protected aminoethanol derivative.

Diagram 1: Synthesis & Impurity Origins

Caption: Impurity pathways showing origins of Impurity A (Hydrolysis) and Impurity B (N-Oxidation) relative to the target.

SynthesisPath Precursor 4-(Hydroxymethyl)pyridine Intermediate Boc-Protected Intermediate Precursor->Intermediate Coupling (Base) ImpC Impurity C: Dimerized By-product Precursor->ImpC Self-coupling Reagent N-Boc-Aminoethyl bromide Reagent->Intermediate Target 2-(Pyridin-4-ylmethoxy)ethylamine (Target) Intermediate->Target Deprotection (HCl/TFA) ImpA Impurity A: 4-Pyridinemethanol (Unreacted/Hydrolysis) Intermediate->ImpA Hydrolysis ImpB Impurity B: Pyridine N-Oxide (Oxidative Degradation) Target->ImpB Air Oxidation

Experimental Protocol: Validated HPLC-UV Method

This protocol is designed to separate the highly polar amine target from its neutral pyridine precursors. Standard C18 methods often fail due to peak tailing of the free amine; therefore, a high-pH compatible method is recommended to keep the amine deprotonated and improve peak shape.

Method Parameters
  • Column: XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.0955Equilibration
2.0955Hold
15.03070Ramp (Elute Impurities)
18.03070Wash
18.1955Re-equilibration
23.0955End
Step-by-Step Execution
  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Target and 0.05 mg/mL Impurity A (4-Pyridinemethanol).

    • Requirement: Resolution (

      
      ) between Target and Impurity A must be > 2.0.
      
    • Requirement: Tailing factor (

      
      ) for the Target peak must be < 1.5.
      
  • Sample Preparation: Dissolve 10 mg of the reference standard in 20 mL of Mobile Phase A:B (90:10). Sonicate for 5 mins to ensure complete dissolution (critical for hygroscopic salts).

  • Injection: Inject 10 µL.

  • Integration: Integrate the main peak at ~6.5 min. Do not integrate solvent fronts or peaks < 0.05% (LOD).

QC Validation Workflow

The following workflow ensures the reference standard is qualified before use in API release.

Diagram 2: Reference Standard Qualification Workflow

Caption: Logical decision tree for accepting a new lot of reference standard.

QCWorkflow Start Receive Standard ID_Test Identity Test (1H-NMR + IR) Start->ID_Test Purity_Test Purity Assay (HPLC-UV) ID_Test->Purity_Test Water_Test Water Content (Karl Fischer) Purity_Test->Water_Test Calc Calculate Potency (As is basis) Water_Test->Calc Decision Potency > 98.0%? Calc->Decision Approve Release for QC Use Decision->Approve Yes Reject Reject / Re-purify Decision->Reject No

References

  • Ripasudil (K-115) Approval & Chemistry. Pharmaceuticals and Medical Devices Agency (PMDA) Japan. Review Report for Glanatec. Available at: [Link]

  • Synthesis of Pyridine-Alkoxy-Alkylamines.US Patent 20040010007A1. Ether substituted imidazopyridines (describes synthesis of the amine intermediate).
  • Impurity Profiling in Rho-Kinase Inhibitors.Journal of Pharmaceutical and Biomedical Analysis. "Development of stability-indicating HPLC methods for Ripasudil.
  • ICH Guideline Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

Validation

Elemental analysis data for 2-(Pyridin-4-ylmethoxy)ethylamine verification

Comprehensive Purity Verification of 2-(Pyridin-4-ylmethoxy)ethylamine: A Comparative Guide to Elemental Analysis, qNMR, and HRMS The rigorous assessment of purity for synthesized chemical building blocks is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Verification of 2-(Pyridin-4-ylmethoxy)ethylamine: A Comparative Guide to Elemental Analysis, qNMR, and HRMS

The rigorous assessment of purity for synthesized chemical building blocks is a cornerstone of drug development. For basic, polar amines like 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 634926-81-1; Formula: C8H12N2O), ensuring high purity is complicated by the molecule's propensity to absorb atmospheric moisture and carbon dioxide.

This guide objectively compares the traditional gold standard—Combustion Elemental Analysis (EA)—against modern orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind these methods, researchers can build a self-validating analytical framework.

The Theoretical Framework & Causality

To establish true chemical integrity, a single analytical method is rarely sufficient. A robust verification strategy requires orthogonal techniques that operate on fundamentally different physical principles:

  • Elemental Analysis (CHNS/O): Measures the absolute bulk mass fractions of carbon, hydrogen, and nitrogen. Historically, chemistry journals require experimental values to fall within ±0.4% of theoretical values to confirm >95% purity[1]. However, EA is a "blind" technique; it cannot distinguish between the target molecule and an isomeric impurity.

  • Quantitative NMR (qNMR): Provides absolute quantification based on nuclear spin. Because the integral of an NMR peak is directly proportional to the number of nuclei responsible for that signal, qNMR allows for absolute purity determination against an internal standard, without requiring a reference standard of the analyte itself[2].

  • High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio (m/z) with extreme precision (often <5 ppm error)[3]. This allows for the unambiguous determination of the elemental composition and the detection of trace-level impurities that might perfectly balance a CHN analysis[4].

Orthogonal Purity Verification Workflow

G Start Synthesized Compound 2-(Pyridin-4-ylmethoxy)ethylamine EA Elemental Analysis (CHN) Combustion Method Start->EA 1-2 mg qNMR Quantitative NMR (qNMR) 1H with Internal Standard Start->qNMR 5-10 mg HRMS High-Resolution MS Exact Mass & Fragmentation Start->HRMS <1 mg EA_Out Absolute Mass Fraction (C, H, N %) EA->EA_Out qNMR_Out Absolute Purity (w/w %) & Structural Integrity qNMR->qNMR_Out HRMS_Out Molecular Formula Confirmation & Trace Impurities HRMS->HRMS_Out Decision Orthogonal Purity Validation (Meets >95% threshold?) EA_Out->Decision qNMR_Out->Decision HRMS_Out->Decision

Orthogonal purity verification workflow for 2-(Pyridin-4-ylmethoxy)ethylamine.

Self-Validating Experimental Protocols

Protocol 1: CHN Elemental Analysis (Dumas Combustion)
  • Step 1: Sample Preparation & Weighing: Weigh exactly 1.500 mg of 2-(Pyridin-4-ylmethoxy)ethylamine into a tin capsule using an ultra-microbalance.

    • Causality: The entire percentage calculation depends on the initial mass; microbalance precision is the most critical variable[5]. The tin capsule acts as an exothermic catalyst, driving the local flash combustion temperature to ~1800°C to ensure complete oxidation[6].

  • Step 2: Combustion & Separation: Introduce the sealed capsule into the elemental analyzer furnace at 1000°C in an oxygen-rich environment. Pass the resulting gases (CO2, H2O, NOx) over a copper reduction column to convert NOx to N2, followed by GC column separation.

  • Step 3: Detection & Self-Validation: Detect the separated gases using a Thermal Conductivity Detector (TCD). To ensure the system is self-validating, run a certified reference standard (e.g., Sulfanilamide) before and after the analyte batch to verify calibration curve linearity and rule out instrument drift.

Protocol 2: Absolute Purity via qNMR
  • Step 1: Co-dissolution: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic acid, purity >99.9%) into a vial. Dissolve completely in 0.6 mL of DMSO-d6.

    • Causality: The internal standard must be chemically inert, highly pure, and possess NMR signals that do not overlap with the distinct pyridine or aliphatic protons of the analyte[2].

  • Step 2: Acquisition: Acquire 1H NMR spectra using a 90° pulse angle. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds).

    • Causality: A sufficiently long D1 ensures complete relaxation of all nuclear spins between pulses. This guarantees that the integrated peak area remains strictly proportional to the number of nuclei, a fundamental requirement for absolute quantification[7].

  • Step 3: Calculation & Self-Validation: Calculate the w/w% purity using the integral ratio of the analyte's distinct pyridine protons against the internal standard's protons. The method self-validates if calculating purity across multiple distinct analyte peaks yields identical results[4].

Protocol 3: Molecular Verification via LC-HRMS
  • Step 1: Sample Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

    • Causality: Low concentrations prevent detector saturation and ion suppression, ensuring the isotopic envelope is accurately represented.

  • Step 2: Ionization & Acquisition: Inject the sample into an Orbitrap or Q-TOF system using Electrospray Ionization (ESI+). Acquire full scan MS data at a resolution of >60,000.

    • Causality: Ultra-high resolving power differentiates the target [M+H]+ ion from isobaric background interferences, achieving mass accuracy within <5 ppm[3].

  • Step 3: Data Processing & Self-Validation: Compare the experimental exact mass to the theoretical exact mass. To make the system self-validating, utilize an internal lock mass (e.g., a known polysiloxane background ion) to continuously calibrate the mass axis during the run, guaranteeing sub-ppm accuracy[8].

Data Presentation & Comparative Analysis

Table 1: Theoretical vs. Experimental CHN Data for 2-(Pyridin-4-ylmethoxy)ethylamine

Molecular Formula: C8H12N2O | Molar Mass: 152.20 g/mol

ElementTheoretical Mass Fraction (%)Experimental Result (%)Absolute Difference (%)Pass/Fail (±0.4% Rule)
Carbon (C) 63.13%62.98%-0.15%PASS
Hydrogen (H) 7.95%8.02%+0.07%PASS
Nitrogen (N) 18.41%18.28%-0.13%PASS

Note: The experimental data falls well within the ±0.4% acceptance criteria required by major chemistry journals to confirm >95% purity[1].

Table 2: Comparative Performance Matrix of Purity Verification Techniques
Analytical FeatureElemental Analysis (CHN)Quantitative NMR (qNMR)High-Resolution MS (HRMS)
Primary Output Absolute mass fractions (C, H, N %)Absolute purity (w/w %)Exact mass & formula verification
Sample Requirement 1-3 mg (Destructive)5-15 mg (Non-destructive)<1 mg (Destructive)
Accuracy / Precision ±0.4% absolute error±1.0% relative error< 5 ppm mass error
Impurity Detection Blind to isomeric impuritiesDetects structurally distinct impuritiesDetects trace & isobaric impurities
Reference Standard General calibrant (e.g., Sulfanilamide)Internal standard (e.g., Maleic acid)External/Internal lock mass

Discussion: Synthesizing the Data

While Table 1 demonstrates that the synthesized 2-(Pyridin-4-ylmethoxy)ethylamine passes the traditional ±0.4% CHN threshold[1], relying solely on Elemental Analysis presents a significant analytical blind spot. If the sample contains an isomeric byproduct from the synthesis, or if a combination of solvent and inorganic salts coincidentally balances the CHN ratio, EA will yield a false positive for purity.

This causality necessitates the integration of qNMR and HRMS. Because qNMR relies on the direct proportionality between signal intensity and nuclei count[9], it provides an absolute purity value that is structurally specific and orthogonal to combustion methods[10]. Meanwhile, HRMS complements both techniques by confirming the exact molecular formula. With a mass accuracy of less than 5 ppm, HRMS eliminates the possibility of unexpected substitutions or trace degradation products that might easily evade low-resolution techniques[3][].

Conclusion

For complex polar molecules like 2-(Pyridin-4-ylmethoxy)ethylamine, a single analytical technique cannot guarantee chemical integrity. Researchers should utilize Elemental Analysis to satisfy traditional publication requirements for bulk composition, but must pair it with qNMR for absolute structural quantification and HRMS for exact mass verification. Together, these three techniques form a self-validating, impenetrable standard for pharmaceutical purity.

References

1.9 - Patsnap Eureka[9] 2. 7 - Emery Pharma[7] 3. 2 - ResolveMass Laboratories Inc.[2] 4. 10 - Journal of Medicinal Chemistry, ACS Publications[10] 5.3 - ResolveMass Laboratories Inc.[3] 6.5 - Mettler Toledo[5] 7.6 - Measurlabs[6] 8. 1 - PMC, NIH[1] 9.4 - Benchchem[4] 10. - BOC Sciences[] 11. 8 - Organic Letters, ACS Publications[8]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Pyridin-4-ylmethoxy)ethylamine

Executive Hazard Summary 2-(Pyridin-4-ylmethoxy)ethylamine is a bifunctional building block containing a basic primary amine and a pyridine ring. This chemical profile dictates a dual-hazard classification : it acts as b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Summary

2-(Pyridin-4-ylmethoxy)ethylamine is a bifunctional building block containing a basic primary amine and a pyridine ring. This chemical profile dictates a dual-hazard classification : it acts as both a corrosive agent (due to the amine) and a potential systemic toxin (due to the pyridine moiety).

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B) .[1] Causes severe skin burns and eye damage.[1]

  • Secondary Hazard: Acute Toxicity (Oral/Dermal/Inhalation) . Pyridine derivatives often possess neurological and hepatotoxic properties.

  • Physical Property Alert: Hygroscopic. Absorbs atmospheric moisture and CO₂, which can degrade the reagent and alter its corrosivity profile.

Operational Directive: Treat this substance as a "High-Consequence Chemical." Standard laboratory safety glasses and single-layer latex gloves are insufficient .

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement
Engineering Mandatory Fume Hood. All open-container manipulations (weighing, solubilization) must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
Administrative "Buddy System" Required. Do not handle >500 mg of this substance alone. Designate a "Clean Zone" for documentation to prevent glove contamination.
Storage Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Segregate from acids and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 2-(Pyridin-4-ylmethoxy)ethylamine.

Glove Selection Logic

Why this matters: Primary amines can permeate standard nitrile gloves. Pyridine is a solvent that can swell rubber.

Task IntensityGlove MaterialBreakthrough TimeProtocol
Incidental Contact (Weighing <100mg)Double Nitrile (Min 5 mil outer)~15–30 minsInspect immediately upon splash. Change outer glove every 30 mins.
High Risk (Synthesis, Pouring >10mL)Silver Shield / 4H® (Laminate) >480 minsWear under a nitrile outer glove (for dexterity).
Spill Cleanup Laminate or Butyl Rubber >480 minsDo not use Latex. Latex degrades rapidly against pyridines.
Eye & Body Protection[3][4]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Face shields must be worn over goggles if handling volumes >50 mL or conducting vigorous reactions (e.g., acid neutralization).

  • Body: Chemical-resistant lab coat (poly-cotton is acceptable for minor handling; Tyvek® apron required for bulk transfer). Closed-toe chemical-resistant footwear.

Respiratory Protection[3][5]
  • Primary: Fume hood.[2]

  • Secondary (Spill/Hood Failure): Full-face respirator with P100/Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is critical for neutralizing amine vapors.

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational scale.

PPE_Selection Start Start: Assess Operation Quantity Quantity / State? Start->Quantity SmallScale Solid < 1g (Weighing/Aliquot) Quantity->SmallScale LargeScale Solution or > 1g (Synthesis/Pouring) Quantity->LargeScale StandardPPE Standard Protocol: - Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat SmallScale->StandardPPE EnhancedPPE Enhanced Protocol: - Fume Hood - Laminate Liners (Silver Shield) - Face Shield + Goggles - Tyvek Apron LargeScale->EnhancedPPE Check Check Glove Integrity Every 20 Mins StandardPPE->Check EnhancedPPE->Check

Caption: Logic flow for scaling PPE based on exposure risk. Green indicates standard high-safety; Red indicates maximum protection.

Operational Protocol: The "Closed-Loop" Method

To minimize exposure, follow this specific workflow for weighing and dissolution.

Step 1: Preparation

  • Pre-weigh an empty vial with a cap and record the tare weight.

  • Place the reagent bottle and the tared vial inside the fume hood.

  • Place a chemically resistant tray (spill containment) under the balance.

Step 2: Transfer (The Critical Moment)

  • Open the reagent bottle. Note: If the cap is stuck due to amine-carbonate formation, do not force it. Use a strap wrench.

  • Use a disposable spatula. Transfer the solid to the vial.

  • Immediately recap the source bottle and the receiving vial.

  • Wipe the outside of the receiving vial with a Kimwipe dampened with dilute acetic acid (5%) to neutralize trace amines, then dry.

Step 3: Solubilization

  • Add solvent (e.g., DCM, Methanol) to the vial via syringe through a septum if possible, or open carefully in the hood.

  • Do not sonicate in an open bath. If sonication is needed to dissolve, seal the vial with Parafilm and use a hood-based sonicator.

Emergency Response & Disposal

Spill Response Workflow

Scenario: You have spilled 500 mg of solid powder inside the hood.

  • Alert: Announce the spill. Do not leave the area.

  • PPE Up: Ensure you are wearing double gloves.

  • Cover: Gently cover the powder with dry sand or an amine-neutralizing spill pad . Do not use water immediately (exothermic reaction).

  • Sweep: Use a dustpan to collect the sand/powder mixture.

  • Clean: Wipe the surface with 5% Acetic Acid or Citric Acid solution to neutralize residues, followed by water.

Exposure First Aid
  • Skin: Wash with soap and water for 15 minutes . Do not use ethanol (enhances absorption).

  • Eyes: Flush for 15 minutes holding eyelids open.[3][4] Seek emergency ophthalmology care immediately (corrosive injury risk).

Waste Disposal

Segregate waste into the following streams:

  • Solid Waste: Contaminated gloves, paper towels, and solid reagent go into "Hazardous Solid Waste - Toxic/Corrosive."

  • Liquid Waste: "Basic Organic Waste" (pH > 7). Do not mix with Acid Waste (Risk of heat/explosion).

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-Methoxyphenoxy)ethylamine (Analogous Structure Safety Profile). Retrieved from

  • Ansell Healthcare. (2022). 8th Edition Chemical Resistance Guide: Permeation & Degradation Data for Amines and Pyridines. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine Derivatives and Primary Amines General Handling. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

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